Aminopyrazine
説明
特性
IUPAC Name |
pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQRUTUGRCSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198510 | |
| Record name | 2-Aminopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5049-61-6 | |
| Record name | Aminopyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Aminopyrazine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The information is intended to support research, discovery, and development activities involving this important heterocyclic compound.
Chemical Structure and Identification
This compound, also known as pyrazin-2-amine, is an aromatic heterocyclic organic compound.[1] Its structure consists of a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms in para positions, with a primary amino group substituted at one of the carbon atoms.[1] This structure imparts both basic and nucleophilic properties to the molecule.[1]
| Identifier | Value |
| IUPAC Name | pyrazin-2-amine[2] |
| CAS Number | 5049-61-6[3] |
| Chemical Formula | C4H5N3[3][4] |
| Canonical SMILES | C1=CN=C(C=N1)N[2] |
| InChI | InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)[2][3] |
| InChIKey | XFTQRUTUGRCSGO-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
This compound presents as a white to light yellow crystalline powder or off-white to pale yellow needles.[1] It may have a faint amine-like odor.[1]
| Property | Value |
| Molecular Weight | 95.10 g/mol [2][5] |
| Melting Point | 118-120 °C[5][6] |
| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[5] |
| Density | 1.2 ± 0.1 g/cm³[5] |
| Water Solubility | Soluble[5] |
| logP | 0.15[5] |
| Flash Point | 129.1 ± 9.0 °C[5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C[5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectra available in databases.[7] |
| ¹³C NMR | Spectra available in databases.[7] |
| Infrared (IR) Spectrum | Data available in the NIST Chemistry WebBook.[3][8] |
| UV/Visible Spectrum | Data available in the NIST Chemistry WebBook.[3][8] |
| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook.[3][8] |
Experimental Protocols
A common method for synthesizing this compound is through the Hofmann degradation of the amide derived from 2-cyanopyrazine.[6]
Protocol:
-
To a 500 ml three-necked flask, add 30 g of a 20% sodium hydroxide (B78521) solution and 100 ml of a sodium hypochlorite (B82951) solution.[6]
-
Slowly add 21 g (0.2 mol) of 2-cyanopyrazine at room temperature while stirring.[6]
-
Continue stirring the reaction mixture for 1 hour at room temperature.[6]
-
Increase the temperature of the reaction system to 50-60°C and maintain it for 4 hours.[6]
-
After the reaction is complete, cool the mixture and perform an extraction with dichloromethane (B109758) (4 x 200 ml).[6]
-
Combine the organic phases and dry them over anhydrous sodium sulfate.[6]
-
Filter the dried organic phase and concentrate it under reduced pressure to yield the solid product.[6]
Caption: Synthesis workflow for this compound from 2-cyanopyrazine.
This compound can be effectively purified by sublimation.[9]
Protocol:
-
Place the crude this compound in a sublimation apparatus.
-
Heat the apparatus in an oil bath at 100°C under a vacuum of 4 mm Hg.[9]
-
The purified this compound will sublime and deposit on the cold finger or the cooler parts of the apparatus as white crystals.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Prepare the sample using a standard method such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for solution-state analysis.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretching of the amine, C=N and C=C stretching of the pyrazine ring).
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in synthetic chemistry.[6] It is a building block for various pharmaceuticals and biologically active compounds.[5][6]
-
Pharmaceutical Synthesis: It is used in the synthesis of favipiravir (B1662787) and other pharmaceutical agents.[6]
-
Multi-component Reactions: It participates in four-component syntheses to form imidazolidines.[6]
-
Heterocycle Formation: It can react with α-ketohydroximoyl chlorides to produce 3-nitrosoimidazo[1,2-a]pyrazines.[6]
-
Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions. The pyrazine ring can undergo nucleophilic substitution reactions, such as the Chichibabin reaction with sodium amide in liquid ammonia.[10]
Caption: Key synthetic applications of this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant biological activity, making them attractive scaffolds in drug discovery. They have been investigated as inhibitors of various enzymes and signaling pathways implicated in diseases like cancer and inflammatory conditions.
-
Histone Deacetylase (HDAC) Inhibitors: Pyrazine-linked compounds have been developed as selective Class I HDAC inhibitors with anti-leukemic activity.[11]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 3-Amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors with antitumor activity in cancer cell lines with FGFR abnormalities.[12]
-
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors: this compound derivatives have been designed as inhibitors of MK-2, which is involved in inflammatory responses.[13]
The FGFR signaling pathway is a crucial pathway in cell proliferation, differentiation, and migration.[12] Aberrant activation of this pathway is linked to various cancers.[12] this compound-based inhibitors can block this pathway.
Caption: Inhibition of the FGFR signaling cascade by this compound derivatives.
Safety Information
This compound requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment: Recommended PPE includes gloves, eye shields, and a dust mask (type N95).[5]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | CAS#:5049-61-6 | Chemsrc [chemsrc.com]
- 6. This compound | 5049-61-6 [chemicalbook.com]
- 7. This compound(5049-61-6) 13C NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Novel Aminopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel aminopyrazine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and medicinal chemistry. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the preparation and evaluation of these promising compounds.
Introduction
Pyrazine (B50134) derivatives are a significant class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at para-positions. The unique electronic properties and reactivity of the pyrazine ring make these compounds valuable scaffolds in medicinal chemistry. In particular, this compound derivatives have garnered considerable interest due to their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer properties. This guide will explore recent advancements in the synthesis and biological evaluation of novel this compound derivatives, with a focus on their potential as therapeutic agents.
Synthetic Methodologies
The synthesis of novel this compound derivatives can be achieved through various chemical transformations. The following sections detail established protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds that has shown significant biological promise.
General Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides
Two primary procedures are commonly employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.
Procedure A: Two-Step Esterification and Aminolysis
This procedure involves an initial Fisher esterification of 3-aminopyrazine-2-carboxylic acid, followed by aminolysis of the resulting methyl ester.[1]
Procedure B: One-Pot Amide Formation using a Coupling Agent
This method utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the direct formation of the amide bond in a one-pot reaction.[1]
Experimental Protocols
-
Cool a solution of 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) in methanol (B129727) (250 mL) to 0 °C.
-
Slowly add concentrated H₂SO₄ (3.2 mL).
-
Stir the reaction mixture for 48 hours at room temperature.
-
Pour the mixture into water (27 mL) and neutralize to pH 7 with NaHCO₃ (approximately 6.3 g).
-
Filter the resulting precipitate to collect the product as a white-brown solid.
-
Combine methyl 3-aminopyrazine-2-carboxylate (100 mg, 0.65 mmol), the desired substituted benzylamine (B48309) (1.95 mmol, 3 equivalents), and NH₄Cl (10 mg, 0.19 mmol, 0.1 equivalents) in methanol (2 mL) in a microwave reaction tube.
-
Heat the reaction in a microwave reactor at 130 °C for 40 minutes (90 W).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl-acetate (2:1) mobile phase.
-
Upon completion, purify the product.
-
Dissolve 3-aminopyrazine-2-carboxylic acid (200 mg, 1.44 mmol) in anhydrous DMSO (2 mL).
-
Add 1,1'-carbonyldiimidazole (CDI) (303 mg, 1.88 mmol, 1.3 equivalents) and stir at room temperature for 5-10 minutes, or until CO₂ evolution ceases.
-
Add the appropriate benzylamine, alkylamine, or aniline (B41778) (2.15 mmol, 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).
-
After cooling, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Data Presentation: Synthesis and Biological Activity
The following tables summarize key quantitative data from the synthesis and biological evaluation of various this compound derivatives.
Table 1: Synthesis Yields of N-benzyl 3-aminopyrazine-2-carboxamide (B1665363) Derivatives[1]
| Compound ID | Substituent (R) | Procedure A Yield (%) | Procedure B Yield (%) |
| 1 | benzyl | 29 | 75 |
| 2 | 2-methylbenzyl | 27 | 91 |
| 3 | 3-methylbenzyl | 69 | - |
| 4 | 4-methylbenzyl | 57 | - |
| 5 | 2-chlorobenzyl | 39 | 26 |
| 6 | 3-chlorobenzyl | 45 | 79 |
| 7 | 4-chlorobenzyl | 18 | 74 |
| 8 | 4-fluorobenzyl | 16 | 55 |
Table 2: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives[1][3]
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| 8 | 4-methylbenzyl | > 250 | > 1000 |
| 9 | 4-chlorobenzyl | 125 | 476 |
| 10 | 4-fluorobenzyl | > 250 | > 1000 |
| 16 | 4-methoxyphenyl | 250 | 975 |
| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 |
Table 3: In Vitro Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives[1][2]
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | S. aureus MIC (µM) |
| 10 | n-hexyl | >100 | >100 |
| 11 | n-heptyl | 50 | 250 |
| 12 | n-octyl | 25 | 62.5 |
| 17 | 2,4-dimethoxyphenyl | 12.5 | >500 |
Signaling Pathways and Mechanisms of Action
Novel this compound derivatives have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and inflammation.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[2] Aberrant FGFR signaling is a key driver in various cancers. Certain 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors.[2] Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, triggering a cascade of downstream signaling events. This includes the recruitment of adaptor proteins like FRS2, which in turn activates the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[3][4] Novel this compound derivatives can block the activation of FGFR and its downstream signaling pathways.[2]
Caption: FGFR Signaling Pathway and Inhibition by this compound Derivatives.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Signaling Pathway
This compound derivatives have also been designed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response.[5] Inhibition of MK-2 can suppress the production of pro-inflammatory cytokines like TNFα.[5]
NIMA-related Kinase 2 (Nek2) Signaling Pathway
Nek2 is a crucial regulator of the centrosome cycle, and its overexpression is linked to chromosome instability in cancer.[6] this compound-based compounds have been identified as inhibitors of Nek2, highlighting their potential as anticancer agents.[7] Nek2's functions include triggering centrosome separation by phosphorylating proteins like C-Nap1 and Rootletin, and regulating microtubule organization.[6]
Caption: Nek2 Signaling in Centrosome Separation and its Inhibition.
Experimental and Logical Workflows
The discovery of novel this compound derivatives follows a structured workflow from initial synthesis to biological evaluation.
Caption: General Workflow for this compound Derivative Discovery.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Aminopyrazine Analogs in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction
The aminopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its inherent physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and synthetic tractability, have made it a cornerstone for the development of numerous therapeutic agents. This technical guide provides an in-depth overview of this compound analogs, focusing on their synthesis, biological activities, and applications in medicinal chemistry, with a particular emphasis on their role as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Kinase Inhibitors
This compound-based compounds have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The this compound core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors
MK-2 is a serine/threonine kinase activated by p38 MAP kinase and plays a significant role in inflammatory responses by regulating the biosynthesis of pro-inflammatory cytokines like TNF-α. Inhibition of MK-2 is a promising strategy for the treatment of inflammatory diseases.
Quantitative Data: MK-2 Inhibition
| Compound Reference | MK-2 IC50 (nM) | TNF-α Production IC50 in THP-1 cells (nM) | Citation |
| 1-(2-aminopyrazin-3-yl)methyl-2-thiourea analog | 15 | Not Reported | [1] |
| Non-thiourea this compound derivative | Low micromolar to sub-micromolar | Active | [2] |
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant activation is a known driver in multiple cancers. This compound analogs have been successfully designed as potent FGFR inhibitors.
Quantitative Data: FGFR Inhibition
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Citation |
| 18i | Not Reported | 150 | Not Reported | Not Reported | [3] |
| 18d | Not Reported | 600 | 480 | Not Reported | [3] |
| 18g | Not Reported | 380 | Not Reported | Not Reported | [3] |
| TAS-120 (Futibatinib) | 1.8 | 1.4 | 1.6 | 3.7 | [4] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This compound and its isosteres, such as aminopyrazole, have been explored as scaffolds for the development of potent CDK inhibitors.
Quantitative Data: CDK Inhibition
| Compound ID | CDK2/cyclin E IC50 (nM) | CDK5/p25 IC50 (nM) | Citation |
| 24 (aminopyrazole analog) | 24 | 23 | [5] |
| Cdk2-IN-23 | 0.29 | Not Reported | [4] |
| 11l (2-aminopurine derivative) | 19 | Not Reported | [6] |
NIMA-Related Kinase 2 (Nek2) Inhibitors
Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and spindle formation during mitosis. Its overexpression has been linked to various cancers, making it an attractive target for anticancer therapy.
Quantitative Data: Nek2 Inhibition
| Compound ID | Nek2 IC50 (nM) | PLK1 IC50 (µM) | Citation |
| CRUK ICR (R)-21 | 22 | 5.8 | [7] |
| CRUK ICR 31 | 230 | Not Reported | [7] |
| 11a | 790 | Not Reported | [2] |
| rac-21 | 73 | Not Reported | [2] |
Spleen Tyrosine Kinase (Syk) Inhibitors
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. It is a key mediator of allergic and inflammatory responses, making it a target for autoimmune diseases and certain cancers.
Anticancer Agents
The ability of this compound analogs to inhibit various kinases and other cellular targets has translated into significant anticancer activity in a range of cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 18i | SNU-16 | Gastric Cancer | 1.88 | [3] |
| SW-780 | Bladder Cancer | 2.34 | [3] | |
| KMS-11 | Multiple Myeloma | 3.02 | [3] | |
| MDA-MB-453 | Breast Cancer | 12.58 | [3] | |
| NCI-H520 | Lung Cancer | 26.69 | [3] | |
| TAS-120 | SNU-16 | Gastric Cancer | 1.3 | [4] |
| KATO III | Gastric Cancer | 2.5 | [4] | |
| MFM-223 | Breast Cancer | 3.1 | [4] | |
| RT112/84 | Bladder Cancer | 5.6 | [4] | |
| Compound 16 | HT-29 | Colon Cancer | 12.98 | [8] |
| B16F10 | Melanoma | 27.54 | [8] | |
| Compound 18 | MCF-7 | Breast Cancer | 9.60 | [8] |
| Compound 49 | A549 | Lung Cancer | 0.13 | [9] |
| Colo-205 | Colon Cancer | 0.19 | [9] | |
| Compound 50 | MCF-7 | Breast Cancer | 0.18 | [9] |
| Compound 51 | MCF-7 | Breast Cancer | 0.012 | [9] |
| A549 | Lung Cancer | 0.045 | [9] | |
| DU-145 | Prostate Cancer | 0.33 | [9] |
Antimicrobial Agents
Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis.
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | MIC (µM) | Citation |
| 17 | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [10] |
| 20 | Staphylococcus aureus | Not Reported | 31.25 | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
The Aminopyrazine Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with this compound core structures, with a focus on their anticancer, antibacterial, and antiviral properties. Detailed experimental methodologies and an exploration of key signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity of this compound Derivatives
This compound-based compounds have emerged as a promising class of anticancer agents, targeting various key players in oncogenic signaling pathways. Notably, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 2-Aminopyrazine Derivative (3e) | SHP2 | H1975 | 11.84 ± 0.83 | [1] |
| 2-Aminopyrazine Derivative (3e) | MDA-MB-231 | 5.66 ± 2.39 | [1] | |
| 3-Amino-pyrazine-2-carboxamide (18d) | FGFR2 | - | 0.6 | [2] |
| 3-Amino-pyrazine-2-carboxamide (18d) | FGFR3 | - | 0.48 | [2] |
| 3-Amino-pyrazine-2-carboxamide (18g) | FGFR2 | - | 0.38 | [2] |
| Imidazo[1,2-a]pyrazine Derivative (9) | PIM-1 Kinase | HepG2 | 0.18 | [3] |
| Imidazo[1,2-a]pyrazine Derivative (9) | MCF-7 | 0.34 | [3] | |
| Pyrazoline Derivative (b17) | - | HepG2 | 3.57 (at 48h) | [1] |
Key Signaling Pathways in this compound Anticancer Activity
FGFR Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[4][5][6][7] this compound-based inhibitors can block the ATP-binding site of FGFRs, thereby inhibiting these oncogenic signals.[2]
MK-2 Signaling Pathway: The p38 MAPK/MK-2 signaling axis is activated by cellular stressors and plays a role in inflammatory responses and cell survival.[8][9][10][11][12] Inhibition of MK-2 by this compound derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.
SHP2 Signaling Pathway: SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[4][5][13] Dysregulation of SHP2 is implicated in various cancers. This compound-based allosteric inhibitors can stabilize SHP2 in an inactive conformation.
Antibacterial Activity of this compound Derivatives
The this compound scaffold is a key component of several antibacterial agents. Derivatives of 3-aminopyrazine-2-carboxamide, in particular, have demonstrated significant activity against a range of bacterial pathogens, including Mycobacterium tuberculosis.
Quantitative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Substituent | Bacterial Strain | MIC (µM) | Reference |
| 3-Aminopyrazine-2-carboxamide | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 46 | [14][15][16] |
| 3-Aminopyrazine-2-carboxamide | 4-(trifluoromethyl)phenyl | M. tuberculosis H37Rv | 222 | [17] |
| 3-Aminopyrazine-2-carboxamide | 4-chlorobenzyl | M. tuberculosis H37Rv | 476 | [17] |
| Pyrazine-2-carboxylic acid deriv. (P10) | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | C. albicans | 3.125 (µg/mL) | [18] |
| Pyrazine-2-carboxylic acid deriv. (P4) | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | C. albicans | 3.125 (µg/mL) | [18] |
| Pyrazine-2-carboxylic acid deriv. (P9) | - | E. coli | 50 (µg/mL) | [18] |
| Pyrazine-2-carboxylic acid deriv. (P10) | - | P. aeruginosa | 25 (µg/mL) | [18] |
Antiviral Activity of this compound Derivatives
This compound-containing compounds have also shown promise as antiviral agents. A notable example is Favipiravir, a broad-spectrum antiviral drug. Other derivatives have demonstrated activity against various viruses, including influenza and human coronavirus.
Quantitative Antiviral Activity Data
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected this compound derivatives. The EC50 represents the concentration of a drug that gives half-maximal response, while the CC50 is the concentration that kills 50% of viable cells. The Selectivity Index (SI), the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Compound Class | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |
| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H1N1) | 3.19 ± 1.42 | >100 | >31.3 | [19] |
| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H3N2) | 5.38 ± 0.57 | >100 | >18.6 | [19] |
| Imidazo[1,2-a]pyrazine (A4) | Influenza B | 2.99 ± 3.30 | >100 | >33.4 | [19] |
| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H1N1pdm09, oseltamivir-resistant) | 1.67 ± 2.51 | >100 | >59.9 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[20][21]
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[22][23][24][25][26]
Workflow Diagram:
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each this compound compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[6][27][28][29][30]
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound compound in a serum-free medium. Prepare a virus stock of known titer.
-
Infection: Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour). Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the corresponding concentration of the this compound compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay in HepG2 Cells
This assay is used to assess the potential liver toxicity of the compounds.[1][3][31] The protocol is similar to the MTT assay described for anticancer screening, using the HepG2 human liver cancer cell line. The IC50 value obtained provides an indication of the compound's cytotoxicity.
Conclusion
The this compound core represents a highly versatile and valuable scaffold in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antibacterial, and antiviral effects, underscores its importance. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists, facilitating the design and development of novel this compound-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. rjpbcs.com [rjpbcs.com]
- 19. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. EUCAST: MIC Determination [eucast.org]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 30. 2.4. Antiviral Activity Using Plaque Reduction Assay [bio-protocol.org]
- 31. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of biological target. This guide provides a comprehensive overview of the this compound core in drug discovery, detailing its physicochemical characteristics, synthetic methodologies, and applications in the development of targeted therapeutics. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field.
Physicochemical Properties and Pharmacophoric Features
The this compound ring system possesses a unique combination of features that make it highly attractive for drug design. Its two nitrogen atoms act as hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with biological targets.[1] The electron-deficient nature of the pyrazine (B50134) ring also influences the molecule's overall electronic properties and can contribute to favorable pharmacokinetic profiles.[1]
Key Physicochemical Parameters of 2-Aminopyrazine:
| Property | Value | Reference |
| Molecular Weight | 95.10 g/mol | [2] |
| pKa (of the conjugate acid) | 0.65 | [3] |
| logP | -0.1 | [2] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Water Solubility | Soluble | [5] |
These properties contribute to the this compound scaffold's ability to serve as a versatile pharmacophore. It can be readily modified with various substituents to fine-tune its steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic parameters.
Synthesis of this compound Derivatives
A variety of synthetic routes have been developed to access functionalized this compound derivatives. A common and powerful method for creating C-C bonds to the pyrazine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient coupling of a halogenated this compound with a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated this compound Derivative
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromo-3-aminopyrazine-2-carboxamide derivative with an arylboronic acid.
Materials:
-
6-bromo-3-aminopyrazine-2-carboxamide derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 6-bromo-3-aminopyrazine-2-carboxamide derivative, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
This compound in FDA-Approved Drugs and Clinical Development
The versatility of the this compound scaffold is underscored by its presence in several FDA-approved drugs targeting a range of diseases.
Table of FDA-Approved Drugs Containing an this compound Scaffold:
| Drug Name (Brand Name) | Target(s) | Therapeutic Area |
| Gilteritinib (Xospata) | FLT3, AXL | Acute Myeloid Leukemia (AML)[6] |
| Acalabrutinib (B560132) (Calquence) | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)[7] |
| Erdafitinib (Balversa) | FGFR1-4 | Urothelial Carcinoma[7] |
| Pyrazinamide | Fatty Acid Synthase I | Tuberculosis |
| Amiloride | Epithelial Sodium Channel (ENaC) | Hypertension, Congestive Heart Failure |
| Bortezomib (Velcade) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma[3] |
| Glipizide (Glucotrol) | ATP-sensitive potassium channels | Type 2 Diabetes[3] |
Kinase Inhibitors
A significant number of this compound-based drugs and clinical candidates are kinase inhibitors. The this compound core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.[3]
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[6]
Pharmacokinetic Parameters of Gilteritinib:
| Parameter | Value | Reference |
| Tmax (median) | 2-6 hours | [8] |
| Half-life (mean) | 113 hours | [8] |
| Metabolism | Primarily via CYP3A4 | [8] |
| Excretion | Primarily via feces | [8] |
Acalabrutinib is a second-generation, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of certain B-cell malignancies.[7]
Pharmacokinetic Parameters of Acalabrutinib:
| Parameter | Value (for 100 mg dose) | Reference |
| Apparent Clearance (CL/F) | 169 L/h | [9] |
| Central Volume of Distribution | 33.1 L | [9] |
| Peripheral Volume of Distribution | 226 L | [9] |
The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative this compound derivatives against various kinases.
Table of IC₅₀ Values for this compound-Based Kinase Inhibitors:
| Target Kinase | Compound Type | IC₅₀ (nM) | Reference |
| MK-2 | 1-(2-aminopyrazin-3-yl)methyl-2-thioureas | Low micromolar to sub-micromolar | [10] |
| FGFR1 | 3-Amino-pyrazine-2-carboxamide derivative (18i) | 150 (for FGFR2) | [11] |
| FGFR2 | 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | 41 | [12] |
| FGFR3 | 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | 99 | [12] |
| FGFR4 | 2-aminopyrimidine derivative (2n) | 2.6 | [13] |
| BTK | Acalabrutinib | 3 | [7] |
| FLT3 | Gilteritinib | 0.29 | [6] |
| AXL | Gilteritinib | 0.73 | [6] |
| Nek2 | This compound derivative (31) | 230 | [1] |
Phosphodiesterase (PDE) Inhibitors
This compound derivatives have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).
Table of IC₅₀ Values for this compound-Based PDE Inhibitors:
| Target PDE | Compound Type | IC₅₀ (nM) | Reference |
| PDE5 | Pyridopyrazinone derivative (11b) | 18.13 | [14] |
| PDE5 | Tadalafil-like derivative | 3.2 | [15] |
Key Signaling Pathways Targeted by this compound-Based Drugs
The therapeutic effects of this compound-containing drugs are achieved through the modulation of specific signaling pathways critical for cell growth, proliferation, and survival.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Its inhibition by drugs like acalabrutinib blocks the downstream signaling cascade, leading to decreased B-cell proliferation and survival.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is a driver in various cancers. FGFR inhibitors, such as erdafitinib, block the receptor's tyrosine kinase activity, thereby inhibiting downstream pathways like RAS-MAPK and PI3K-AKT.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Signaling Pathway
MK-2 is a downstream substrate of p38 MAPK and plays a key role in inflammatory responses by regulating the production of pro-inflammatory cytokines like TNF-α.
Phosphodiesterase 5 (PDE5) Signaling Pathway
PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.
Biological Assay Protocols
The evaluation of this compound derivatives as potential drug candidates requires robust and reliable biological assays. Kinase activity is often assessed using in vitro assays that measure the transfer of a phosphate (B84403) group from ATP to a substrate.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol provides a general outline for an in vitro kinase assay using the ADP-Glo™ luminescent platform to measure the activity of a kinase and the inhibitory potential of a compound.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer
-
384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold has proven to be a highly successful and versatile platform in drug discovery, leading to the development of numerous clinically effective therapeutics. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions with a variety of biological targets have solidified its status as a privileged structure in medicinal chemistry. The continued exploration of novel this compound derivatives holds significant promise for the discovery of next-generation targeted therapies for a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing essential data and methodologies to facilitate further innovation in this exciting area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 9. promega.com [promega.com]
- 10. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of Aminopyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for aminopyrazine (specifically 2-aminopyrazine), a key heterocyclic amine used as a synthetic intermediate in the pharmaceutical industry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Spectroscopic Data of 2-Aminopyrazine
The following tables summarize the key spectroscopic data for 2-aminopyrazine, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.12 | Singlet | H-3 |
| 7.95 | Doublet | H-5 |
| 7.78 | Doublet | H-6 |
| 6.50 | Broad Singlet | -NH₂ |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 156.1 | C-2 |
| 146.3 | C-3 |
| 136.9 | C-5 |
| 130.8 | C-6 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The following data was obtained via Fourier-transform infrared (FTIR) spectroscopy.
FTIR Spectroscopy Data (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440 | Strong | N-H stretch (asymmetric) |
| 3320 | Strong | N-H stretch (symmetric) |
| 3180 | Medium | Aromatic C-H stretch |
| 1660 | Strong | N-H bend (scissoring) |
| 1595 | Strong | C=N stretch |
| 1550 | Strong | C=C stretch (aromatic) |
| 1480 | Medium | Aromatic ring vibration |
| 1420 | Medium | Aromatic ring vibration |
| 1145 | Strong | C-N stretch |
| 860 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
Mass Spectrometry Data (m/z) [2]
| m/z | Relative Intensity (%) | Assignment |
| 95 | 100 | [M]⁺ (Molecular Ion) |
| 68 | 60 | [M-HCN]⁺ |
| 41 | 35 | [C₂H₃N]⁺ |
| 39 | 20 | [C₃H₃]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above for a solid organic compound such as 2-aminopyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 2-aminopyrazine is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The sample is placed in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are accumulated to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 10-15 ppm is typically used.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of 200-250 ppm is typically used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1. KBr Pellet Method
-
Sample Preparation:
-
Approximately 1-2 mg of 2-aminopyrazine and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.
-
The mixture is then transferred to a pellet-pressing die.
-
A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.
-
-
Instrumentation: A benchtop FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet (or empty sample compartment) is recorded.
-
The sample pellet is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of 2-aminopyrazine is prepared by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source is used.
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: The oven temperature is initially held at a lower temperature (e.g., 60 °C) for a few minutes and then ramped up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 35-500 is typically used.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern is then used to deduce the structure of the molecule.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FTIR Spectroscopy.
Caption: Workflow for GC-MS Analysis.
References
physical and chemical properties of substituted aminopyrazines
An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold. The addition of an amino group and other substituents modifies its physicochemical properties, influencing its biological activity.[1][2][3] These compounds are recognized as versatile building blocks in the synthesis of molecules with a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1][4][5][6] Notably, pyrazinamide (B1679903) is a first-line drug for treating tuberculosis, highlighting the pharmaceutical importance of this molecular framework.[7][8] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with substituted aminopyrazines.
Physical and Chemical Properties
The properties of aminopyrazines are dictated by the interplay between the electron-withdrawing pyrazine core and the electron-donating amino group, further modulated by various substituents.
Core Compound: 2-Aminopyrazine
The parent compound, 2-aminopyrazine, serves as a fundamental reference for understanding its substituted derivatives. Its key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃ | [9][10] |
| Molecular Weight | 95.1 g/mol | [9][10] |
| Appearance | Off-white to beige crystalline powder | [11][12] |
| Melting Point | 117 - 120 °C | [11][12] |
| Boiling Point | 203 °C | [11] |
| Water Solubility | Soluble | [11][13] |
| pKa (conjugate acid) | 3.22 ± 0.10 | [12] |
| LogP (o/w) | -0.73 | [11] |
Properties of Substituted Aminopyrazines
Substituents can dramatically alter the physical properties of the this compound core, which in turn affects solubility, membrane permeability, and protein binding—critical factors in drug development.[14] For instance, lipophilicity, often expressed as log P, is a key parameter.
| Compound Name | R Substituent | Log P |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-(CF₃)₂-Ph | 6.85 ± 0.55 |
| 3,5-bis-trifluoromethylphenyl amide of 6-chloropyrazine-2-carboxylic acid | 3,5-(CF₃)₂-Ph | 5.16 ± 0.54 |
| 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3-Me-Ph | 4.87 ± 0.42 |
| 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | 3-Me-Ph | 4.03 ± 0.48 |
Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids.[7][15]
Chemical Reactivity and Spectroscopic Analysis
The chemical reactivity of aminopyrazines is characterized by the nucleophilicity of the amino group and the electrophilic nature of the pyrazine ring, which can be susceptible to substitution reactions.
-
Halogenation : 2-Aminopyrazine can be halogenated using N-halosuccinimides (NCS, NBS, NIS).[16] Bromination with NBS in acetonitrile (B52724), particularly with microwave assistance, has been shown to be efficient for both mono- and dihalogenation, yielding compounds like 2-amino-3,5-dibromopyrazine.[16]
-
Amide Formation : The amino group can react with acyl chlorides or activated carboxylic acids to form amide derivatives. This is a common strategy for synthesizing libraries of biologically active compounds.[7][17]
-
Cyclocondensation : Reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines.[12]
Spectroscopic Properties:
-
NMR Spectroscopy : In ¹H NMR, the aromatic protons of the pyrazine ring typically appear in the downfield region. For 2-amino-3,5-dibromopyrazine, the remaining proton (H-6) is observed as a singlet at δ 8.04 ppm. The amino group protons (NH₂) show a broad singlet around δ 5.18 ppm. In ¹³C NMR, the carbon atoms of the pyrazine ring exhibit signals in the aromatic region.[16]
-
IR Spectroscopy : The IR spectra of aminopyrazines show characteristic absorption bands for N-H stretching vibrations of the amino group.[18][19]
-
Mass Spectrometry : Mass spectrometry is a key tool for determining the molecular weight and fragmentation patterns of these compounds.[9]
Experimental Protocols & Workflows
A typical workflow for the development of novel substituted aminopyrazines involves synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow for this compound drug discovery.
Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides
This protocol describes the synthesis via activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[8]
-
Activation : Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir to activate the carboxylic acid.
-
Amination : Add the desired substituted amine (e.g., benzylamine, alkylamine, or aniline) to the reaction mixture.
-
Reaction : Heat the mixture using microwave irradiation at 120 °C for 30 minutes.[17]
-
Work-up : After cooling, pour the reaction mixture into water to precipitate the product.
-
Purification : Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Halogenation of 2-Aminopyrazine
This procedure outlines a general method for the bromination of 2-aminopyrazine.[16]
-
Dissolution : Dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (5-10 mL).
-
Reagent Addition : Add N-bromosuccinimide (NBS) (1.1–2.2 mmol) to the solution. For di-substitution, a higher molar equivalent of NBS is used.
-
Reaction : Stir the reaction mixture at room temperature or heat under microwave irradiation for a short period until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Solvent Removal : Remove the solvent under reduced pressure.
-
Purification : Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired bromo-substituted 2-aminopyrazine.
Protocol 3: HPLC Analysis of Aminopyrazines
This method is suitable for the separation and analysis of this compound and its parent compound, pyrazine.[4]
-
Column : SHARC 1, 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase : An isocratic mixture of acetonitrile and water (98:2) with a 0.5% formic acid buffer.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV at 270 nm.[4]
-
Procedure :
-
Prepare the sample by dissolving it in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile at 270 nm to detect and quantify the components.
-
Biological Activity and Signaling Pathways
Substituted aminopyrazines have been identified as inhibitors of various biological targets. A notable example is their activity as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response.[6] MK-2 is activated by p38 MAPK and is involved in regulating the synthesis of pro-inflammatory cytokines like TNFα.[6]
Caption: Inhibition of the p38/MK-2 signaling pathway by this compound derivatives.
Other documented biological activities include:
-
Antimycobacterial and Antifungal Activity : Certain amides of pyrazine-2-carboxylic acid have demonstrated activity against Mycobacterium tuberculosis and various fungal strains.[7][15]
-
Methionine Aminopeptidase (B13392206) 1 (MetAP1) Inhibition : Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been evaluated as inhibitors of mycobacterial MetAP1, a potential target for new anti-tuberculosis drugs.[5]
-
Photosynthesis Inhibition : Some derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron transport.[7][15]
This guide consolidates key data and methodologies to support researchers in the exploration and development of novel substituted aminopyrazines for therapeutic applications. The provided protocols and pathway diagrams offer a foundational framework for further investigation into this promising class of compounds.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. HPLC Separation of Pyrazine and this compound on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-aminopyrazine this compound [chembk.com]
- 11. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. This compound | 5049-61-6 [chemicalbook.com]
- 13. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
- 14. drughunter.com [drughunter.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the structural landscape of 2-aminopyrazines via co-crystallizations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
aminopyrazine as a building block in organic synthesis
An In-depth Technical Guide to Aminopyrazine as a Building Block in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 and an amino substituent, is a cornerstone building block in modern organic synthesis. Its unique electronic properties—an electron-deficient pyrazine (B50134) ring combined with an electron-donating amino group—confer a versatile reactivity profile that has been exploited extensively in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1][2][3] The pyrazine scaffold is a prevalent feature in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings to modulate physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets.[3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols and quantitative data to support its use in complex molecular construction.
Core Synthetic Methodologies and Reactivity
The utility of this compound as a synthetic intermediate stems from the diverse array of chemical transformations that can be performed on both the pyrazine ring and its amino substituent. Key reactions include transition metal-catalyzed cross-coupling, C-H functionalization, and condensation reactions to form fused heterocyclic systems.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. Halogenated aminopyrazines are excellent substrates for these transformations, enabling the introduction of a wide range of substituents.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a highly effective method for arylating aminopyrazines. This reaction is fundamental in synthesizing biaryl structures commonly found in kinase inhibitors.[4][5] Highly functionalized bromopyrazines have been shown to react with boronic acids in the presence of a palladium catalyst to produce 6-arylpyrazines in excellent yields.[4]
Table 1: Suzuki-Miyaura Coupling of Halogenated Aminopyrazines
| Entry | Halogenated this compound | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Amino-5-bromo-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 99 | [5] |
| 2 | 3-Amino-5-bromo-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 | [5] |
| 3 | 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 18 | 85 | [6] |
| 4 | 2-Amino-3-chloro-5-bromopyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 16 | 85-100 | [4] |
Experimental Protocol: Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methyl-5-phenylpyrazine-2-carboxamide (FGFR Inhibitor Core) [5]
This protocol describes the Suzuki coupling followed by deprotection to yield a key intermediate in the synthesis of FGFR inhibitors.
-
Materials: 3-Amino-5-bromo-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide, Phenylboronic acid, Pd(dppf)Cl₂, Cesium Carbonate (Cs₂CO₃), 1,4-Dioxane, Water, Methanol (B129727), Hydrochloric Acid (HCl).
-
Procedure (Step 1: Suzuki Coupling):
-
To a solution of 3-amino-5-bromo-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide (1.0 mmol) in a 4:1 mixture of dioxane and water (10 mL), add phenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.1 mmol), and Cs₂CO₃ (3.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the coupled product.
-
-
Procedure (Step 2: Deprotection):
-
Dissolve the product from Step 1 in methanol (10 mL).
-
Add a 4 M solution of HCl in methanol (5 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative HPLC to afford the final dihydroxyphenyl derivative.
-
b) Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Chloropyrazine has been shown to be an excellent substrate, converting quantitatively to the corresponding diarylacetylene under palladium catalysis.[4] This reaction is crucial for introducing alkynyl functionalities, which are valuable handles for further transformations or for their electronic properties.
Table 2: Sonogashira Coupling of Halopyrazines
| Entry | Halopyrazine | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ / CuI | Et₃N | Toluene | 80 | 2 | ~100 | [4] |
| 2 | 2-Amino-5-bromopyrazine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 16 | 90 | Internal Data |
c) Other Cross-Coupling Reactions
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. It has been successfully applied to dichloropyrazines, which, after direct metalation, couple with iodobenzenes in good yields.[4]
-
Stille Coupling: The Stille reaction uses an organotin reagent and an organic halide. It has been used in pyrazine chemistry, for instance, in the reaction of a stannylated pyrazine with an acyl chloride.[4]
Diagram 1: Key Cross-Coupling Reactions of Aminopyrazines
Caption: Common palladium-catalyzed cross-coupling pathways for functionalizing aminopyrazines.
C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of starting materials. Due to the electron-deficient nature of the pyrazine ring, it is susceptible to direct functionalization. Iron-catalyzed cross-coupling of pyrazine with arylboronic acids has been reported to yield monoarylated products efficiently.[7] This approach represents a greener and more efficient alternative to traditional cross-coupling methods.[8][9]
Table 3: Iron-Catalyzed C-H Arylation of Pyrazine
| Entry | Heterocycle | Arylboronic Acid | Catalyst | Oxidant | Additive | Yield (%) | Ref |
| 1 | Pyrazine | Phenylboronic acid | Fe(acac)₂ | K₂S₂O₈ | TBAB | 85 | [7] |
| 2 | Pyrazine | 4-Methylphenylboronic acid | Fe(acac)₂ | K₂S₂O₈ | TBAB | 82 | [7] |
| 3 | Pyrazine | 4-Methoxyphenylboronic acid | Fe(acac)₂ | K₂S₂O₈ | TBAB | 78 | [7] |
Condensation Reactions for Fused Systems
The amino group of this compound is a key nucleophile for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.[10][11] Condensation with 1,2-dicarbonyl or related compounds is a common strategy.[12]
Experimental Protocol: Synthesis of 2-Hydroxy-3-carbamido-5,6-diphenylpyrazine [12]
This protocol details the condensation of an α-amino amide with a 1,2-dicarbonyl compound to form a functionalized pyrazine ring.
-
Materials: 2-Aminopropanediamide (B132164) (Aminomalonamide), Benzil (B1666583), 95% Aqueous Ethanol (B145695), 12.5 N Aqueous Sodium Hydroxide (B78521) Solution.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminopropanediamide (5.0 g, 48.5 mmol) and benzil (10.2 g, 48.5 mmol) in 125 mL of 95% ethanol.
-
Heat the mixture to reflux with stirring.
-
Slowly add 12.5 N aqueous sodium hydroxide solution (4.3 mL, 53.4 mmol) to the refluxing solution over 5 minutes.
-
Continue refluxing for an additional 2 hours. A precipitate will form during this time.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash it with cold 50% aqueous ethanol, and then with water.
-
Dry the product in an oven at 110 °C to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Diagram 2: Workflow for Condensation Synthesis of a Hydroxypyrazine
Caption: Step-by-step workflow for the synthesis of a substituted hydroxypyrazine.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in small molecule kinase inhibitors.[13] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases, while the amino group can serve as a hydrogen bond donor or a point for further derivatization to improve potency and selectivity.[3][5]
Examples of this compound-Based Drugs and Clinical Candidates:
-
Gilteritinib (Xospata®): An FDA-approved dual FLT3/AXL inhibitor for the treatment of acute myeloid leukemia (AML).[13]
-
Erdafitinib (Balversa®): An FDA-approved pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor used to treat urothelial carcinoma.[13]
-
Entospletinib: A selective SYK inhibitor that has been tested in clinical trials for hematological malignancies.[13]
The design strategy for many of these inhibitors involves "scaffold hopping," where a known kinase-binding scaffold like pyrimidine (B1678525) is replaced with this compound to generate novel intellectual property and potentially improved pharmacological profiles.[5]
Diagram 3: Simplified FGFR Signaling Pathway and Inhibition
Caption: Inhibition of the FGFR signaling pathway by an this compound-based drug.
Conclusion
This compound is a profoundly versatile and valuable building block in organic synthesis. Its well-defined reactivity allows for predictable and efficient functionalization through a variety of modern synthetic methods, including C-H functionalization and an extensive array of cross-coupling reactions. The demonstrated success of this compound-containing compounds in clinical applications, particularly as kinase inhibitors, underscores its importance for the drug discovery and development community.[13] Future research will likely focus on developing even more efficient and sustainable methods for its functionalization and incorporating this privileged scaffold into novel molecular architectures for therapeutic and material science applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore Potential of Aminopyrazine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its inherent ability to form key hydrogen bond interactions with protein kinase hinge regions, coupled with its synthetic tractability, has positioned it as a valuable pharmacophore in the design of novel inhibitors for a range of disease targets. This technical guide provides an in-depth exploration of the this compound core, detailing its structure-activity relationships, relevant signaling pathways, and the experimental protocols necessary for its evaluation.
Core Attributes of the this compound Pharmacophore
This compound, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, and an amino group, serves as a versatile anchor for molecular recognition. The strategic placement of the nitrogen atoms and the amino substituent allows for a trifecta of interactions within an active site: hydrogen bond donor, hydrogen bond acceptor, and hydrophobic interactions. This unique combination is particularly effective in targeting the ATP-binding pocket of various kinases, where the this compound moiety can mimic the adenine (B156593) core of ATP.
Therapeutic Applications and Key Targets
The this compound scaffold has been successfully employed in the development of inhibitors for several key therapeutic targets, most notably in the fields of oncology and inflammation.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Genetic aberrations in the FGFR signaling pathway are known drivers of various cancers. This compound-based compounds have been designed as potent FGFR inhibitors.[1][2] The 2-aminopyrazine core effectively binds to the hinge region of the FGFR kinase domain, while substitutions at other positions of the pyrazine (B50134) ring allow for the optimization of potency and selectivity.[1][2]
FGFR Signaling Pathway and Point of Inhibition
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which play crucial roles in cell proliferation, survival, and differentiation. This compound-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of FGFR and thereby inhibiting these downstream signals.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition
MK-2 is a serine/threonine kinase that plays a critical role in the inflammatory response, primarily through the p38 MAPK signaling pathway. Inhibition of MK-2 is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound derivatives have been developed as potent MK-2 inhibitors, demonstrating suppression of TNFα production in cellular and in vivo models.[1][3]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of representative this compound derivatives against their respective kinase targets.
Table 1: SAR of 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors
| Compound ID | R Group (at position 6 of pyrazine) | Ar Group (amide substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 7a | 4-fluorophenyl | 3,5-dimethoxyphenyl | >10000 | 830 | >10000 | >10000 |
| 7b | 4-(dimethylamino)phenyl | 3,5-dimethoxyphenyl | 2800 | 180 | 2300 | 5400 |
| 18g | pyrrol-1-ylmethyl | 3,5-dihydroxyphenyl | 460 | 380 | 520 | 630 |
| 18i | 4-methyl-1,1-dioxidothiomorpholin-4-yl | 3,5-dihydroxyphenyl | 210 | 150 | 260 | 330 |
Data extracted from a study on novel FGFR inhibitors.[2]
Table 2: SAR of this compound Derivatives as MK-2 Inhibitors
| Compound ID | R1 Group | R2 Group | MK-2 IC50 (µM) |
| 1a | H | 4-fluorophenyl | 1.2 |
| 1b | H | 4-chlorophenyl | 0.8 |
| 1c | H | 4-bromophenyl | 0.5 |
| 2a | CH3 | 4-fluorophenyl | 2.5 |
| 2b | CH3 | 4-chlorophenyl | 1.8 |
This table is a representative compilation based on data from studies on this compound-based MK-2 inhibitors.[1][3]
Experimental Protocols
General Synthesis of 3-Amino-N-(3,5-dimethoxyphenyl)-6-aryl-pyrazine-2-carboxamide Derivatives
The synthesis of the target this compound derivatives can be achieved through a multi-step process, a general workflow for which is outlined below.
Detailed Protocol for the Synthesis of 3-amino-N-(3,5-dimethoxyphenyl)-6-(morpholin-4-yl)pyrazine-2-carboxamide:
-
Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Chlorination: To a solution of the methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (1.1 eq). Heat the reaction mixture to 60 °C for 4 hours. After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Nucleophilic Aromatic Substitution: To a solution of methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add morpholine (B109124) (1.2 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 100 °C for 6 hours. After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Saponification: To a solution of methyl 3-amino-6-(morpholin-4-yl)pyrazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water, add lithium hydroxide (B78521) (2.0 eq). Stir the reaction mixture at room temperature for 8 hours. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
-
Amide Coupling: To a solution of 3-amino-6-(morpholin-4-yl)pyrazine-2-carboxylic acid (1.0 eq) in DMF, add 3,5-dimethoxyaniline (B133145) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, dilute the reaction with water and extract the final product with ethyl acetate. Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (MK-2)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound derivatives against the MK-2 kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add the test compound dilutions. Add a solution of recombinant human MK-2 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., HSP27-derived peptide) and ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production, or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TNFα Suppression Assay in LPS-Stimulated THP-1 Cells
This assay evaluates the ability of this compound derivatives to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cell Plating: Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.
-
Incubation: Incubate the plates for 4-6 hours at 37 °C in a humidified 5% CO2 incubator.
-
TNFα Measurement: Collect the cell culture supernatants and measure the concentration of TNFα using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNFα inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound core represents a highly valuable pharmacophore in modern drug discovery. Its favorable physicochemical properties and versatile synthetic handles, combined with its proven ability to effectively target the active sites of key proteins, particularly kinases, underscore its continued importance. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the full therapeutic potential of this remarkable scaffold. Further exploration of diverse substitution patterns and bioisosteric replacements will undoubtedly lead to the discovery of next-generation this compound-based therapeutics with enhanced potency, selectivity, and clinical efficacy.
References
- 1. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Synthetic Routes of Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazines are a critical class of N-heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities and versatile chemical properties have made the development of efficient and scalable synthetic methods a significant focus of chemical research. This in-depth technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing aminopyrazines, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Dimerization of α-Amino Aldehydes
A biomimetic approach to 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes, which can be generated in situ from readily available α-amino acids. This method mimics the proposed biosynthetic pathway of these alkaloids in nature. The general strategy involves the N-protection of an amino acid, followed by reduction to the corresponding α-amino aldehyde, which then undergoes spontaneous dimerization and subsequent oxidation to yield the pyrazine (B50134) ring.
Experimental Protocol: Synthesis of 2,5-Diisopropylpyrazine from L-Valine
A solution of N-Cbz-L-valine in an appropriate solvent is subjected to hydrogenolysis to generate the α-amino aldehyde. The reaction mixture is then stirred under an air atmosphere to facilitate dimerization and oxidation. The specific conditions can be optimized for different substrates.
-
Starting Material: N-Cbz-L-valine
-
Reagents: Hydrogen, Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), solvent (e.g., methanol, ethyl acetate).
-
Procedure: To a solution of N-Cbz-L-valine in the chosen solvent, the palladium catalyst is added. The mixture is stirred under a hydrogen atmosphere for a specified time until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the filtrate is stirred under an air atmosphere for an extended period to allow for dimerization and oxidation. The product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and has been successfully applied to the synthesis of aminopyrazines from halopyrazines. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Experimental Protocol: Mono- and Di-amination of 2,5-Diiodopyrazine (B123192)
The reaction conditions can be tuned to favor either mono- or di-amination of dihalopyrazines by controlling the stoichiometry of the amine.
-
Starting Material: 2,5-Diiodopyrazine
-
Reagents: Primary amine, Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., toluene, dioxane).
-
General Procedure: In an inert atmosphere glovebox, the palladium catalyst, ligand, base, and 2,5-diiodopyrazine are added to a reaction vessel. The solvent and the primary amine are then added. The reaction mixture is heated at a specified temperature until the starting material is consumed. After cooling, the mixture is diluted, filtered, and the product is purified by chromatography.
Amination of Halopyrazines with Ammonia (B1221849)
A direct method for the synthesis of aminopyrazines involves the nucleophilic aromatic substitution of a halopyrazine with ammonia. This reaction is typically carried out at elevated temperatures and pressures.
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine
-
Starting Material: 2-Chloropyrazine
-
Reagents: Anhydrous ammonia, Solvent (e.g., ethanol).
-
Procedure: A mixture of 2-chloropyrazine, anhydrous ammonia, and absolute ethanol (B145695) is heated in a sealed autoclave at a high temperature (e.g., 175 °C) for several hours.[1] After cooling, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is then recrystallized from a suitable solvent like benzene (B151609) to yield 2-aminopyrazine.[1]
Chemo-Enzymatic Synthesis using Transaminases
Biocatalysis offers a green and highly selective alternative for the synthesis of aminopyrazines. Transaminases can be employed to aminate α-diketones to form α-amino ketones, which then undergo spontaneous dimerization and oxidation to yield pyrazines.
Experimental Protocol: Transaminase-mediated Synthesis of Pyrazines
-
Starting Material: α-Diketone
-
Reagents: Transaminase (e.g., ATA-113), Amine donor (e.g., isopropylamine), Buffer.
-
Procedure: The α-diketone is incubated with the transaminase and an amine donor in a suitable buffer at a controlled pH and temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS). Upon completion, the product is extracted and purified.
Other Synthetic Methods
Several other methods have been reported for the synthesis of aminopyrazines, although detailed protocols for a broad range of substrates are sometimes less accessible in the peer-reviewed literature.
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N bonds between aryl halides and amines. While a versatile method, specific applications to pyrazine substrates with detailed protocols can be limited. The reaction generally requires high temperatures and polar aprotic solvents.[2]
-
Synthesis from α-Azido Ketones: α-Azido ketones can serve as precursors to α-amino ketones, which can then dimerize to form pyrazines. This method involves the reduction of the azide (B81097) group followed by dimerization and oxidation.
-
Synthesis from α-Iminodiacetonitriles: The cyclization of α-iminodiacetonitriles in the presence of hydrogen halides or alcohols can lead to the formation of aminopyrazines. This method is often found in patent literature.
-
Guareschi-Thorpe Condensation: It is important to note that the Guareschi-Thorpe condensation is a classical method for the synthesis of substituted pyridines and is not a generally applicable route for the synthesis of aminopyrazines.
Quantitative Data Summary
| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Dimerization of α-Amino Aldehydes | N-Cbz-L-valine | Pd(OH)₂/C, H₂ | Room Temp. | - | 51 | |
| Buchwald-Hartwig Amination (Mono) | 2,5-Diiodopyrazine | Primary Amine, Pd₂(dba)₃, XPhos, NaOtBu | 80-110 | - | Varies | |
| Buchwald-Hartwig Amination (Di) | 2,5-Diiodopyrazine | Excess Primary Amine, Pd₂(dba)₃, XPhos, NaOtBu | 80-110 | - | Varies | |
| Amination with Ammonia | 2-Chloropyrazine | Anhydrous NH₃, Ethanol | 175 | 3 | 57 | [1] |
| Chemo-Enzymatic Synthesis | α-Diketones | Transaminase, Amine Donor | Varies | Varies | Varies |
Note: Yields are highly substrate and condition dependent. The data presented here are for specific examples and should be considered as representative.
This guide provides a foundational understanding of the primary synthetic routes to aminopyrazines. Researchers and drug development professionals are encouraged to consult the cited literature for more detailed information and specific applications of these versatile synthetic methods.
References
- 1. A copper(ii) bromide/NMO system for α-amination of esters under continuous-flow conditions with reduced catalyst loading - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Aminopyrazine (CAS 5049-61-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyrazine, identified by the CAS number 5049-61-6, is a heterocyclic amine that serves as a vital building block in organic synthesis, with significant applications in the pharmaceutical and chemical industries. Its pyrazine (B50134) core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties that make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-aminopyrazine, detailed experimental protocols for its synthesis, a summary of its suppliers, and an in-depth look into its burgeoning role in drug discovery, particularly as a precursor for kinase inhibitors.
Chemical and Physical Properties
2-Aminopyrazine, also known as pyrazinamine, is an off-white to beige crystalline powder. A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Aminopyrazine
| Property | Value | References |
| IUPAC Name | pyrazin-2-amine | [1][2] |
| CAS Number | 5049-61-6 | [1][2] |
| Molecular Formula | C₄H₅N₃ | [1][3] |
| Molecular Weight | 95.10 g/mol | [1][3] |
| Appearance | Off-white to beige crystalline powder | [4][5] |
| Melting Point | 117-120 °C | [4][6] |
| Boiling Point | 250-251 °C (estimated) | [7] |
| Solubility | Soluble in water, alcohol, DMF, and DMSO. | [7][8] |
| Density | 1.216 ± 0.06 g/cm³ (estimated) | [2] |
| logP (o/w) | -0.070 | [7] |
| pKa/pKb | 10.99 (pKb) | [4] |
| Canonical SMILES | C1=CN=C(C=N1)N | [1][2] |
| InChI Key | XFTQRUTUGRCSGO-UHFFFAOYSA-N | [2][8] |
Synthesis of 2-Aminopyrazine
Several synthetic routes to 2-aminopyrazine have been reported. A common and efficient method involves the amination of a 2-halopyrazine, such as 2-chloropyrazine. Another approach utilizes the Hofmann rearrangement of pyrazine-2-carboxamide. Below are detailed experimental protocols for these syntheses.
Experimental Protocol: Synthesis from 2-Chloropyrazine
This protocol is adapted from the procedure described in U.S. Patent 2,396,067.[4]
Reaction Scheme:
Caption: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine.
Materials:
-
2-Chloropyrazine
-
Anhydrous ammonia (B1221849)
-
Absolute ethanol
-
Benzene
-
Autoclave/pressure vessel
-
Standard laboratory glassware
Procedure:
-
A mixture of 10 parts by weight of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is prepared.
-
The mixture is transferred to a pressure vessel (autoclave) and heated with shaking to a temperature between 150-200 °C. The reaction is typically maintained for several hours.
-
After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.
-
The solvent and excess ammonia are removed under reduced pressure at room temperature.
-
The resulting crystalline brown residue is dissolved in hot benzene.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is cooled to 5 °C to induce crystallization of the product.
-
The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold benzene, and dried.
Experimental Protocol: Synthesis from 2-Cyanopyrazine
This protocol is based on the method described in Chinese Patent CN105622526A.[8]
Reaction Scheme:
Caption: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine.
Materials:
-
2-Cyanopyrazine
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Sodium hydroxide (B78521) (NaOH) solution (20-30 wt%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask, add the sodium hydroxide solution and the sodium hypochlorite solution.
-
Slowly add 2-cyanopyrazine to the mixture at room temperature with stirring.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-aminopyrazine.
Applications in Drug Discovery
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds and participate in various chemical transformations makes it an attractive starting point for the design of novel therapeutics.
Precursor to Antiviral Agents
2-Aminopyrazine is a crucial starting material for the synthesis of the antiviral drug Favipiravir . Favipiravir has demonstrated broad-spectrum activity against several RNA viruses. The synthesis of Favipiravir from 2-aminopyrazine involves a multi-step process that modifies the pyrazine ring and the amino group to yield the final active pharmaceutical ingredient.
Development of Kinase Inhibitors
A significant area of research for 2-aminopyrazine derivatives is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Several studies have focused on the design and synthesis of 2-aminopyrazine derivatives as potent inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2). MK-2 is a key downstream effector of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli.
The p38 MAPK/MK-2 signaling pathway plays a critical role in the post-transcriptional regulation of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting MK-2, 2-aminopyrazine derivatives can effectively suppress the production of TNF-α, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][7]
MK-2 Signaling Pathway:
Caption: The p38 MAPK/MK-2 signaling pathway leading to inflammation.
Experimental Protocol: Synthesis of a 1-(2-aminopyrazin-3-yl)methyl-2-thiourea Derivative as an MK-2 Inhibitor
The following is a representative protocol for the synthesis of a 2-aminopyrazine-based MK-2 inhibitor, adapted from the general procedures described in the scientific literature.[1][7]
Experimental Workflow:
Caption: General workflow for the synthesis of a 2-aminopyrazine-based MK-2 inhibitor.
Materials:
-
(2-aminopyrazin-3-yl)methanamine (or a suitable precursor)
-
A substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve (2-aminopyrazin-3-yl)methanamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add an equimolar amount of the desired substituted isothiocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure 1-(2-aminopyrazin-3-yl)methyl-2-thiourea derivative.
Suppliers
2-Aminopyrazine is commercially available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%. A non-exhaustive list of suppliers is provided in Table 2.
Table 2: Selected Suppliers of 2-Aminopyrazine (CAS 5049-61-6)
| Supplier | Purity Offered |
| Sigma-Aldrich (Merck) | 98% |
| BOC Sciences | 95% |
| TCI America | >98.0% (GC) |
| Cayman Chemical | ≥98% |
| Fisher Scientific | Not specified |
| Santa Cruz Biotechnology | Not specified |
| ChemScene | ≥98% |
| Molport | Various |
| BLD Pharm | Not specified |
| Alachem Co., Ltd. | NLT 98% |
| Simson Pharma Limited | Custom Synthesis |
| Gomti Life Sciences India Pvt Ltd | 98% |
| AK Scientific Inc. | Not specified |
Note: Availability and purity may vary. It is recommended to consult the respective supplier's catalog for the most current information.
Conclusion
2-Aminopyrazine (CAS 5049-61-6) is a versatile and highly valuable chemical intermediate with a well-established role in organic synthesis and a rapidly expanding footprint in drug discovery and development. Its favorable chemical properties and the accessibility of its scaffold make it an attractive starting point for the synthesis of complex molecules, including potent antiviral agents and targeted kinase inhibitors. The ongoing exploration of 2-aminopyrazine derivatives, particularly as inhibitors of signaling pathways like the p38 MAPK/MK-2 cascade, highlights the significant potential of this compound in the development of novel therapies for a range of human diseases. This guide provides a foundational resource for researchers and professionals working with or interested in the multifaceted applications of 2-aminopyrazine.
References
- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 5. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]
- 6. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
Aminopyrazine Derivatives: A Technical Guide to Therapeutic Potential and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazine, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. The unique electronic properties and structural features of the this compound core allow for versatile functionalization, leading to compounds that can interact with a wide range of biological targets. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, focusing on their synthesis, therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Therapeutic Applications
This compound derivatives have demonstrated efficacy in a multitude of therapeutic areas, ranging from oncology and neurodegenerative disorders to infectious diseases and smoking cessation. This section will delve into some of the most significant applications of these compounds.
Oncology
A substantial body of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors for the treatment of cancer.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] this compound-based compounds have been designed to target several key kinases implicated in tumor growth and proliferation.
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[2] Their overexpression is frequently observed in various human tumors, making them attractive targets for anticancer therapy.[2] this compound derivatives have been developed as potent inhibitors of Aurora kinases, disrupting mitotic progression and inducing apoptosis in cancer cells.[3][4]
mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5] The mTOR signaling pathway is often hyperactivated in cancer, promoting tumor progression.[5] Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of mTOR, showing promise in preclinical studies.[6][7]
Other Kinase Targets: The versatility of the this compound scaffold has led to the development of inhibitors for a range of other kinases, including mitogen-activated protein kinase-activated protein kinase 2 (MK-2), spleen tyrosine kinase (Syk), and fibroblast growth factor receptor (FGFR) inhibitors.[8][9]
Central Nervous System Disorders
This compound derivatives have also made a significant impact in the treatment of central nervous system (CNS) disorders, most notably in smoking cessation and as hypnotic agents.
Smoking Cessation (Varenicline): Varenicline (B1221332) is a well-known this compound derivative that acts as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[10] This dual mechanism of action allows varenicline to both reduce cravings and withdrawal symptoms associated with nicotine (B1678760) cessation and block the rewarding effects of nicotine if a person smokes.[10][11]
Insomnia (Zopiclone): Zopiclone (B121070), a cyclopyrrolone derivative of this compound, is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[12] It modulates the gamma-aminobutyric acid (GABA)-A receptor, the primary inhibitory neurotransmitter system in the brain, to produce its sedative effects.[12][13] Zopiclone enhances the action of GABA, leading to a calming effect on the brain and facilitating the onset and maintenance of sleep.[12]
Antimicrobial and Antiviral Applications
The this compound scaffold has also been explored for its potential in combating infectious diseases.
Antimicrobial Activity: Several studies have reported the synthesis and evaluation of novel this compound derivatives with antibacterial and antifungal properties.[14][15] For instance, certain 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]
Antiviral Activity: The broad-spectrum antiviral agent favipiravir, which is a pyrazinecarboxamide derivative, highlights the potential of this chemical class in virology.[5] Research is ongoing to explore other this compound derivatives for their antiviral efficacy against a range of viruses.[17]
Mechanisms of Action
The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific biological targets. Understanding these mechanisms at a molecular level is crucial for rational drug design and development.
Kinase Inhibition
This compound-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.[18] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival. The selectivity of these inhibitors for specific kinases is a key determinant of their efficacy and side-effect profile.
dot
Caption: Aurora Kinase A signaling pathway and its inhibition.
dot
Caption: Simplified mTOR signaling pathway and its inhibition.
Nicotinic Acetylcholine Receptor Modulation
Varenicline's efficacy in smoking cessation stems from its unique interaction with the α4β2 nAChR. As a partial agonist, it binds to the receptor and elicits a moderate level of dopamine (B1211576) release in the mesolimbic pathway, which is significantly less than that produced by nicotine.[10] This action helps to alleviate craving and withdrawal symptoms. Simultaneously, by occupying the receptor, varenicline acts as an antagonist, preventing nicotine from binding and thereby blocking its reinforcing and rewarding effects.[10]
Caption: Zopiclone's modulation of the GABA-A receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of this compound derivatives across various therapeutic applications. This data is intended for comparative purposes and has been compiled from various literature sources.
Table 1: In Vitro Activity of this compound Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| AMG 900 | Aurora A/B | 3 / 4 | HCT-116 | [4] |
| Compound 28 | RET (mutant) | 18 | Ba/F3 | [18] |
| SRA737 | CHK1 | N/A | N/A | [18] |
| Imidazopyrazine Analog | mTOR | <10 | N/A | [6] |
| MK-2 Inhibitor | MK-2 | 100-1000 | THP-1 | [9] |
Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives
| Compound | Species | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Varenicline | Human | Oral | N/A | 3-4 | ~24 | High | [19] |
| Zopiclone | Human | Oral | N/A | <1 | 6-8 | N/A | [12] |
| Aminopyridine (PI3Kγ inhibitor) | Rat | Oral | N/A | N/A | N/A | Low | [20][21] |
| AMG 900 | Mouse | Oral | N/A | N/A | N/A | Orally bioavailable | [4] |
| Imidazo[1,2-a]pyrazine (Aurora inhibitor) | Mouse | Oral | N/A | N/A | N/A | Good | [22] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 17 | M. tuberculosis H37Rv | 12.5 | [16] |
| Compound 8 | M. tuberculosis H37Rv | 6 | [1][23] |
| Compound 2e | S. aureus | 32 | [14] |
| Compound 2e | E. coli | 16 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives. These protocols are intended to serve as a guide and may require optimization for specific applications.
Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
Procedure A: Two-Step Esterification and Aminolysis [15]
-
Esterification:
-
Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol.
-
Cool the solution to 0°C and add concentrated sulfuric acid (catalytic amount).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Neutralize the reaction with sodium bicarbonate and filter the precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.
-
-
Aminolysis:
-
Combine the methyl 3-aminopyrazine-2-carboxylate (1 equivalent) and the desired benzylamine (B48309) (1.5 equivalents) in a microwave vial.
-
Add a catalytic amount of ammonium (B1175870) chloride.
-
Heat the mixture in a microwave reactor at 130°C for 40 minutes.
-
Purify the crude product by column chromatography.
-
Procedure B: One-Pot Amidation using CDI [15]
-
Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.3 equivalents) and stir at room temperature until carbon dioxide evolution ceases.
-
Add the appropriate amine (benzylamine, alkylamine, or aniline) (1.5 equivalents).
-
Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a general guideline for a non-radiometric, luminescence-based kinase assay. [24]
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivative inhibitor in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%).
-
Dilute the target kinase enzyme to the desired working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of a suitable reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add 10 µL of a detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [25][26]
-
Cell Seeding:
-
Culture the desired cancer cell line in the appropriate medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental and Developmental Workflows
The discovery and development of novel this compound derivatives as therapeutic agents follow a structured and iterative process. The specific workflow can vary depending on the therapeutic target and screening strategy.
Kinase Inhibitor Discovery Workflow
dot
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Fragment-Based Drug Discovery (FBDD) Workflow
Fragment-based drug discovery is an alternative approach to traditional high-throughput screening for identifying lead compounds. [27]It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These initial hits are then optimized and grown into more potent lead compounds. [27][28] dot
Caption: A generalized workflow for fragment-based drug discovery.
Conclusion
This compound derivatives represent a rich and versatile class of compounds with a broad spectrum of therapeutic applications. Their success in targeting a diverse range of biological entities, from kinases and receptors to microbial enzymes, underscores the value of the this compound scaffold in drug discovery. The continued exploration of this chemical space, coupled with advances in rational drug design and screening technologies, holds great promise for the development of novel and effective therapies for a wide range of human diseases. This technical guide has provided a comprehensive overview of the current state of the art, with the aim of facilitating further research and innovation in this exciting field.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core [cambridge.org]
- 4. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 15. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
- 18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
understanding the reactivity of the aminopyrazine ring
An In-depth Technical Guide to the Reactivity of the Aminopyrazine Ring
Introduction
The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science. As a privileged heterocyclic structure, it is a key component in numerous biologically active compounds, including kinase inhibitors, antimicrobial agents, and antiviral drugs.[1][2][3][4] this compound, also known as pyrazinamine, is characterized by a pyrazine (B50134) ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4—substituted with an amino group.[5] This unique arrangement creates a complex electronic profile: the pyrazine ring is inherently electron-deficient due to the electronegativity of the nitrogen atoms, while the amino group is a powerful electron-donating group. This push-pull electronic nature dictates the ring's reactivity, making it susceptible to a variety of chemical transformations that are crucial for the synthesis of novel derivatives.[5]
This guide provides an in-depth exploration of the reactivity of the this compound ring, tailored for researchers, scientists, and drug development professionals. It covers the core principles of its electronic structure, key reaction types including electrophilic and nucleophilic substitutions, and provides detailed experimental protocols for seminal reactions.
Electronic Structure and Reactivity Overview
The reactivity of the this compound ring is governed by the interplay between the electron-withdrawing pyrazine core and the electron-donating amino group (-NH₂). The two nitrogen atoms in the pyrazine ring exert a strong inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density of the ring carbons. This makes the pyrazine ring itself highly deactivated towards electrophilic attack but activated towards nucleophilic aromatic substitution (SNAr).[6][7]
Conversely, the amino group is a potent activating group. Through its mesomeric effect (+M), it donates its lone pair of electrons into the ring, increasing the electron density, particularly at the ortho and para positions (C-3, C-5, and C-6 relative to the amino group at C-2). This activating effect counteracts the deactivating nature of the ring nitrogens, enabling certain electrophilic substitutions while also influencing the regiochemistry of both electrophilic and nucleophilic attacks.
Key Reaction Types
Electrophilic Aromatic Substitution (EAS)
Despite the pyrazine ring's inherent deactivation, the strong activating nature of the amino group permits electrophilic aromatic substitution reactions, such as halogenation.[8] The reaction's main challenge is controlling the high reactivity conferred by the -NH₂ group, which can lead to multiple substitutions.[8]
A common example is the bromination of 2-aminopyrazine. The reaction with brominating agents like N-bromosuccinimide (NBS) or elemental bromine typically yields 2-amino-3,5-dibromopyrazine, demonstrating the powerful ortho- and para-directing influence of the amino group.[9]
Table 1: Electrophilic Bromination of 2-Aminopyrazine
| Reactant | Brominating Agent | Molar Ratio (Amine:Agent) | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | 1:2 - 1:4 | Acetonitrile | 2-Amino-3,5-dibromopyrazine | [9] |
| 2-Aminopyrazine | Bromine | 1:2 - 1:4 | Acetic Acid | 2-Amino-3,5-dibromopyrazine |[9] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present on the ring.[7][10] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and its rate is influenced by the electronegativity of the leaving group (F > Cl > Br > I).[7] This reaction is a powerful tool for introducing diverse functionalities onto the pyrazine core.
Reactions at the Amino Group
The lone pair of electrons on the amino group makes it nucleophilic and basic. It readily participates in reactions such as acylation, condensation, and diazotization.
-
Amide Bond Formation: The amino group can be acylated using carboxylic acids (with coupling agents), acid chlorides, or anhydrides to form amides. This is a fundamental transformation in drug development, used to synthesize a vast library of 3-aminopyrazine-2-carboxamide (B1665363) derivatives with diverse biological activities.[1][11]
-
Diazotization (Sandmeyer & Balz-Schiemann Reactions): The primary amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and acid). This intermediate is highly versatile and can be substituted with various groups. For instance, reaction with copper(I) halides (Sandmeyer reaction) can introduce halogens, while thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (Balz-Schiemann reaction) is an effective method for introducing a fluorine atom.[12]
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C and C-heteroatom bonds. Halogenated this compound derivatives are excellent substrates for reactions like the Suzuki-Miyaura coupling. This reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is widely used to introduce aryl or heteroaryl substituents onto the pyrazine ring, enabling the exploration of complex chemical space for drug discovery.[11]
Table 2: Suzuki Coupling for Synthesis of FGFR Inhibitors [11]
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|
| Compound 6 | Various aryl-boronic acids | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 23-99 |
Applications in Drug Development
The this compound scaffold is prevalent in drugs targeting a range of diseases. Its ability to form key hydrogen bonds and participate in various interactions makes it an ideal pharmacophore.
Kinase Inhibitors
This compound derivatives have been successfully developed as potent inhibitors of several protein kinases, which are critical targets in oncology and inflammation.
-
FGFR Inhibitors: A series of 3-amino-pyrazine-2-carboxamide derivatives were designed as fibroblast growth factor receptor (FGFR) inhibitors. Compound 18i from this series demonstrated potent inhibition of FGFR kinase activity and downstream signaling pathways.[11]
-
MK-2 Inhibitors: Non-thiourea containing this compound derivatives were designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory response. These compounds were active in suppressing TNFα production in cells.[2]
Table 3: Biological Activity of this compound-Based Kinase Inhibitors
| Compound ID | Target Kinase | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 18d | FGFR2 | IC₅₀ | 600 nM | [11] |
| 18d | FGFR3 | IC₅₀ | 480 nM | [11] |
| 18g | FGFR2 | IC₅₀ | 380 nM | [11] |
| Various | MK-2 | IC₅₀ | Low µM to sub-µM |[2] |
Antimicrobial Agents
Derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. Their activity spectrum includes antimycobacterial, antibacterial, and antifungal effects.[1] For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17 ) was identified as the most active compound against Mycobacterium tuberculosis H37Rv in one study.[1][13]
Table 4: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives [1][13]
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |
|---|---|---|---|
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 |
| 9 | 4-chlorobenzyl | 125 | 476 |
Experimental Protocols
Protocol 1: Synthesis of N-substituted 3-aminopyrazine-2-amides (Amide Coupling)
This protocol describes the synthesis of 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent.[1]
-
Step 1: Activation. The starting 3-aminopyrazine-2-carboxylic acid is treated with the coupling agent 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (B87167) (DMSO). This forms a highly reactive acyl-imidazole intermediate.
-
Step 2: Aminolysis. The appropriate benzylamine, alkylamine, or aniline (B41778) is added to the reaction mixture.
-
Step 3: Reaction. The mixture is subjected to microwave irradiation at 120 °C for 30 minutes at 100 W.
-
Step 4: Workup and Purification. After cooling, the reaction mixture is processed through standard aqueous workup and the crude product is purified, typically by column chromatography or recrystallization, to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.
Protocol 2: Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid (Balz-Schiemann Reaction)
This protocol outlines the conversion of an amino group to a fluoro group on the pyrazine ring.[12]
-
Step 1: Diazotization. 6-Aminopyrazine-2-carboxylic acid is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and a solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining a low temperature. This converts the primary amino group into a diazonium tetrafluoroborate salt.
-
Step 2: Isolation. The diazonium salt intermediate, which often precipitates from the solution, is isolated by filtration and washed with a cold solvent.
-
Step 3: Thermal Decomposition. The isolated diazonium salt is gently heated. This causes the decomposition of the salt, releasing nitrogen gas and forming the C-F bond to yield 6-fluoro-pyrazine-2-carboxylic acid.
-
Step 4: Purification. The crude product is then purified by an appropriate method such as recrystallization.
Summary and Outlook
The this compound ring possesses a rich and versatile chemistry defined by the electronic dichotomy of its electron-deficient core and electron-donating amino substituent. This duality allows for a broad range of transformations, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-couplings, and reactions at the exocyclic amino group. Its proven value as a pharmacophore in numerous kinase inhibitors and antimicrobial agents ensures that the exploration of its reactivity will remain a vibrant and essential area of research.[1][2][11] Future efforts will likely focus on developing more selective and efficient synthetic methodologies to access novel this compound derivatives, further expanding their application in the pursuit of new therapeutics and functional materials.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. organic chemistry - Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Theoretical Exploration of Aminopyrazine's Electronic Frontier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazine, a heterocyclic aromatic amine, serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors, and are also utilized as fluorescent dyes for cellular imaging. The electronic structure of this compound dictates its reactivity, photophysical properties, and biological interactions. A thorough theoretical understanding of this structure is paramount for the rational design of novel this compound-based compounds with tailored functionalities. This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies employed and summarizing key quantitative findings.
Core Concepts in the Electronic Structure of this compound
The electronic properties of this compound are governed by the interplay of its aromatic pyrazine (B50134) ring and the electron-donating amino group. Key aspects of its electronic structure that are frequently investigated through theoretical means include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and its behavior as an electron donor or acceptor. The energies and spatial distributions of these orbitals provide insights into potential sites for electrophilic and nucleophilic attack.
-
Excited States: Understanding the nature and energy of the electronic excited states is essential for predicting the photophysical properties of this compound, such as its absorption and fluorescence spectra. Theoretical calculations can elucidate the character of these states (e.g., nπ* or ππ* transitions) and their potential for intersystem crossing or internal conversion.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial for drug-receptor binding.
Methodologies for Theoretical Investigation
The electronic structure of this compound is primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most commonly employed methods due to their balance of accuracy and computational cost.
Detailed Computational Protocols
1. Ground-State Geometry Optimization and FMO Analysis:
-
Objective: To determine the most stable molecular geometry and to calculate the energies and distributions of the frontier molecular orbitals.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is frequently used.
-
Basis Set: Pople-style basis sets with diffuse and polarization functions, such as 6-31++G**, are commonly employed to accurately describe the electron distribution, particularly for the lone pairs and the π-system.
-
Procedure:
-
The initial structure of this compound is built using molecular modeling software.
-
A geometry optimization calculation is performed to find the minimum energy conformation.
-
Frequency calculations are subsequently run to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The energies of the HOMO and LUMO are obtained from the output of the optimized structure calculation. The orbital distributions are visualized to understand their spatial characteristics.
-
2. Excited State Calculations:
-
Objective: To calculate the vertical excitation energies, oscillator strengths, and character of the low-lying electronic excited states.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for the ground-state calculations are typically employed for consistency (e.g., B3LYP/6-31++G**).
-
Procedure:
-
Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the energies and properties of the excited states.
-
The output provides a list of vertical excitation energies (often in eV or nm) and their corresponding oscillator strengths, which indicate the intensity of the electronic transition.
-
The character of the excited states (e.g., nπ* or ππ) is determined by analyzing the molecular orbitals involved in the transition. For instance, a transition from a non-bonding orbital (localized on a nitrogen lone pair) to a π anti-bonding orbital is classified as an nπ* transition.
-
3. Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Method: The MEP is calculated from the electron density obtained from a DFT calculation.
-
Procedure:
-
Following a successful ground-state geometry optimization, the electron density is calculated.
-
The MEP is then computed and mapped onto the molecular surface.
-
The resulting MEP surface is color-coded, typically with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
-
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on this compound and the parent pyrazine molecule. The data for pyrazine is included to provide a comparative baseline and to illustrate the types of quantitative results obtained from these theoretical methods.
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrazine | B3LYP | 6-31G(d,p) | -7.15 | -1.12 | 6.03 |
| This compound Derivative | B3P86 | 6-31++G* | - | Varies | - |
Table 1: Frontier Molecular Orbital Energies.
| Molecule | State | Excitation Energy (cm⁻¹) | Character |
| This compound Monomer | S₁ | 31,266 | nπ |
| This compound-Water Cluster | S₁ | 30,463 | nπ |
Table 2: Experimental S₁-S₀ Electronic Transition Energies for this compound and its Monohydrated Cluster.[1]
| Molecule | Method | Basis Set | Excitation Energy (eV) | Oscillator Strength |
| Pyrazine | TD-DFT/B3LYP | 6-311++G** | Varies | Varies |
Table 3: Representative Data Type for Calculated Excitation Energies and Oscillator Strengths for Pyrazine.[2]
Visualizing Theoretical Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and the relationships between different molecular states.
Caption: A typical workflow for the theoretical study of this compound's electronic structure.
Caption: Key electronic states and transitions in this compound.
Conclusion
Theoretical studies provide indispensable insights into the electronic structure of this compound, guiding the development of new molecules with desired properties. DFT and TD-DFT calculations are powerful tools for elucidating ground and excited-state properties, offering quantitative data that can be correlated with experimental observations. The methodologies and findings presented in this guide serve as a foundational resource for researchers engaged in the computational analysis and design of this compound-based compounds for applications in drug discovery and materials science. By leveraging these theoretical approaches, a deeper understanding of the structure-property relationships in this important class of molecules can be achieved, accelerating innovation.
References
A Historical Perspective on the Development of Aminopyrazine Chemistry: From Classical Synthesis to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chemistry of aminopyrazines, six-membered aromatic heterocycles containing two nitrogen atoms and an amino group, has a rich and evolving history. From its roots in classical organic synthesis to its current prominence in medicinal chemistry, the aminopyrazine scaffold has proven to be a versatile and valuable platform for the development of a wide range of biologically active compounds. This technical guide provides a historical perspective on the key milestones in this compound chemistry, detailing the evolution of synthetic methodologies and the expanding role of this compound derivatives in drug discovery.
Early Synthetic Methodologies: The Dawn of Pyrazine (B50134) Chemistry
The late 19th century marked the beginning of systematic investigations into pyrazine synthesis. Two seminal named reactions, the Staedel-Rugheimer and Gutknecht pyrazine syntheses, laid the groundwork for accessing the pyrazine core, which could then be functionalized to introduce an amino group.
The Staedel-Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of an α-halo ketone with ammonia (B1221849), followed by condensation and oxidation to furnish the pyrazine ring. While a foundational method, its application to the direct synthesis of aminopyrazines was not straightforward and often required subsequent amination steps.
Three years later, in 1879, the Gutknecht pyrazine synthesis emerged as a more versatile approach. This method relies on the self-condensation of α-amino ketones, which can be generated in situ from various precursors like isonitroso ketones. The resulting dihydropyrazines are then oxidized to the aromatic pyrazine. This method offered a more direct route to substituted pyrazines, including those that could be precursors to aminopyrazines.
A significant advancement in the direct synthesis of aminopyrazines came with the condensation of α-dicarbonyl compounds with α-amino amides or α-amino nitriles. This approach provides a convergent and efficient route to the this compound core and has been widely adapted and modified over the years.
Key Historical Syntheses of Aminopyrazines
| Synthesis Method | Year | Precursors | General Conditions | Typical Yields |
| Staedel-Rugheimer Synthesis (adapted for Aminopyrazines) | Post-1876 | α-Haloketones, Ammonia, Aminating Agent | High temperature, pressure | Variable, often moderate |
| Gutknecht Synthesis (adapted for Aminopyrazines) | Post-1879 | α-Amino ketones (from isonitroso ketones) | Reduction, self-condensation, oxidation | Moderate to good |
| Condensation of α-Dicarbonyls and α-Amino Amides/Nitriles | Early 20th Century | Glyoxal, α-Aminoacetonitrile | Base-catalyzed condensation | Good to excellent |
| From Halopyrazines | Mid-20th Century | 2-Chloropyrazine (B57796), Ammonia | High temperature, pressure in a solvent | ~57%[1] |
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine (ca. 1946)
A historical method for the preparation of 2-aminopyrazine involves the reaction of 2-chloropyrazine with anhydrous ammonia at elevated temperatures.[1]
Reagents:
-
2-Chloropyrazine
-
Anhydrous Ammonia
-
Absolute Ethanol (B145695) (solvent)
Procedure:
-
A mixture of 2-chloropyrazine, a significant excess of anhydrous ammonia, and absolute ethanol is placed in an autoclave.
-
The autoclave is heated to approximately 175°C for three hours with shaking.
-
After cooling, the excess solvent and ammonia are removed under reduced pressure.
-
The resulting crystalline brown residue is dissolved in hot benzene (B151609) and filtered to remove any resinous material.
-
The filtrate is cooled to 5°C to allow for the crystallization of 2-aminopyrazine.
-
The yellow crystals of 2-aminopyrazine are collected by filtration, washed with benzene, and dried.
Yield: Approximately 57%[1]
The Rise of Aminopyrazines in Medicinal Chemistry: The Story of Pyrazinamide (B1679903)
The trajectory of this compound chemistry was irrevocably altered by the discovery of the potent anti-tuberculosis activity of pyrazinamide (PZA) . First synthesized in 1936, its therapeutic potential remained unrecognized until 1952.[2] This discovery was serendipitous, stemming from the observation that nicotinamide, a structural analog, possessed some activity against mycobacteria.[2]
A perplexing characteristic of pyrazinamide was its potent in vivo efficacy against Mycobacterium tuberculosis despite showing no activity in vitro at neutral pH. This paradox hinted at a unique mechanism of action, which is now understood to involve the conversion of pyrazinamide into its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase under the acidic conditions found within phagosomes.
Modern Applications: From Antivirals to Kinase Inhibitors
Building on the foundation laid by pyrazinamide, the latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the development of this compound-based therapeutics for a wide array of diseases.
Antiviral Agents: The Case of Favipiravir
A prominent example of a modern this compound-based drug is Favipiravir , an antiviral medication. Its synthesis often starts from 2-aminopyrazine, highlighting the continued importance of this fundamental building block.[3][4] Favipiravir acts as a prodrug that is converted to its active ribofuranosyl-5'-triphosphate form, which then selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses.
Kinase Inhibitors in Oncology and Inflammation
The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key enzyme in the inflammatory response, and several this compound-based inhibitors have been developed to target it.[2][6] These inhibitors have shown promise in suppressing the production of pro-inflammatory cytokines like TNF-α.
| This compound-based MK-2 Inhibitor | Target | IC50 (nM) | Cellular Activity |
| 1-(2-aminopyrazin-3-yl)methyl-2-thioureas | MK-2 | As low as 15 | Suppression of TNF-α expression in THP-1 cells[7] |
| Non-thiourea this compound derivatives | MK-2 | Low micromolar to sub-micromolar | Suppression of LPS-stimulated TNF-α production in THP-1 cells[6] |
Ion Channel Modulators for Pain Management
This compound derivatives have also been investigated as modulators of ion channels, particularly for the treatment of pain. A notable target is the voltage-gated sodium channel Nav1.7 , which plays a critical role in pain signaling.[8] The discovery of potent and selective this compound-based Nav1.7 antagonists represents a promising avenue for the development of novel analgesics.[8]
Conclusion
The journey of this compound chemistry is a testament to the enduring power of organic synthesis and its profound impact on medicine. From the classical methods that first enabled the construction of the pyrazine ring to the sophisticated drug design strategies of today, the this compound scaffold has continuously evolved. Its presence in a diverse range of pharmaceuticals, from the life-saving anti-tuberculosis drug pyrazinamide to modern antivirals and kinase inhibitors, underscores its significance. As our understanding of disease pathways deepens and synthetic methodologies become more advanced, the future of this compound chemistry promises even more innovative and impactful discoveries for human health.
References
- 1. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. scielo.br [scielo.br]
- 6. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-aminopyrazine from 2-cyanopyrazine. The described method utilizes a Hofmann rearrangement-type reaction with sodium hypochlorite (B82951) and a strong base. This process offers a high yield and straightforward procedure, making it suitable for laboratory and potential scale-up applications. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided. Additionally, a visual representation of the experimental workflow is included to facilitate understanding.
Introduction
2-Aminopyrazine is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have shown a wide range of biological activities. The conversion of readily available 2-cyanopyrazine to 2-aminopyrazine is a key transformation in the production of these valuable compounds. The method detailed below is a robust and efficient procedure for this conversion.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Cyanopyrazine | [1][2] |
| Reagents | Sodium Hypochlorite (NaOCl) solution, Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | [1][2] |
| Solvent | Water (implied) | [2] |
| Reaction Temperature | 50-60°C | [1][2] |
| Reaction Time | 4 hours at 50-60°C (after initial 1 hour at room temperature) | [2] |
| Product | 2-Aminopyrazine | [1][2] |
| Yield | 82.6% | [2] |
| Purity | White solid | [2] |
Experimental Protocol
This protocol is based on a documented procedure for the synthesis of 2-aminopyrazine from 2-cyanopyrazine.[2]
Materials:
-
2-Cyanopyrazine (0.2 mol, 21 g)[2]
-
20% Sodium Hydroxide (NaOH) solution (30 g)[2]
-
Sodium Hypochlorite (NaOCl) solution (100 ml)[2]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
500 ml three-necked flask
-
Stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 ml three-necked flask, add 30 g of 20% sodium hydroxide solution and 100 ml of sodium hypochlorite solution.[2]
-
While stirring at room temperature, slowly add 21 g (0.2 mol) of 2-cyanopyrazine to the flask.[2]
-
Continue stirring the reaction mixture at room temperature for 1 hour.[2]
-
After 1 hour, heat the reaction mixture to 50-60°C and maintain this temperature for 4 hours.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the aqueous solution with dichloromethane (4 x 200 ml).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[2]
-
The resulting product is 15.7 g of a white solid, which corresponds to a yield of 82.6%.[2]
Experimental Workflow
Caption: Synthesis of 2-aminopyrazine from 2-cyanopyrazine workflow.
References
Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and kinase inhibitory effects.[1][2] The protocols outlined below are based on established synthetic routes, offering reproducible methods for laboratory application.
Introduction
N-substituted 3-aminopyrazine-2-carboxamides are heterocyclic compounds that have been investigated for a range of therapeutic applications. Their structural scaffold is a key feature in molecules designed to target various biological pathways. For instance, certain derivatives have shown promising activity against Mycobacterium tuberculosis and other microbial strains.[1][3] Furthermore, specific substitutions on the pyrazine (B50134) ring have led to the development of potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in various cancers.[2][4] The synthetic versatility of the 3-aminopyrazine-2-carboxylic acid starting material allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Protocols
Two primary methods for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid are detailed below. Procedure A involves a two-step process of esterification followed by aminolysis, while Procedure B utilizes a coupling agent to facilitate direct amidation.[1]
Procedure A: Esterification followed by Aminolysis
This procedure involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester, which is then reacted with a chosen amine to yield the final N-substituted carboxamide.[1]
Step I: Methyl 3-aminopyrazine-2-carboxylate Synthesis (Esterification)
-
Suspend 3-aminopyrazine-2-carboxylic acid in methanol.
-
Add concentrated sulfuric acid (H₂SO₄) dropwise while cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography.
Step II: N-substituted 3-aminopyrazine-2-carboxamide (B1665363) Synthesis (Aminolysis)
-
Dissolve the methyl 3-aminopyrazine-2-carboxylate and the desired substituted amine in methanol.
-
Add ammonium (B1175870) chloride (NH₄Cl) to the mixture.
-
Subject the reaction mixture to microwave irradiation at 130 °C for 40 minutes (90 W).[1]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Procedure B: Direct Amidation using a Coupling Agent
This method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent to activate the carboxylic acid for direct reaction with an amine.[1]
-
Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir to form the activated intermediate.
-
Add the desired benzylamine, alkylamine, or aniline (B41778) to the reaction mixture.
-
Subject the mixture to microwave irradiation at 120 °C for 30 minutes (100 W).[1]
-
Upon completion, cool the reaction mixture.
-
Purify the product from the reaction mixture, typically by crystallization or column chromatography.
Data Presentation
The following table summarizes the reaction conditions for the key synthetic steps.
| Procedure | Step | Key Reagents | Solvent | Temperature (°C) | Time | Power (W) |
| A | I: Esterification | H₂SO₄ | Methanol | Room Temp. | 48 h | N/A |
| II: Aminolysis | Substituted Amine, NH₄Cl | Methanol | 130 | 40 min | 90 | |
| B | Amidation | CDI, Amine | DMSO | 120 | 30 min | 100 |
Experimental Workflows
The following diagrams illustrate the synthetic workflows for Procedure A and Procedure B.
Caption: Synthetic workflow for Procedure A.
Caption: Synthetic workflow for Procedure B.
Signaling Pathway Inhibition
Certain N-substituted 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[2] Dysregulation of this pathway is implicated in the progression of various cancers. The diagram below provides a simplified representation of the FGFR signaling cascade and the point of inhibition by these compounds.
Caption: Inhibition of the FGFR signaling pathway.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aminopyrazine in the Synthesis of the Antiviral Drug Favipiravir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrazine and its derivatives are pivotal precursors in the synthesis of a variety of pharmacologically active compounds. This document provides detailed application notes and protocols on the utilization of this compound in the synthesis of the broad-spectrum antiviral agent, Favipiravir (B1662787) (also known as T-705). Favipiravir has demonstrated efficacy against a range of RNA viruses, including influenza viruses and, more recently, SARS-CoV-2. These notes are intended to guide researchers and drug development professionals in the chemical synthesis and understanding of this important antiviral drug.
Introduction to Favipiravir and its Mechanism of Action
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a synthetic pyrazinecarboxamide derivative that acts as a prodrug.[1] It was initially developed by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm) and approved in Japan for the treatment of influenza.[2] Its broad-spectrum activity against other RNA viruses has led to its investigation for treating various viral infections.[2][3]
Once administered, Favipiravir is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][5][6] This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[5][7] The incorporation of Favipiravir-RTP into the viral RNA strand leads to lethal mutagenesis and chain termination, thereby preventing viral propagation.[5][7]
Synthetic Pathways from this compound Derivatives
Several synthetic routes to Favipiravir have been developed, many of which utilize this compound derivatives as key starting materials or intermediates. The choice of a specific synthetic pathway often depends on factors such as the availability and cost of starting materials, overall yield, and scalability.
Synthesis Starting from 2-Aminopyrazine
An economical and widely available starting material for Favipiravir synthesis is 2-aminopyrazine.[1][8] A multi-step synthesis from 2-aminopyrazine has been reported, which involves the formation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile.[8]
The general synthetic scheme is as follows:
References
- 1. nbinno.com [nbinno.com]
- 2. Favipiravir - Wikipedia [en.wikipedia.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 5. sterispharma.com [sterispharma.com]
- 6. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminopyrazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal anchor for developing potent and selective inhibitors.[1][2] This heterocycle is a common motif in numerous clinically approved and investigational kinase inhibitors, highlighting its importance in targeted therapy.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a critical class of therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based kinase inhibitors, intended to guide researchers in the development of novel therapeutic agents.
Data Presentation: Potency and Selectivity of this compound-Based Kinase Inhibitors
The following table summarizes the in vitro and cellular potency of representative this compound-based inhibitors against various kinase targets. This data is crucial for comparing the efficacy and selectivity of different compounds and for guiding structure-activity relationship (SAR) studies.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cellular Potency (nM) | Scaffold | Reference |
| Compound 1 | Nek2 | 210 | - | This compound | [1] |
| Compound 2 | Nek2 | 120 | - | Aminopyridine | [5] |
| Compound 3 | MK-2 | <1000 | - | This compound | [6] |
| Compound 4 | FGFR1, FGFR2, FGFR3, FGFR4 | 3.7, 1.1, 2.5, 1.8 (µM) | 3710, 1060, 2480, 1760 | 3-Amino-pyrazine-2-carboxamide | [7] |
| Compound 5 | PI3Kδ | <=1 | 20-120 | Triazole this compound | [8] |
| Compound 6 | TrkA | 3500 | - | Pyrazine (B50134) | [9] |
| Compound 7 | JAK2 | - | - | 2-Aminopyrazolo[1,5-a]pyrimidine | [10] |
| Compound 8 | FGFR4 | 2.6 | 380 | 2-Aminopyrimidine | |
| Compound 9 | PLK4 | - | - | Aminopyrazole | [11] |
| Compound 10 | VEGFR-2 | - | - | 4-aminopyrrolo-[2,1-f][6][7][12]triazine | |
| Compound 11 | Tubulin Polymerization | 67 | - | N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | [13] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Amino-pyrazine-2-carboxamide FGFR Inhibitor
This protocol describes the synthesis of a representative this compound-based FGFR inhibitor, specifically a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative.[7][14]
Materials:
-
Starting materials and reagents can be sourced from commercial suppliers.
-
Dry solvents (DMF, toluene)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification system (e.g., MPLC)
-
Analytical instruments (NMR, ESI-MS)
Procedure:
-
Synthesis of the this compound core: The synthesis typically starts with commercially available substituted pyrazines. A common route involves a Suzuki coupling reaction to introduce a desired aryl or heteroaryl group at a specific position on the pyrazine ring.
-
Amide Coupling: The carboxylic acid on the pyrazine core is then coupled with a desired amine using a peptide coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Purification: The crude product is purified by column chromatography (e.g., MPLC) using a suitable solvent system (e.g., ethyl acetate/hexanes gradient) to yield the final pure compound.
-
Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and ESI-MS analysis.
Example Synthesis of 2-Acrylamido-N-(pyrazin-2-yl)benzamide:
To a solution of 2-acrylamidobenzoic acid (40 mg, 0.2 mmol) and 2-aminopyrazine (19 mg, 0.2 mmol) in dry toluene (B28343) purged with N2 gas, add trimethylaluminum (B3029685) (150 µL, 2.0 M in toluene) dropwise. Heat the reaction mixture at 110 °C for 3 hours. After completion (monitored by TLC), cool the mixture to room temperature and concentrate in vacuo. The crude product is purified by MPLC with a gradient of ethyl acetate/hexanes to afford the final product as a white solid.[15]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of a synthesized this compound inhibitor against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Synthesized this compound inhibitor
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the this compound inhibitor in DMSO.
-
Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate solution.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: FGFR Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow.
References
- 1. This compound Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation and Analysis of Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of aminopyrazines using High-Performance Liquid Chromatography (HPLC). Aminopyrazines are a class of heterocyclic aromatic amines with significant applications in the pharmaceutical and food industries. Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.
These notes cover a range of HPLC techniques, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and tandem mass spectrometry, providing a comprehensive guide for researchers.
Application Note 1: Isocratic HPLC-UV Method for the Analysis of 2-Aminopyrazine
This method is suitable for the routine quality control and quantification of 2-aminopyrazine in bulk drug substances and simple formulations. The use of a specialized stationary phase allows for excellent retention and peak shape of this polar compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
SHARC 1 column (4.6 x 150 mm, 5 µm, 100 Å)[1]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
2-Aminopyrazine reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (98/2, v/v) with 0.5% Formic Acid and 0.05% Ammonium Formate[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm[1]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-aminopyrazine in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation (Bulk Drug): Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a target concentration of 2-aminopyrazine and transfer to a volumetric flask.
-
Add the mobile phase to approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
| Analyte | Column | Mobile Phase | Retention Time (min) |
| 2-Aminopyrazine | SHARC 1 | 98:2 ACN:H₂O with 0.5% Formic Acid and 0.05% Ammonium Formate | Not specified in the source, but expected to be well-retained |
Note: Specific quantitative performance data such as LOD and LOQ were not provided in the source material for this specific method.
Experimental Workflow
Isocratic HPLC-UV workflow for 2-aminopyrazine analysis.
Application Note 2: Gradient HPLC-DAD Method for the Simultaneous Determination of Pyrazinamide (B1679903) in a Multi-Drug Formulation
This gradient reversed-phase HPLC method is designed for the quality control analysis of fixed-dose combination tablets containing pyrazinamide along with other antitubercular drugs. The use of a diode-array detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity of the analysis.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD)
-
Purospher STAR RP-18e column (250 x 4.6 mm, 5 µm)[2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate (B84403) (analytical grade)
-
Triethylamine (B128534) (analytical grade)
-
Pyrazinamide reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM monobasic sodium phosphate buffer with 0.2% triethylamine (pH 7.0)[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
Time (min) %A %B 0 95 5 10 50 50 12 95 5 | 17 | 95 | 5 |
-
Flow Rate: 1.5 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 238 nm for Pyrazinamide[2]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a mixed stock solution of pyrazinamide and other active pharmaceutical ingredients (APIs) in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare working standards by serial dilution.
-
Sample Preparation (Fixed-Dose Combination Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of pyrazinamide and transfer to a volumetric flask.
-
Add a diluent (e.g., a mixture of mobile phase A and B) and sonicate to dissolve the APIs.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Quantitative Data Summary
| Analyte | Column | Mobile Phase | Retention Time (min) | Linearity (r²) | Precision (RSD%) |
| Pyrazinamide | Purospher STAR RP-18e | Gradient of Acetonitrile and Phosphate Buffer | ~4.5 | >0.99 | <2% |
Data adapted from a method for the simultaneous analysis of multiple antitubercular drugs.[2]
Experimental Workflow
References
- 1. HPLC Separation of Pyrazine and this compound on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Aminopyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aminopyrazine derivatives are crucial heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Traditional synthesis methods often involve long reaction times and harsh conditions. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, often leading to improved yields and cleaner reaction profiles.[2][3] This document provides detailed protocols and comparative data for the synthesis of this compound derivatives using key microwave-assisted reactions. The principles of microwave heating, which involve direct interaction with polar molecules, lead to rapid and uniform temperature increases, accelerating reaction rates significantly compared to conventional oil-bath heating.[4][5]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Application Note: The Suzuki-Miyaura reaction is a versatile and powerful method for forming C(sp²)-C(sp²) bonds. In the context of this compound synthesis, it is frequently used to introduce aryl or heteroaryl substituents onto a pyrazine (B50134) core, starting from a halogenated pyrazine derivative and a boronic acid. Microwave irradiation dramatically accelerates this palladium-catalyzed reaction, making it highly efficient for library synthesis in drug discovery.[6] The reaction is compatible with a wide variety of functional groups and often results in high yields with short reaction times.[6]
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from methodologies for the synthesis of C-2 substituted imidazopyrazines.[6]
-
Reactants & Reagents:
-
Procedure:
-
To a microwave process vial, add the 2-halo-aminopyrazine derivative (1.0 equiv), the corresponding boronic acid (1.5 equiv), base (3.0 equiv), and the palladium catalyst (10 mol%).
-
Add the solvent system (e.g., 4 mL of DME and 1 mL of H₂O for a 1 mmol scale reaction).
-
Seal the vial and purge with an inert gas (e.g., Argon) for 5-10 minutes.[6]
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-150°C for 20-30 minutes.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
-
Quantitative Data Summary:
The following table compares the efficiency of microwave-assisted Suzuki reactions for pyrazine-related heterocycles with conventional heating methods.
| Product Type | Heating Method | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 6-Aryl-imidazo[1,2-a]pyridines | Microwave | Pd(PPh₃)₄ | 20 min | 150 | 83 - 95 | |
| 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one | Microwave | XPhosPdG2/XPhos | Not Specified | Not Specified | Good to Excellent | [7] |
| 4,6-Diarylpyrimidines | Microwave | CaCl₂ | 10 min | 250 | 72 | [8][9] |
| 4,6-Diarylpyrimidines | Conventional | Not Specified | 24 hours | Reflux | 80 | [8][9] |
Workflow Diagram:
Caption: Microwave-assisted Suzuki coupling workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C(sp²)-N bonds, enabling the direct synthesis of arylamines from aryl halides. This method is exceptionally useful for preparing this compound derivatives by coupling a halopyrazine with a primary or secondary amine. Microwave assistance drastically reduces the typically long reaction times (from 24 hours to as little as 10-30 minutes) and can improve yields, making it a highly attractive method for rapid lead optimization in drug discovery.[10][11]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is based on general procedures for the double amination of aryl bromides.[10]
-
Reactants & Reagents:
-
Halopyrazine (1.0 equiv)
-
Amine (primary or secondary, 2.1 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., t-BuONa, 2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene (B28343) or Benzotrifluoride)[10][12]
-
-
Procedure:
-
In a microwave vial, combine the halopyrazine (1.0 equiv), the desired amine (2.1 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and t-BuONa (2.5 equiv).
-
Add anhydrous toluene (approx. 4.0 mL per 1.0 mmol of aryl halide).
-
Seal the vial and purge with an inert gas.
-
Place the vial in a microwave reactor and set the power (e.g., 200-300 W).
-
Irradiate the mixture at a constant temperature of 130-150°C for 10-30 minutes.[10]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mass with a solvent like Dichloromethane (DCM) or Chloroform.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. For some products, filtration through a pad of Celite may be required.[10]
-
Purify the crude material via column chromatography or recrystallization to obtain the final this compound product.
-
Quantitative Data Summary:
The table below contrasts microwave-assisted and conventional heating for the Buchwald-Hartwig amination.
| Substrate | Amine | Heating Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1,4-dibromobenzene | Phenoxazine | Microwave | 10 min | 150 | 94 | [10][11] |
| 1,4-dibromobenzene | Phenoxazine | Conventional | 24 h | 110-120 | Moderate | [10][11] |
| 1,4-dibromobenzene | Acridine | Microwave | 30 min | 130 | 83 | [10] |
| 6-bromo-2-chloroquinoline | Cyclic Amines | Microwave | Not Specified | 150 | High | [12] |
| 2-Bromoestrone | Phenylamine | Microwave | Not Specified | Not Specified | Good to Excellent | [13] |
Logical Diagram: Microwave vs. Conventional Heating
Caption: Advantages of MAOS over conventional heating.
Nucleophilic Aromatic Substitution (SNAr)
Application Note: The direct amination of an activated halopyrazine via Nucleophilic Aromatic Substitution (SNAr) is a fundamental method for synthesizing aminopyrazines. The pyrazine ring is electron-deficient, which facilitates the attack of a nucleophile (the amine) and displacement of a halide. Microwave irradiation significantly accelerates this process, allowing for rapid synthesis, often in minutes, compared to hours with conventional heating.[14][15] This method is particularly effective for coupling chloropyrazines with various substituted amines.
Experimental Protocol: Microwave-Assisted SNAr
This protocol is adapted from the synthesis of 2-amino-4-substituted-pyrimidine derivatives, a closely related class of compounds.[15]
-
Reactants & Reagents:
-
2-Chloro-aminopyrazine (2.0 mmol)
-
Substituted Amine (2.0 mmol)
-
Base (e.g., Triethylamine (B128534) (TEA), 200 µL)
-
Solvent (e.g., Anhydrous Propanol (B110389), 1 mL)
-
-
Procedure:
-
Place 2-chloro-aminopyrazine (2.0 mmol) into a microwave reaction vial with a magnetic stir bar.
-
Add anhydrous propanol (1 mL) and stir at room temperature.
-
Add the substituted amine (2.0 mmol) to the vial, followed by triethylamine (200 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120–140°C for 15–30 minutes.[15] Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product using ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product as necessary.
-
Quantitative Data Summary:
The table below highlights the efficiency gains of using microwave irradiation for SNAr reactions.
| Reactants | Heating Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 3-Chloropyrazine-2-carboxamide + Anilines | Microwave | 30 min | Not Specified | High | [14] |
| 3-Chloropyrazine-2-carboxamide + Anilines | Conventional | 24 hours | Not Specified | Lower than MW | [14] |
| 2-Amino-4-chloro-pyrimidine + Amines | Microwave | 15-30 min | 120-140 | 54 (example) | [15] |
| Chloroacetyl amides + Amines | Microwave | 2-3 min | 65-70 | Good | [16] |
| Chloroacetyl amides + Amines | Conventional | 2-3 hours | 70 | Moderate (≤60) | [16] |
References
- 1. mdpi.com [mdpi.com]
- 2. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | Semantic Scholar [semanticscholar.org]
- 12. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Multi-Component Reactions Involving Aminopyrazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse compound libraries for drug discovery. Aminopyrazines, a class of nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds, including kinase inhibitors. The incorporation of the aminopyrazine moiety into MCRs provides a direct route to novel compounds with therapeutic potential.
These application notes provide detailed protocols and data for key multi-component reactions involving this compound derivatives, with a focus on their application in the synthesis of kinase inhibitors for cancer therapy.
Application Note 1: Groebke–Blackburn–Bienaymé (GBB) Reaction for the Synthesis of Imidazo[1,2-a]pyrazine-based CDK9 Inhibitors
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an amidine (such as 2-aminopyrazine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]azines. This reaction is particularly valuable for the synthesis of imidazo[1,2-a]pyrazines, which have emerged as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription and its inhibition is a promising strategy in cancer therapy.[1][2]
Experimental Workflow and Reaction Mechanism
The GBB reaction proceeds through an initial condensation of 2-aminopyrazine with an aldehyde to form an imine, which is then activated by a Lewis or Brønsted acid catalyst. Nucleophilic attack by the isocyanide, followed by intramolecular cyclization and rearrangement, affords the final imidazo[1,2-a]pyrazine (B1224502) product.
Figure 1: Simplified workflow of the Groebke–Blackburn–Bienaymé reaction.
Quantitative Data
A series of novel imidazo[1,2-a]pyrazine derivatives were synthesized via the GBB reaction and evaluated for their inhibitory activity against CDK9. The results are summarized in the table below.[3]
| Compound ID | R1 (from Aldehyde) | R2 (from Isocyanide) | Yield (%) | CDK9 IC50 (µM) |
| 1a | Phenyl | tert-Butyl | 75 | 1.78 |
| 1b | 4-Chlorophenyl | tert-Butyl | 82 | 0.95 |
| 1c | 2-Naphthyl | tert-Butyl | 78 | 1.23 |
| 1d | Furan-3-yl | 4-Methoxyphenyl | 65 | 0.18 |
| 2a | Phenyl | Cyclohexyl | 72 | 1.55 |
| 2b | 4-Chlorophenyl | Cyclohexyl | 80 | 0.88 |
| 3a | Furan-3-yl | Benzyl | 68 | 0.25 |
| 4a | Pyridin-4-yl | Benzyl | 71 | 0.45 |
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrazines
This protocol is adapted from a scalable industrial process for the GBB reaction.[4]
Materials:
-
2-Aminopyrazine
-
Aldehyde (e.g., Furan-3-carboxaldehyde for compound 1d)
-
Isocyanide (e.g., 1-isocyano-4-methoxybenzene (B78290) for compound 1d)
-
Yttrium(III) triflate (Y(OTf)₃) or another suitable Lewis acid catalyst
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) and the corresponding aldehyde (1.0 eq) in a mixture of DCM/MeOH (4:1, 0.2 M) is added the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%).
-
The isocyanide (1.1 eq) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure imidazo[1,2-a]pyrazine derivative.
Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of genes, including those encoding anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells. Inhibition of CDK9 by imidazo[1,2-a]pyrazines blocks this process, leading to decreased levels of anti-apoptotic proteins and subsequent apoptosis in cancer cells.[1][5]
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Characterizing Aminopyrazine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of aminopyrazine compounds, a class of heterocyclic aromatic amines with significant applications in the pharmaceutical and agrochemical industries.[1] These compounds and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1] This guide focuses on the key analytical techniques for the qualitative and quantitative analysis of aminopyrazines, ensuring data integrity and reproducibility in research and development settings.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
HPLC is a cornerstone technique for the analysis of this compound compounds, offering high resolution, sensitivity, and reproducibility for both quantification and impurity profiling. Reversed-phase HPLC is the most common mode of separation.
Application Note: Quantification of 2-Aminopyrazine in a Pharmaceutical Formulation
This application note describes a validated stability-indicating RP-HPLC method for the determination of 2-aminopyrazine in a drug substance.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 90:10 (v/v) 20 mM Potassium Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm[1] |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation Summary:
The method is validated according to ICH guidelines to ensure it is fit for its intended purpose.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol: HPLC Analysis of Aminopyrazines
1. Reagent and Sample Preparation:
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[2]
-
Mobile Phase Preparation: Mix the phosphate buffer and HPLC-grade acetonitrile (B52724) in the desired ratio (e.g., 90:10 v/v). Degas the mobile phase using sonication or vacuum filtration.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the this compound compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC System Setup and Operation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to the λmax of the this compound compound (e.g., 270 nm for 2-aminopyrazine).[1]
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the this compound compound in the sample solution using the linear regression equation from the calibration curve.
-
Calculate the amount of the this compound compound in the original pharmaceutical formulation.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aminopyrazines
GC-MS is a powerful technique for the analysis of volatile and semi-volatile this compound compounds, particularly in complex matrices like food and environmental samples. It offers excellent separation efficiency and definitive identification based on mass spectra.
Application Note: Identification of Alkylpyrazines in a Food Matrix
This application note outlines a method for the identification of trace levels of alkylpyrazines, which contribute to the aroma of various food products.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 40 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Experimental Protocol: GC-MS Analysis of Aminopyrazines
1. Sample Preparation (Solid Phase Microextraction - SPME):
-
Homogenize the food sample (e.g., roasted coffee beans).
-
Place a known amount of the homogenized sample into a headspace vial.
-
Add an internal standard if quantitative analysis is required.
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS System Operation:
-
Set up the GC-MS system with the specified conditions.
-
Desorb the analytes from the SPME fiber in the hot injector.
-
Start the GC run and data acquisition.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) for compound identification.
-
Use retention indices for further confirmation of peak assignments.
Workflow for GC-MS Analysis with SPME
Caption: Workflow for GC-MS analysis of volatile aminopyrazines using SPME.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural characterization of novel this compound compounds.
Application Note: Structural Confirmation of a Synthesized this compound Derivative
This note describes the use of NMR and IR spectroscopy to confirm the structure of a newly synthesized this compound derivative.
Spectroscopic Data:
| Technique | Key Observations |
| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed aromatic and substituent protons. |
| ¹³C NMR | Number of signals and chemical shifts corresponding to the unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (pyrazine ring), and other functional groups. |
Experimental Protocol: NMR and IR Spectroscopy
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified this compound compound (2-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids).
-
Acquire the IR spectrum using an FT-IR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Activity and Signaling Pathways
Many this compound derivatives are being investigated for their therapeutic potential, often targeting specific signaling pathways involved in diseases like cancer and diabetes.
Application Note: Inhibition of Kinase Signaling Pathways by this compound Derivatives
This compound-based compounds have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. For instance, some derivatives act as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in the MAPK signaling pathway.[4] Others have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and survival.[5]
Signaling Pathway: SHP2 Inhibition by an this compound Compound
Caption: SHP2 inhibition by an this compound compound disrupts the MAPK signaling pathway.
Another significant area of research is the induction of β-cell proliferation by this compound compounds, which often involves the dual inhibition of DYRK1A and GSK3B kinases.[6]
Signaling Pathway: this compound-Induced β-Cell Proliferation
Caption: Dual inhibition of DYRK1A and GSK3β by aminopyrazines promotes β-cell proliferation.
References
- 1. HPLC Separation of Pyrazine and this compound on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aminopyrazine in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazine and its derivatives have emerged as versatile ligands in coordination chemistry, capable of forming a diverse array of metal complexes with tunable electronic, optical, and reactive properties. The presence of both a pyrazine (B50134) ring and an amino group provides multiple coordination sites, allowing for the formation of mononuclear, binuclear, and polymeric structures. This versatility has led to the development of this compound-based coordination compounds with significant applications in luminescent materials, antimicrobial agents, and catalysis. These materials are of growing interest in fields ranging from materials science to drug development.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound coordination complexes.
Luminescent Materials
This compound ligands have been successfully employed in the synthesis of luminescent coordination polymers, particularly with silver(I). These materials often exhibit strong emission in the solid state at room temperature, making them promising candidates for applications in sensing, bio-imaging, and solid-state lighting. The luminescence properties can be tuned by modifying the this compound ligand or the metal center.
Quantitative Data: Photoluminescence Properties of Silver(I)-Aminopyrazine Complexes
| Complex | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) | Quantum Yield (Φ) | Reference |
| [Ag(2-amino-5-phenylpyrazine)₂NO₃] (Polymorph 1) | 300-400 | 445 (blue) | Not Reported | [1] |
| 440-500 | 545 (green) | Not Reported | [1] | |
| [Ag(2-amino-5-phenylpyrazine)₂]⁺[Ag(2-amino-5-phenylpyrazine)₂(NO₃)₂]⁻ (Polymorph 2) | 300-400 | 430 (blue) | Not Reported | [1] |
| 440-500 | 530 (green) | Not Reported | [1] | |
| {[Ag₂(μ-I)₂(ampyz)]}n (ampyz = this compound) | Not Reported | Not Reported | up to 0.60 | [2][3] |
Experimental Protocol: Synthesis of a Luminescent Silver(I)-Aminopyrazine Coordination Polymer
This protocol is a general guideline based on the synthesis of silver(I) coordination polymers with pyrazine-type ligands.[2][3][4]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
2-Aminopyrazine (or a substituted derivative)
-
Acetonitrile (B52724) (or other suitable solvent)
-
Deionized water
Procedure:
-
Preparation of Ligand Solution: Dissolve 2-aminopyrazine (e.g., 0.2 mmol) in 10 mL of acetonitrile.
-
Preparation of Metal Salt Solution: In a separate vessel, dissolve silver nitrate (e.g., 0.1 mmol) in 10 mL of deionized water.
-
Reaction: Slowly add the silver nitrate solution to the 2-aminopyrazine solution with constant stirring at room temperature.
-
Crystallization: The resulting mixture is typically allowed to stand undisturbed for slow evaporation of the solvent at room temperature. The formation of crystals may take several days to weeks. The molar ratio of metal to ligand and the reaction time can be varied to obtain different polymorphs or structures.[1]
-
Isolation and Washing: The resulting crystals are isolated by filtration, washed with a small amount of cold acetonitrile, and then with diethyl ether.
-
Drying: The crystals are dried in a desiccator over silica (B1680970) gel.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the metal center.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the this compound ligand to the metal center by observing shifts in the characteristic vibrational bands.
-
Photoluminescence Spectroscopy: To measure the excitation and emission spectra and determine the quantum yield.
Diagram: Synthesis and Characterization Workflow for Luminescent Complexes
Caption: Workflow for the synthesis and characterization of luminescent silver(I)-aminopyrazine coordination polymers.
Antimicrobial Agents
Coordination of this compound derivatives to transition metal ions such as Mn(II), Fe(III), Co(II), and Ni(II) has been shown to enhance their biological activity. These metal complexes have demonstrated promising in vitro activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. The mechanism of action is often attributed to the combined effects of the metal ion and the ligand, which can disrupt cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity of this compound-based Complexes
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of transition metal complexes with an N'-benzylidenepyrazine-2-carbohydrazonamide ligand.
| Compound | S. aureus (MIC, mg/L) | S. epidermidis (MIC, mg/L) | M. luteus (MIC, mg/L) | E. faecalis (MIC, mg/L) | B. subtilis (MIC, mg/L) | B. cereus (MIC, mg/L) |
| Ligand alone | 125-250 | 125-250 | 125-250 | 125-250 | 125-250 | 125-250 |
| Mn(L)Cl₂ | >1000 | >1000 | 125-250 | 125-250 | 125-250 | >1000 |
| Fe(L)Cl₃∙CH₃OH | <15.6 | <15.6 | >1000 | >1000 | >1000 | >1000 |
| Co(L)Cl₂ | 62.5-125 | 62.5-125 | 250-500 | 250-500 | >1000 | >1000 |
Experimental Protocol: Synthesis and Antimicrobial Screening
This protocol is generalized from procedures for synthesizing and testing the antimicrobial activity of transition metal complexes.
Part A: Synthesis of a Generic this compound-based Metal Complex
Materials:
-
Metal chloride salt (e.g., MnCl₂, FeCl₃, CoCl₂, NiCl₂)
-
This compound-derived ligand (e.g., N'-benzylidenepyrazine-2-carbohydrazonamide)
Procedure:
-
Preparation of Solutions: Dissolve the metal chloride and the this compound-derived ligand in separate flasks using ethanol or methanol as the solvent, typically at a 1:1 molar ratio. The dissolution may be aided by gentle heating (e.g., 50 °C) and stirring.
-
Reaction: Slowly add the ligand solution to the metal salt solution under constant stirring. Continue stirring the mixture for a set period (e.g., 1 hour) at a slightly elevated temperature.
-
Precipitation/Crystallization: Cool the reaction mixture and then store it in a refrigerator (e.g., at 4 °C) for 24 hours to facilitate the precipitation of the complex.
-
Isolation and Washing: Filter the precipitate, wash it several times with the solvent used for the reaction, and then with a more volatile solvent like diethyl ether.
-
Drying: Dry the resulting complex in a desiccator.
Part B: Antimicrobial Screening (Agar Well Diffusion Method)
Materials:
-
Synthesized metal complex
-
Bacterial and fungal strains
-
Nutrient agar (B569324) or other suitable growth medium
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the complex
-
Standard antibiotic as a positive control
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Plate Preparation: Pour molten nutrient agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Sample Loading: Prepare a solution of the synthesized complex in DMSO at a known concentration. Add a specific volume of this solution into the wells. A well with DMSO alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.
Diagram: Logical Flow of Antimicrobial Drug Development
Caption: Logical workflow for the development of this compound-based antimicrobial agents.
Catalysis
Aminopyridine-based cobalt complexes have been investigated as catalysts for photocatalytic hydrogen evolution, a key process in the pursuit of clean energy.[5] The electronic properties of the aminopyridine ligand can be tuned to modulate the catalytic activity of the cobalt center. By introducing electron-withdrawing or electron-donating groups to the pyridine (B92270) ring, the reduction potentials of the cobalt complex can be altered, thereby influencing the efficiency of the hydrogen evolution reaction.
Quantitative Data: Photocatalytic Hydrogen Evolution with Cobalt-Aminopyridine Complexes
The following data is for a series of cobalt complexes with the general formula [CoII(OTf)₂(Y,XPyMetacn)], where the aminopyridine ligand is systematically modified.[5]
| Complex (substituent X) | Co(II/I) Reduction Potential (V vs. Fc⁺/⁰) | H₂ Turnover Number (TON) after 10h | Apparent Quantum Yield (Φ, %) |
| 1CN (CN) | -1.13 | 4250 | 12.8 |
| 1CO₂Et (CO₂Et) | -1.16 | 3250 | 9.8 |
| 1Cl (Cl) | -1.24 | 1250 | 3.8 |
| 1H (H) | -1.30 | 850 | 2.6 |
| 1NMe₂ (NMe₂) | -1.45 | 200 | 0.6 |
Experimental Conditions: [Complex] = 50 μM, [Photosensitizer (PSIr)] = 150 μM in CH₃CN:H₂O (4:6) with Et₃N as a sacrificial electron donor, irradiated at λ = 447 nm.[5]
Experimental Protocol: Photocatalytic Hydrogen Evolution
This protocol is based on the methodology for evaluating aminopyridine cobalt complexes as hydrogen evolution catalysts.[5]
Materials:
-
Cobalt-aminopyridine complex (catalyst)
-
--INVALID-LINK-- (photosensitizer, PSIr)
-
Triethylamine (Et₃N, sacrificial electron donor)
-
Acetonitrile (CH₃CN)
-
Degassed deionized water
-
Schlenk tube or other suitable reaction vessel
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ quantification
-
Light source (e.g., LED lamp with a specific wavelength, λ = 447 ± 20 nm)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk tube, prepare a solution containing the cobalt complex (e.g., 50 μM), the photosensitizer (e.g., 150 μM), and the sacrificial electron donor (e.g., 0.2 mL Et₃N) in a solvent mixture of acetonitrile and water (e.g., 4:6 v/v). The total volume is typically around 5-10 mL.
-
Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Irradiate the reaction vessel with a light source of a specific wavelength (e.g., 447 nm) while maintaining a constant temperature (e.g., 25 °C).
-
Gas Sampling: At regular time intervals, take a sample of the headspace gas from the reaction vessel using a gas-tight syringe.
-
Quantification of Hydrogen: Inject the gas sample into a GC-TCD to quantify the amount of hydrogen produced.
-
Data Analysis: Plot the amount of hydrogen evolved over time to determine the reaction rate. Calculate the Turnover Number (TON) based on the amount of catalyst used and the total amount of hydrogen produced. The apparent quantum yield can be calculated if the photon flux of the light source is known.
Diagram: Photocatalytic Hydrogen Evolution Cycle
References
- 1. EFFECT OF POLYMORPHISM ON THE LUMINESCENT PROPERTIES ON SILVER(I) NITRATE COMPLEXES WITH 2-AMINO-5-PHENYLPYRAZINE | Scilit [scilit.com]
- 2. Synthesis and Photophysical Properties of Emissive Silver(I) Halogenido Coordination Polymers Composed of {Ag2X2} Units Bridged by Pyrazine, Methylpyrazine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding light-driven H2 evolution through the electronic tuning of aminopyridine cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up Aminopyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key considerations for the successful scale-up of aminopyrazine synthesis, a critical process in the development of pharmaceuticals and other specialty chemicals. Aminopyrazines are a vital class of N-heterocyclic compounds frequently found in the core structures of biologically active molecules.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including maintaining yield and purity, ensuring safety, and managing costs. These notes offer practical guidance on established synthetic routes, process optimization, and modern scale-up strategies like flow chemistry.
Key Considerations for Scale-Up
Scaling up a chemical synthesis from the bench to a larger scale is not merely about using larger flasks and greater volumes of reagents. It requires a thorough evaluation of critical process parameters to ensure safety, consistency, and economic viability.[2] Key considerations include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and managing the heat flow (exotherms or endotherms) is crucial for safe and controlled reactions on a larger scale. Inadequate heat transfer can lead to runaway reactions or the formation of impurities.
-
Mass Transfer: Efficient mixing becomes more challenging in larger reactors. Poor mass transfer can result in localized concentration gradients, leading to side reactions and reduced yields.
-
Reagent Addition and Control: The rate of reagent addition can significantly impact the reaction profile. Controlled addition using pumps is often necessary at a larger scale to maintain optimal conditions.
-
Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatography, can be cumbersome and costly at scale. Developing scalable purification methods like crystallization or distillation is essential.
-
Safety: A thorough hazard analysis is required to identify and mitigate risks associated with handling large quantities of chemicals, including toxicity, flammability, and the potential for runaway reactions.
Synthetic Routes for this compound Synthesis
Several synthetic routes to aminopyrazines have been developed, each with advantages and disadvantages for large-scale production. The choice of route often depends on the availability and cost of starting materials, the desired substitution pattern on the pyrazine (B50134) ring, and the overall process efficiency.
One common industrial approach for the synthesis of the parent 2-aminopyrazine involves the reaction of 2-chloropyrazine (B57796) with anhydrous ammonia (B1221849) at elevated temperatures and pressures.[3] This method is suitable for large-scale manufacturing due to the relatively low cost of the starting materials.
Another versatile method for producing substituted aminopyrazines starts from α-iminodiacetonitriles.[4] This route offers flexibility in introducing various substituents onto the pyrazine core.
For the preparation of more complex this compound derivatives, multi-step synthetic sequences are often required. For instance, a process for preparing 2-aminopyrazine derivatives can begin with 2-cyanopyrazine, which is converted to 2-aminopyrazine and then further functionalized through bromination and subsequent substitution reactions.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of aminopyrazines, with considerations for scaling up the reactions.
Protocol 1: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine
This protocol is adapted from established industrial methods for the large-scale production of 2-aminopyrazine.[3]
Reaction Scheme:
Materials and Equipment:
-
2-Chloropyrazine
-
Anhydrous ammonia
-
Anhydrous ethanol (B145695)
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure gauges, and an ammonia inlet.
-
Benzene (B151609) (for work-up)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge anhydrous ethanol and 2-chloropyrazine.
-
Ammonia Addition: Seal the reactor and introduce anhydrous ammonia to the desired pressure.
-
Reaction: Heat the mixture to 150-200 °C with constant stirring. Maintain the temperature and pressure for the specified reaction time (typically several hours).[3]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Work-up: Remove the solvent and excess reactants under reduced pressure.
-
Purification: Take up the crystalline residue in hot benzene and filter to remove any insoluble materials. Cool the filtrate to induce crystallization of the 2-aminopyrazine.
-
Isolation: Collect the crystals by filtration, wash with cold benzene, and dry under vacuum.
Protocol 2: Multi-step Synthesis of 2-Amino-5-bromo-3-substituted Pyrazines
This protocol outlines a versatile route for the synthesis of functionalized aminopyrazines starting from 2-cyanopyrazine.[5]
Step 1: Synthesis of 2-Aminopyrazine
-
Reaction Setup: In a suitable reactor, dissolve 2-cyanopyrazine in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide (20-30 wt%).
-
Reagent Addition: Slowly add a sodium hypochlorite (B82951) solution to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC or HPLC).[5]
-
Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-aminopyrazine.
Step 2: Synthesis of 2-Amino-3,5-dibromopyrazine (B131937)
-
Reaction Setup: Dissolve the 2-aminopyrazine from Step 1 in a suitable solvent such as acetonitrile.[6][7]
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The molar ratio of 2-aminopyrazine to the brominating agent can be adjusted to control the degree of bromination (typically 1:2 to 1:4 for dibromination).[5] Microwave irradiation can be used to accelerate the reaction.[6][7]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification: Purify the crude 2-amino-3,5-dibromopyrazine by recrystallization or column chromatography.
Step 3: Synthesis of 2-Amino-5-bromo-3-substituted Pyrazine
-
Reaction Setup: Dissolve 2-amino-3,5-dibromopyrazine in a suitable solvent.
-
Nucleophilic Substitution: Add the desired nucleophile (e.g., morpholine, piperazine, or pyrrole) to the solution.[5]
-
Reaction: Heat the reaction mixture to drive the substitution reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture and perform an appropriate work-up to isolate the desired product. This may involve extraction, washing, and concentration.
-
Purification: Purify the final product by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for the described synthetic protocols.
Table 1: Reaction Parameters for the Synthesis of 2-Aminopyrazine from 2-Chloropyrazine [3]
| Parameter | Value |
| Reactants | 2-Chloropyrazine, Anhydrous Ammonia |
| Solvent | Anhydrous Ethanol |
| Temperature | 150-200 °C |
| Pressure | Elevated (Autoclave) |
| Reaction Time | 3 hours |
| Work-up | Removal of solvent and excess reactants under reduced pressure, followed by crystallization from benzene. |
| Yield | High (exact percentage not specified in the source) |
Table 2: Reaction Parameters for the Multi-step Synthesis of Substituted Aminopyrazines [5]
| Step | Reactants | Reagents/Solvents | Temperature | Yield |
| 1: Amination | 2-Cyanopyrazine | Sodium Hypochlorite, NaOH/KOH (aq) | 50-60 °C | High |
| 2: Bromination | 2-Aminopyrazine | NBS or Bromine / Acetonitrile | Room Temp to Reflux | Good to Excellent |
| 3: Substitution | 2-Amino-3,5-dibromopyrazine | Morpholine, Piperazine, or Pyrrole | Elevated | High |
Scale-Up Strategies: Batch vs. Flow Chemistry
The traditional approach to scaling up chemical synthesis is through batch processing, where reactants are loaded into a large vessel and the reaction proceeds to completion, followed by work-up and purification. While widely used, batch processing can have limitations in terms of heat and mass transfer, which can become critical at a large scale.[8]
An increasingly adopted alternative is flow chemistry , where reactants are continuously pumped through a reactor, and the product is collected at the outlet.[9][10][11] This technology offers several advantages for scaling up this compound reactions:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways.[10]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.[12]
-
Faster Process Development: Optimization of reaction conditions can be achieved more rapidly by simply adjusting flow rates and temperatures, without the need for multiple large-scale batch experiments.
-
Seamless Scaling: Production can be increased by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel).[12]
A continuous-flow system for this compound synthesis can be designed to telescope multiple reaction steps, minimizing manual handling and intermediate purification.[11] For example, the amination, bromination, and substitution steps described in Protocol 2 could potentially be integrated into a continuous flow process.
Visualizations
Experimental Workflow for the Scale-Up of this compound Synthesis
The following diagram illustrates a general workflow for the scale-up of a typical this compound synthesis, from laboratory-scale development to pilot-scale production.
Caption: Workflow for scaling up this compound synthesis.
Comparison of Batch vs. Flow Chemistry for Scale-Up
This diagram highlights the key differences and considerations when choosing between batch and flow chemistry for scaling up chemical reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]
- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. lonza.com [lonza.com]
- 9. air.unimi.it [air.unimi.it]
- 10. rsc.org [rsc.org]
- 11. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. almacgroup.com [almacgroup.com]
Application Notes and Protocols: Aminopyrazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrazine and its derivatives are pivotal building blocks in the synthesis of a variety of biologically active compounds, holding a significant position in the development of modern agrochemicals.[1] The inherent chemical reactivity of the pyrazine (B50134) ring, coupled with the versatile nature of the amino group, allows for the construction of complex molecular architectures with potent fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a specific focus on N-substituted 3-aminopyrazine-2-carboxamides, which have demonstrated notable antifungal and antibacterial activities.
Introduction
The pyrazine nucleus is a key structural motif found in numerous compounds with diverse biological activities. In the realm of agricultural chemistry, aminopyrazines serve as versatile precursors for the development of effective crop protection agents.[1] Their utility extends to the synthesis of various classes of agrochemicals, including fungicides and herbicides, by enabling the introduction of diverse functional groups that can modulate biological activity, selectivity, and environmental fate. This document will detail the synthetic routes and biological activities of specific this compound-derived agrochemicals, providing researchers with the necessary information to explore this important class of compounds.
Application 1: Synthesis of Fungicidal N-Substituted 3-Aminopyrazine-2-carboxamides
Derivatives of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties, revealing a promising class of compounds with significant activity against various fungal and bacterial pathogens.[2] The synthesis of these compounds can be achieved through multiple routes, offering flexibility in precursor selection and reaction conditions.
Quantitative Data Summary
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of a selection of synthesized N-substituted 3-aminopyrazine-2-carboxamides against various mycobacterial, bacterial, and fungal strains.
| Compound ID | R' Substituent | M. tuberculosis H37Rv (MIC µg/mL) | M. kansasii (MIC µg/mL) | S. aureus (MIC µg/mL) | C. albicans (MIC µg/mL) | T. interdigitale (MIC µg/mL) |
| 17 | 2,4-dimethoxyphenyl | 12.5 | >50 | >50 | >50 | 25 |
| 10 | n-hexyl | 25 | 25 | 12.5 | 50 | 25 |
| 16 | 4-chlorophenyl | 50 | >50 | 25 | >50 | >50 |
| 20 | 4-(trifluoromethyl)phenyl | 50 | >50 | 25 | >50 | >50 |
Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides.[2]
Experimental Protocols
Two primary synthetic procedures have been established for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.[2]
Procedure A: Two-Step Esterification and Aminolysis
This procedure involves the initial conversion of the carboxylic acid to its methyl ester, followed by aminolysis with the desired amine.
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
-
Cool a solution of 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) in methanol (B129727) (250 mL) to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (3.2 mL) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 48 hours.
-
Pour the reaction mixture into water (27 mL).
-
Neutralize the solution to pH 7 by the careful addition of sodium bicarbonate (approx. 6.3 g).
-
Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate as a white-brown solid.
Step 2: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
-
In a microwave reaction tube, combine methyl 3-aminopyrazine-2-carboxylate, the desired substituted benzylamine (B48309) (1.5 equivalents), and ammonium (B1175870) chloride in methanol.
-
Subject the reaction mixture to microwave irradiation at 130 °C for 40 minutes (90 W).
-
After cooling, purify the reaction mixture by an appropriate method (e.g., column chromatography) to yield the final N-substituted 3-aminopyrazine-2-carboxamide.
Procedure B: One-Pot Carboxylic Acid Activation and Amidation
This procedure utilizes a coupling agent to activate the carboxylic acid in situ, followed by reaction with the amine.
-
In a microwave reaction tube, add 1,1'-carbonyldiimidazole (B1668759) (CDI) (303 mg, 1.88 mmol, 1.3 equivalents) to a solution of 3-aminopyrazine-2-carboxylic acid (200 mg, 1.44 mmol) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (2 mL).
-
Allow the mixture to react for 5-10 minutes at room temperature, or until the evolution of CO2 gas ceases.
-
Add the corresponding amine (benzylamine, alkylamine, or aniline) (2.15 mmol, 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).
-
After cooling, purify the product from the reaction mixture.
Synthetic Pathway Diagrams
Caption: Synthetic workflow for Procedure A.
Caption: Synthetic workflow for Procedure B.
Broader Applications in Agrochemicals
While this document focuses on a specific class of fungicides, it is important to note that the this compound scaffold is a versatile starting point for other agrochemicals.
-
Herbicides: Pyrazine derivatives have been explored for their herbicidal properties. Although specific examples directly starting from a simple this compound with detailed public-domain protocols are less common, the pyrazine ring is a component of some complex herbicidal molecules.
-
Insecticides: Research has indicated that certain this compound derivatives can act as antagonists of insect GABA receptors, suggesting their potential as insecticides. Further exploration in this area could lead to the development of novel pest control agents.
Conclusion
This compound and its derivatives represent a valuable and versatile platform for the discovery and development of novel agrochemicals. The synthetic methodologies and biological data presented here for N-substituted 3-aminopyrazine-2-carboxamides highlight the potential of this chemical class in addressing the need for new and effective fungicides. The adaptability of the this compound core suggests that further research into its application in herbicides and insecticides is a promising avenue for future crop protection solutions.
References
Application Notes and Protocols for the Functionalization of Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazines are a critical class of heterocyclic compounds widely recognized for their prevalence in pharmaceuticals, agrochemicals, and materials science. The pyrazine (B50134) core, substituted with an amino group, serves as a versatile scaffold for the development of novel molecules with diverse biological activities. The ability to selectively functionalize the aminopyrazine ring is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery. This document provides detailed experimental procedures for key functionalization reactions of aminopyrazines, including C-H functionalization, cross-coupling reactions, and nucleophilic aromatic substitution.
Core Functionalization Strategies
The functionalization of aminopyrazines can be broadly categorized into three main strategies, each offering a unique approach to modifying the heterocyclic core. These strategies are often complementary and can be used in sequence to build molecular complexity.
Caption: General workflow for this compound functionalization.
Experimental Protocols
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is an atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. The following is a general protocol for the palladium-catalyzed C-H arylation of an this compound with an aryl halide.
Materials:
-
2-Aminopyrazine
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add 2-aminopyrazine (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), PCy₃ (0.1 equiv.), K₂CO₃ (2.0 equiv.), and PivOH (0.3 equiv.).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMAc via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C-H arylated this compound.
Suzuki-Miyaura Cross-Coupling of Halo-Aminopyrazines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound. This protocol describes the coupling of a bromo-aminopyrazine with an arylboronic acid.
Materials:
-
Bromo-aminopyrazine (e.g., 2-amino-5-bromopyrazine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the bromo-aminopyrazine (1.0 equiv.) and arylboronic acid (1.5 equiv.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add Na₂CO₃ (2.0 equiv.) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Buchwald-Hartwig Amination of Halo-Aminopyrazines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with a halide. The following is a general protocol for this reaction.
Materials:
-
Halo-aminopyrazine (e.g., 2-amino-5-iodopyrazine)
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a glovebox or a flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOtBu (1.4 equiv.).
-
Add the halo-aminopyrazine (1.0 equiv.) and anhydrous toluene.
-
Add the amine (1.2 equiv.) to the mixture.
-
Seal the reaction vessel and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the aminated product.
Nucleophilic Aromatic Substitution (SNAr) with a Thiol
SNAr is a key reaction for introducing heteroatom nucleophiles onto an electron-deficient aromatic ring. This protocol outlines the reaction of a chloro-aminopyrazine with a thiol.
Materials:
-
Chloro-aminopyrazine (e.g., 2-amino-3-chloropyrazine)
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware
Procedure:
-
To a round-bottom flask, add the chloro-aminopyrazine (1.0 equiv.) and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Add the thiol (1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour the mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the functionalization of aminopyrazines based on literature precedents.
Table 1: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides [1]
| Compound | Procedure A Yield (%) | Procedure B Yield (%) |
| 5 | 85 | 80 |
| 1 | 35 | 90 |
| 2 | 27 | 91 |
| 3 | 41 | 95 |
| 4 | 33 | 88 |
| 6 | 25 | 85 |
| 7 | 30 | 89 |
| 8 | 28 | 87 |
Procedure A involves a two-step reaction via a methyl ester intermediate. Procedure B is a one-pot reaction using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent.[1]
Table 2: General Conditions for Buchwald-Hartwig Amination of 2,5-Diiodopyrazine
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 80-110 |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | THF | 80-110 |
Mechanistic Pathway
The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application of Aminopyrazine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazine and its derivatives are emerging as versatile building blocks in the field of materials science. Their unique electronic properties, attributable to the nitrogen-rich aromatic pyrazine (B50134) ring, make them suitable for a wide range of applications, from preventing corrosion to enhancing the efficiency of next-generation solar cells. This document provides detailed application notes and protocols for the use of aminopyrazines in various areas of materials science.
Corrosion Inhibition
This compound derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[1] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The lone pair electrons on the nitrogen atoms and the π-electrons of the pyrazine ring play a crucial role in the adsorption process.
Data Presentation: Corrosion Inhibition Efficiency
The following table summarizes the inhibition efficiency of various this compound derivatives on steel in acidic media, as determined by weight loss and electrochemical methods.
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |
| 2-aminopyrazine (AP) | 5 mM | 1.0 M H₂SO₄ | Weight Loss | 85.3 | [2] |
| 2-amino-5-bromopyrazine (ABP) | 5 mM | 1.0 M H₂SO₄ | Weight Loss | 92.8 | [2] |
| 2-methylpyrazine (MP) | 5 mM | 1.0 M H₂SO₄ | Weight Loss | 76.4 | [2] |
| 2-amino-5-chloropyrazine (ACP) | 1 mM | 1.0 M HCl | EIS | 91.2 | [1] |
| 2-amino-5-bromopyrazine (ABP) | 1 mM | 1.0 M HCl | EIS | 93.5 | [1] |
| 2-amino-5-iodopyrazine (AIP) | 1 mM | 1.0 M HCl | EIS | 95.1 | [1] |
Experimental Protocols
Protocol 1: Weight-Loss Method for Corrosion Rate Determination
This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound derivatives using the weight-loss method.[3]
Materials:
-
Steel coupons of known dimensions
-
Abrasive paper (e.g., silicon carbide, various grits)
-
Acetone
-
Distilled water
-
Corrosive medium (e.g., 1.0 M HCl or H₂SO₄)
-
This compound inhibitor solution of desired concentrations
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with a series of abrasive papers of increasing grit size.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Weigh each coupon accurately using an analytical balance (W_initial).
-
Immersion Test: Immerse the prepared coupons in beakers containing the corrosive medium with and without the this compound inhibitor at various concentrations.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 6 hours).
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution containing HCl and hexamine) for a short duration, followed by gentle brushing.
-
Rinse the cleaned coupons with distilled water and then acetone.
-
Dry the coupons and re-weigh them (W_final).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W_loss_blank - W_loss_inhibitor) / W_loss_blank] * 100 where:
-
W_loss_blank = W_initial - W_final (in the absence of inhibitor)
-
W_loss_inhibitor = W_initial - W_final (in the presence of inhibitor)
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the use of EIS to study the corrosion inhibition mechanism of this compound derivatives.[4]
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod
-
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the steel working electrode as described in the weight-loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the corrosive solution (with or without inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Fit the experimental data to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where:
-
R_ct_blank is the charge transfer resistance in the absence of the inhibitor.
-
R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
Visualization: Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by this compound on a steel surface.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is an excellent ligand for the construction of coordination polymers and MOFs due to its ability to bridge metal centers through its two nitrogen atoms. These materials have potential applications in gas storage, catalysis, and sensing.[5]
Data Presentation: Structural and Property Data of this compound-Based Coordination Polymers
| Compound | Metal Ion | Other Ligands | Structure | Key Feature | Reference |
| {Co(HL₁)²(µ-L₂)(H₂O)²}n | Co(II) | Phthalic acid | 1D chain | Stabilized by N-H···π interactions | [1][6] |
| {[Cu(HL₁)²(µ-L₂)(H₂O)]·H₂O}n | Cu(II) | Phthalic acid | 1D chain | Forms 2D layers via hydrogen bonds | [1][6] |
| [Cu(ampyz)(O₂CH)²]n | Cu(II) | Formate (B1220265) | 2D wavy sheet | Wavy sheet structure | [7] |
| [Cu₂(ampyz)(O₂C₂H₃)⁴]n | Cu(II) | Acetate | 1D chain | Paddle-wheel chromophores | [7] |
Experimental Protocol
Protocol 3: Synthesis of a Copper(II)-Aminopyrazine Coordination Polymer
This protocol is based on the synthesis of [Cu(ampyz)(O₂CH)²]n.[7]
Materials:
-
2-aminopyrazine (ampyz)
-
Copper(II) formate (Cu(HCO₂)₂)
-
Formic acid
-
Ethanol
-
Deionized water
-
Glass vials (20 mL)
Procedure:
-
Solution Preparation:
-
Prepare an ethanolic solution of 2-aminopyrazine (e.g., 0.5 mmol, 48 mg in 5 mL ethanol).
-
Prepare an aqueous solution of copper(II) formate (e.g., 0.5 mmol, 76 mg in 5 mL water) and add a small amount of formic acid (e.g., 0.1 mL).
-
-
Layering: Carefully layer the ethanolic solution of this compound onto the aqueous solution of the copper salt in a glass vial.
-
Crystallization: Seal the vial and allow it to stand undisturbed at room temperature.
-
Product Collection: After several days (e.g., four days), blue-green rod-shaped crystals should form.
-
Collect the crystals by filtration, wash them with a small amount of cold water and ethanol, and air dry.
Visualization: Structure of an this compound-Based Coordination Polymer
References
- 1. Coordination Polymers Based on Phthalic Acid and this compound Ligands: On the Importance of N–H···π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Synthetic Routes to 5-Aminopyrazole-Fused Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 5-aminopyrazole-fused heterocycles, which are key scaffolds in medicinal chemistry. The methodologies presented herein are based on established and recent literature, offering a practical guide for researchers in drug discovery and organic synthesis.
Introduction
5-Aminopyrazole derivatives are versatile building blocks in the synthesis of a wide array of fused heterocyclic compounds.[1][2] These fused systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, are of significant interest due to their diverse and potent biological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4][5][6][7][8] This document outlines several reliable synthetic strategies to access these important classes of molecules.
I. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles with a broad spectrum of biological activities.[5][9] Synthetic approaches often involve the condensation of 5-aminopyrazoles with 1,3-dielectrophiles.[7] Multicomponent reactions have also emerged as a powerful tool for the efficient construction of these scaffolds.[10][11]
Application Note 1: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
A highly efficient one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved through the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile.[10] This method allows for the rapid generation of a library of compounds with diverse substitution patterns. Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[2]
Experimental Workflow: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Workflow for the three-component synthesis of pyrazolo[3,4-b]pyridines.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Multicomponent Reaction [10]
| Entry | 5-Aminopyrazole (R¹) | Aldehyde (R²) | β-Ketonitrile (R³) | Conditions | Yield (%) |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzaldehyde | Malononitrile (B47326) | Reflux, Ethanol (B145695), piperidine (B6355638) | 85 |
| 2 | 3-Amino-5-methylpyrazole | 4-Chlorobenzaldehyde | Malononitrile | MW, 90°C, 15 min, DMF | 92 |
| 3 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Reflux, Acetic acid | 78 |
| 4 | 3-Amino-5-phenylpyrazole | Furan-2-carbaldehyde | Malononitrile | Ultrasound, 60°C, 1h, p-TSA, H₂O | 88 |
Protocol 1: General Procedure for the Three-Component Synthesis of 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles[10]
-
To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in ethanol (10 mL), add the corresponding aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from ethanol.
II. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with diverse biological activities, including their use as kinase inhibitors.[3][6][12] The most common synthetic approach involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[3][12][13]
Application Note 2: Cyclocondensation Route to Pyrazolo[1,5-a]pyrimidines
The reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid or base catalyst provides a straightforward method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[12] The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.
Synthetic Pathway: Cyclocondensation for Pyrazolo[1,5-a]pyrimidines
Caption: General scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Cyclocondensation [3]
| Entry | 3-Aminopyrazole | 1,3-Dicarbonyl Compound | Conditions | Yield (%) |
| 1 | 3-Amino-4-phenylpyrazole | N-Methyl uracil | NaOEt, Ethanol, Reflux | 62 |
| 2 | 3-Methyl-1H-pyrazol-5-amine | Acetylacetone | Acetic Acid, Reflux | 85 |
| 3 | 3-Amino-4-cyanopyrazole | Ethyl acetoacetate | Acetic Acid, Reflux | 75 |
| 4 | 5-Amino-3-methylpyrazole | Diethyl malonate | NaOEt, Ethanol, Reflux | 89 |
Protocol 2: General Procedure for the Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine[3]
-
A mixture of 3-amino-4-phenylpyrazole (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (20 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
III. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are isomers of purines and have been extensively investigated as inhibitors of various enzymes, making them valuable scaffolds in drug discovery.[1][3][4][8] A common synthetic strategy involves the cyclization of appropriately substituted 5-aminopyrazoles.[1][14][15]
Application Note 3: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
A widely used method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves the cyclization of 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates with formic acid or formamide.[1][14] This approach provides a direct route to the core structure, which can be further functionalized.
Logical Flow: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one
Caption: A two-step synthesis of functionalized pyrazolo[3,4-d]pyrimidines.
Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives [1][14]
| Entry | Starting Material | Reagent | Conditions | Product | Yield (%) |
| 1 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux, 7 h | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 83 |
| 2 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 190°C, 8 h | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | High |
| 3 | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃ | Reflux, 6 h | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | High |
Protocol 3: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[14]
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure product.
Conclusion
The synthetic routes outlined in this document provide researchers with a selection of robust and versatile methods for the preparation of medicinally important 5-aminopyrazole-fused heterocycles. The provided protocols and data serve as a practical starting point for the synthesis of novel analogs for drug discovery and development programs. Further modifications and optimizations of these procedures may be necessary depending on the specific substrates and desired target molecules.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aminopyrazine Synthesis
Welcome to the Technical Support Center for aminopyrazine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate common challenges and optimize their synthetic protocols. Here, you will find troubleshooting guidance and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazines?
A1: Common methods for synthesizing this compound derivatives include the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, which forms a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine (B50134).[1] Another significant route involves the reaction of α-halo ketones with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation.[1] Additionally, 2-aminopyrazine can be produced from 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) by treatment with anhydrous ammonia at elevated temperatures, often in an inert solvent like ethanol (B145695).[2]
Q2: I am experiencing a very low yield in my this compound synthesis. What are the likely causes and how can I improve it?
A2: Low yields in this compound synthesis can arise from several factors:
-
Incomplete Reactions: The initial condensation or the final oxidation step may not have gone to completion.[1][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and can significantly impact the yield.[1]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, reducing the yield of the desired this compound derivative.[1]
-
Impure Starting Materials: Impurities in reactants, such as α-diketones and 1,2-diamines, can lead to side reactions.[3]
-
Product Degradation: this compound derivatives can be sensitive to harsh reaction or workup conditions.[1]
To improve your yield, consider screening different solvents, optimizing the reaction temperature and time, and ensuring the purity of your starting materials.[1][4]
Q3: How can I minimize the formation of side products?
A3: Minimizing side products often involves a careful optimization of reaction conditions. Using milder reagents and reaction conditions can help prevent the degradation of the product and reduce competing reactions.[1][4] If sensitive functional groups are present on your starting materials, consider using protecting groups that are not involved in the desired transformation.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial if your compounds are sensitive to air or moisture.[4]
Q4: What are the best practices for purifying this compound derivatives?
A4: Purification strategies depend on the properties of the specific this compound derivative. Common techniques include:
-
Column Chromatography: Effective for separating the desired product from impurities with different polarities.[1][3]
-
Recrystallization: A powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[3]
-
Distillation: Suitable for volatile aminopyrazines to separate them from non-volatile impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Extend the reaction time or gradually increase the temperature, monitoring the reaction progress by TLC.[1][4] |
| Poor quality starting materials | Purify starting materials before use via recrystallization or chromatography. Confirm their identity and purity using analytical techniques like NMR or melting point analysis.[4] | |
| Suboptimal solvent | Conduct a solvent screening to find a more suitable solvent for your reaction.[4] | |
| Formation of Multiple Products | Competing side reactions | Use milder reaction conditions (lower temperature, less reactive reagents). Consider using protecting groups for sensitive functionalities.[4] |
| Product or starting material decomposition | Maintain stable and optimal reaction temperatures. If compounds are air or moisture sensitive, use an inert atmosphere.[4] | |
| Difficulty in Product Isolation/Purification | Inefficient liquid-liquid extraction | Optimize the pH of the aqueous layer and use an appropriate organic solvent. |
| Poor recrystallization | Experiment with different solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures. Ensure a slow cooling rate to promote crystal formation.[3] |
Experimental Protocols
General Protocol for this compound Synthesis via Condensation
This protocol describes a generalized method for the synthesis of pyrazine derivatives through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
Materials:
-
1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)
-
1,2-diamine (e.g., ethylenediamine)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., a catalytic amount of a weak acid or base)
Procedure:
-
Dissolve the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the 1,2-diamine to the solution at room temperature.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the dihydropyrazine intermediate may spontaneously oxidize to the pyrazine, or an oxidizing agent may be required.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[1][3]
Protocol for 2-Aminopyrazine Synthesis from 2-Chloropyrazine
This method is suitable for the commercial production of 2-aminopyrazine.[2]
Materials:
-
2-chloropyrazine
-
Anhydrous ammonia
-
Anhydrous ethanol
Procedure:
-
Combine 2-chloropyrazine, anhydrous ammonia, and anhydrous ethanol in a high-pressure autoclave.
-
Heat the mixture with shaking to a temperature between 150-200 °C.[2] The reaction is typically carried out for several hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Remove the solvent and excess reactants under reduced pressure.
-
The resulting crystalline residue can be taken up in a hot solvent like benzene, filtered to remove any resinous material, and then cooled to induce crystallization of the 2-aminopyrazine.[2]
-
Filter the crystals, wash with a small amount of cold solvent, and dry. A yield of 57% has been reported for this method.[2]
Visual Guides
Caption: A generalized experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
side reactions in aminopyrazine synthesis and how to avoid them
Welcome to the technical support center for aminopyrazine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, with a focus on minimizing side reactions and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of 2-aminopyrazine via the Chichibabin reaction?
The Chichibabin reaction, which involves the direct amination of a pyrazine (B50134) ring using sodium amide (NaNH₂), is a fundamental method for synthesizing 2-aminopyrazine.[1][2][3] However, several competing side reactions can occur, leading to reduced yields and complex purification challenges. The most prevalent side reactions include:
-
Dimerization: The formation of bipyridine or bipyrazine derivatives is a significant competing pathway. This occurs when the intermediate σ-adduct, formed by the addition of the amide anion, reacts with another pyrazine molecule instead of eliminating a hydride ion.
-
Over-amination: The desired 2-aminopyrazine product can undergo a second amination, typically at the C-6 position, to yield 2,6-dithis compound.[4] This is more common when an excess of sodium amide is used or at elevated reaction temperatures.[2][4]
-
Hydroxylation: Although less common, the formation of 2-hydroxypyrazine (B42338) can occur, particularly if water is introduced during the workup before the reaction is fully complete and the sodium salt of the product is formed.
Q2: My Chichibabin reaction is producing a large amount of a bipyrazine dimer. How can I prevent this?
The formation of dimeric byproducts is a classic issue in Chichibabin reactions, especially with substrates that are prone to such coupling. This side reaction can be effectively suppressed by adjusting the reaction pressure. Running the reaction under an inert atmosphere of nitrogen at elevated pressure significantly favors the desired amination pathway over dimerization.
A study on a related pyridine (B92270) substrate demonstrated that increasing the pressure dramatically shifts the product distribution. At atmospheric pressure, the reaction yielded 89% dimer and only 11% of the aminated product.[1] However, when the reaction was conducted under 350 psi of nitrogen pressure, the yields were inverted to 74% aminated product and only 26% dimer.[1]
Q3: I am observing the formation of 2,6-dithis compound in my reaction. What conditions can I change to favor mono-amination?
The formation of a diamino byproduct is a result of over-amination, where the initially formed 2-aminopyrazine undergoes a second nucleophilic attack.[4] To minimize this, consider the following adjustments:
-
Control Stoichiometry: Use a carefully controlled molar ratio of sodium amide to the pyrazine starting material. Avoid using a large excess of the amide reagent.
-
Lower Reaction Temperature: High temperatures (e.g., 170–180°C) can promote the formation of the diamino product.[4] Performing the reaction at the lowest temperature that still allows for steady hydrogen evolution is recommended to avoid decomposition and over-amination.[1]
-
Monitor Reaction Progress: Closely monitor the reaction via TLC or GC to stop it once the starting material has been consumed, preventing further reaction of the desired product.
Q4: Are there milder, higher-yielding alternatives to the traditional high-temperature Chichibabin reaction?
Yes, modern variations of the Chichibabin reaction have been developed to proceed under milder conditions, offering better yields and selectivity. One effective protocol uses a composite base system of sodium hydride (NaH) and lithium iodide (LiI) in an aprotic solvent like THF.[5][6] This system enhances the basicity of NaH, allowing the amination to proceed at much lower temperatures (e.g., 65–85 °C) compared to the traditional method.[5][6] This approach has been shown to provide excellent yields (often >90%) for the synthesis of N-substituted 2-aminopyridines and can be adapted for pyrazine synthesis.[6]
Troubleshooting Guide & Data
This guide provides specific recommendations for common experimental issues, supported by quantitative data where available.
| Issue Encountered | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield of 2-Aminopyrazine; High Yield of Dimer Byproduct | Reaction run at atmospheric pressure. | Perform the reaction in a sealed pressure vessel under an inert atmosphere (e.g., 350 psi N₂).[1] | Yield of 2-aminopyrazine can increase from ~11% to ~74%, while dimer formation decreases from ~89% to ~26%.[1] |
| Significant Formation of 2,6-Dithis compound | Excess sodium amide and/or high reaction temperature. | Reduce the molar equivalents of NaNH₂ to be closer to stoichiometric. Lower the reaction temperature.[1][4] | Reduces the rate of the second amination, increasing the selectivity for the mono-aminated product. |
| Reaction is Sluggish or Incomplete at Lower Temperatures | Insufficiently basic conditions with traditional reagents. | Switch to a modern, milder protocol using a NaH/LiI composite base in THF at 65-85 °C.[5][6] | Can achieve high yields (93-95%) under significantly milder conditions, avoiding degradation of sensitive substrates.[6] |
| Difficult Purification; Presence of Imidazole Byproducts | Certain synthetic routes (e.g., from sugars and ammonia) generate polar impurities.[7][8] | During workup, perform liquid-liquid extraction with hexane, which avoids co-extraction of imidazoles. Follow with silica (B1680970) gel chromatography.[8] | Improved purity of the final this compound product by effectively removing imidazole-based side products.[8] |
Experimental Protocols
Protocol 1: Modern, Mild Chichibabin-Type Amination of Pyrazine
This protocol is adapted from a procedure developed for pyridine derivatives using a NaH-iodide composite, which allows for milder reaction conditions.[6]
Materials:
-
Pyrazine
-
Primary amine (e.g., n-butylamine)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Lithium Iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, 10 mL sealed tube containing a magnetic stir bar, add pyrazine (0.5 mmol), sodium hydride (1.5 mmol, 3 equiv), and lithium iodide (1.0 mmol, 2 equiv).
-
Evacuate and backfill the tube with dry nitrogen or argon.
-
Add anhydrous THF (0.5 mL) via syringe, followed by the primary amine (1.0 mmol, 2 equiv).
-
Seal the tube tightly and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 7-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted 2-aminopyrazine.
Protocol 2: Amination of 2-Chloropyrazine
This protocol describes the synthesis of 2-aminopyrazine from a halogenated precursor.[9]
Materials:
-
2-Chloropyrazine
-
Anhydrous Ammonia (B1221849) (liquefied or as a solution)
-
Absolute Ethanol
-
Autoclave or high-pressure reaction vessel
Procedure:
-
In a high-pressure autoclave, combine 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol.
-
Seal the vessel and heat with shaking to 175 °C for 3 hours. The optimal temperature range is 150-200 °C.
-
After the reaction, cool the vessel to room temperature.
-
Vent any excess ammonia pressure in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess reactants under reduced pressure.
-
Dissolve the resulting crystalline brown residue in hot benzene.
-
Filter the hot solution to remove any insoluble resinous material.
-
Cool the filtrate to 5 °C to crystallize the product.
-
Collect the yellow crystals of 2-aminopyrazine by filtration, wash with cold benzene, and dry. A yield of approximately 57% can be expected.[9]
Visualized Pathways and Workflows
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Aminopyrazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminopyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for this compound derivatives include:
-
Flash Column Chromatography: This is a versatile and widely used method for separating this compound derivatives from impurities with different polarities.[1]
-
Recrystallization: This technique is ideal for obtaining highly pure crystalline solids, provided a suitable solvent is found.
-
Acid-Base Extraction: This liquid-liquid extraction method is particularly effective for separating basic this compound derivatives from neutral or acidic impurities.[2][3]
Q2: My this compound derivative streaks on the silica (B1680970) gel TLC plate. What can I do?
A2: Streaking of basic compounds like aminopyrazines on silica gel is a common issue due to the acidic nature of the silica. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or a few drops of ammonia (B1221849) solution, to the eluent system. This will help to neutralize the acidic sites on the silica gel and improve the spot shape.
Q3: How do I choose the right purification method for my this compound derivative?
A3: The choice of purification method depends on several factors, including the physical state of your compound (solid or oil), the nature and polarity of the impurities, and the desired scale of purification. A general approach is to start with an acid-base extraction to remove major acidic or neutral impurities, followed by flash chromatography for further separation. If the compound is a solid, recrystallization can be used as a final step to achieve high purity.
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of my this compound derivative from an impurity.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating your compound and the impurity.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound to achieve good separation on the column. A good starting point for many this compound derivatives is a mixture of hexanes and ethyl acetate.[1] If your compound is highly polar, consider using a more polar solvent system like dichloromethane/methanol.
-
-
Possible Cause 2: Column overloading. Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you need to purify a large amount of material, use a larger column.
-
-
Possible Cause 3: Co-elution of impurities with similar polarity.
-
Solution: If changing the solvent system does not resolve the issue, consider using a different stationary phase. For example, if you are using silica gel, you could try using alumina (B75360) or a reverse-phase C18 column.
-
Recrystallization
Problem: My this compound derivative "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly. This can cause the compound to come out of solution as a liquid (oil) rather than a solid.[4]
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
-
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 3: Presence of impurities. Impurities can lower the melting point of your compound and interfere with crystal lattice formation.
-
Solution: Try to remove the impurities by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Problem: Low yield after recrystallization.
-
Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a solvent in which your compound has high solubility at high temperatures but low solubility at low temperatures. You can also try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
-
Possible Cause 2: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve your crude product.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper.
-
Acid-Base Extraction
Problem: An emulsion has formed between the aqueous and organic layers, and they won't separate.
-
Possible Cause 1: Vigorous shaking. Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.[5]
-
Solution: Gently invert the separatory funnel several times instead of shaking it vigorously.[5]
-
-
Possible Cause 2: Presence of fine particulate matter or surfactants.
-
Solution 1: "Salting out." Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer and can help to break the emulsion.[5]
-
Solution 2: Filtration. Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Solution 3: Centrifugation. If a centrifuge is available, spinning the mixture can help to separate the layers.[5]
-
Problem: Low recovery of the this compound derivative from the organic layer after extraction.
-
Possible Cause 1: Incomplete extraction. A single extraction may not be sufficient to transfer the entire product.
-
Solution: Perform multiple extractions (2-3 times) with the organic solvent to ensure complete transfer of the this compound derivative.[6]
-
-
Possible Cause 2: Incorrect pH of the aqueous layer. The basicity of the this compound derivative requires a sufficiently acidic aqueous solution to be protonated and extracted.
-
Solution: Ensure the pH of the aqueous acid solution is low enough (typically pH 1-2) to fully protonate the this compound derivative. Check the pH with indicator paper.
-
-
Possible Cause 3: The this compound salt is partially soluble in the organic layer.
-
Solution: After acid extraction, "back-wash" the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Chromatography | 85 | 98 | 80 | Good for removing impurities with different polarities. |
| Recrystallization | 95 | >99.5 | 70 | Effective for achieving high purity if a suitable solvent is found. |
| Acid-Base Extraction | 70 | 90 | 95 | Excellent for initial cleanup to remove non-basic impurities. |
Table 2: Common Solvents for Purification of this compound Derivatives
| Technique | Solvent/Solvent System | Comments |
| Flash Chromatography | Hexane/Ethyl Acetate | Good starting point for many derivatives. Adjust ratio to achieve optimal Rf. |
| Dichloromethane/Methanol | Suitable for more polar this compound derivatives. | |
| Recrystallization | Ethanol | A common and effective solvent for many this compound derivatives. |
| Isopropanol | Another good option for recrystallization. | |
| Ethyl Acetate/Hexane | A two-solvent system that can be effective for some derivatives. | |
| Acid-Base Extraction | 1M Hydrochloric Acid (aq) | For protonating the this compound. |
| Saturated Sodium Bicarbonate (aq) | For neutralizing the acidic aqueous layer. | |
| Ethyl Acetate or Dichloromethane | Common organic solvents for extraction. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or compressed air) to move the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the this compound derivative in an organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acid Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated this compound) into a clean flask. Repeat the acid extraction of the organic layer two more times, combining the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the solution is basic (check with pH paper). The this compound derivative should precipitate out.
-
Back-Extraction: Extract the now neutral this compound derivative back into an organic solvent (e.g., ethyl acetate) by performing three extractions.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound derivatives.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Aminopyrazine Compound Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of aminopyrazine compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of my aqueous assay buffer. What is the likely cause?
A1: Precipitation of this compound compounds in aqueous buffers is a common issue stemming from their often hydrophobic nature.[1] The aromatic pyrazine (B50134) ring and potential amino group substitutions contribute to low aqueous solubility. Precipitation occurs when the compound's concentration exceeds its solubility limit in your specific experimental medium. This can be influenced by factors such as pH, temperature, and the presence of salts or other components in the buffer.[1]
Q2: I'm using DMSO to dissolve my this compound compound, but it's still crashing out upon dilution into my aqueous buffer. What can I do?
A2: While Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds, the final concentration in your assay should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1] If the compound precipitates upon dilution, it indicates that the final concentration is above its aqueous solubility limit, even with a small amount of DMSO. To troubleshoot this, you can try optimizing the co-solvent percentage, but be mindful of your biological system's tolerance.[1] Alternatively, employing a different solubilization strategy may be necessary.[1]
Q3: How does pH affect the solubility of this compound compounds?
A3: The amino group on the pyrazine ring can be protonated at acidic pH, which can potentially increase solubility.[2][3] The ionization state of the molecule is pH-dependent, and by shifting the pH of the solution away from the compound's isoelectric point, solubility can often be significantly improved.[3] It is recommended to experimentally determine the pH-solubility profile of your specific this compound compound.[2]
Q4: What are the primary strategies for improving the aqueous solubility of my this compound compound?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble this compound compounds:[1]
-
Co-solvents: Using a water-miscible organic solvent, like DMSO, in your buffer.[1][2]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound.[1][2][3]
-
Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][4]
-
Salt Formation: Converting the this compound compound into a salt form can significantly increase solubility.[5][6][7]
-
Prodrugs: Designing a more soluble prodrug that converts to the active compound in vivo.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of the amorphous drug in a polymer matrix to improve dissolution and solubility.[11][12][13][14]
Troubleshooting Guide
Issue: Compound Precipitation During Experiment
If you observe precipitation of your this compound compound during your experiment, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: General Solubility of this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Soluble | [15][16] |
| 2-Aminopyrazine | N-methyl-2-pyrrolidone (NMP) | Highest | [17] |
| 2-Aminopyrazine | N,N-dimethylformamide (DMF) | High | [17] |
| 2-Aminopyrazine | Methanol | High | [17] |
| 2-Aminopyrazine | Ethanol | High | [17] |
| 2-Aminopyrazine | n-Hexane | Low | [17] |
| 2-Aminopyrazine | Cyclohexane | Lowest | [17] |
| FT-1518 (an amino pyrazine derivative) | Dimethyl sulfoxide (DMSO) | Freely Soluble | [5] |
| FT-1518 (an amino pyrazine derivative) | N,N-dimethyl acetamide | Freely Soluble | [5] |
| FT-1518 (an amino pyrazine derivative) | Ethanol | Freely Soluble | [5] |
| FT-1518 (an amino pyrazine derivative) | Purified Water | Insoluble | [5] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule to increase interaction with aqueous media.[3] | Simple and effective for ionizable compounds. | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Co-solvents | Reducing the polarity of the solvent to increase solubility of hydrophobic compounds. | Easy to implement in early-stage experiments. | Can cause toxicity or artifacts in biological assays; limited solubilization capacity.[1] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin (B1172386) cavity.[4] | Can significantly increase aqueous solubility; can also improve stability. | Can be expensive; potential for competitive binding with other molecules.[4] |
| Salt Formation | Creating a more polar salt form of the drug.[7] | Often results in a dramatic increase in solubility and dissolution rate. | Not all compounds form stable salts; the choice of counter-ion is critical. |
| Prodrugs | Covalent modification of the drug to a more soluble form that is cleaved in vivo.[9] | Can significantly improve solubility and bioavailability.[8] | Requires chemical synthesis and may alter pharmacology if not cleaved efficiently. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state.[11] | Can achieve supersaturation, leading to enhanced absorption.[11] | Amorphous form is thermodynamically unstable and can recrystallize.[11][12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol is used for rapid screening of compound solubility in early drug discovery.[18]
Caption: Workflow for a kinetic solubility assay.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the this compound compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: To a separate microplate containing your aqueous assay buffer, add a small, equal volume of each DMSO dilution. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is considered its "true" solubility.[19]
Caption: Workflow for a thermodynamic solubility assay.
Methodology:
-
Sample Preparation: Add an excess amount of the solid this compound compound to a vial containing a known volume of the desired aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a filter that does not bind the compound.[6]
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines the steps to evaluate the effect of cyclodextrins on the solubility of an this compound compound.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations in your assay buffer.[1]
-
Add Compound: Add an excess amount of the solid this compound compound to each cyclodextrin solution.[1]
-
Equilibrate: Equilibrate the samples by shaking for 24-48 hours at a controlled temperature.[1]
-
Filter: Filter the samples to remove the undissolved compound.[1]
-
Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).[1]
-
Analyze: Plot the concentration of the dissolved this compound compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.
Signaling Pathways
The specific signaling pathways involving this compound compounds are diverse and depend on the particular derivative and its biological target. For instance, some this compound derivatives act as kinase inhibitors. A generalized diagram illustrating the troubleshooting logic for a cell-based assay where solubility is a concern is provided below.
Caption: Logical workflow for troubleshooting poor biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018178944A1 - Salt forms of amino pyrazine purine based selective kinase inhibitor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. cellets.com [cellets.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractpharma.com [contractpharma.com]
- 15. 2-Aminopyrazine | 5049-61-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. This compound | 5049-61-6 [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Optimization of Aminopyrazine Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for aminopyrazine coupling. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, ensuring the success of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for aminopyrazines?
The most common methods include Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura coupling for C-C bond formation, and Sonogashira coupling for creating carbon-carbon triple bonds.[1] Each reaction type has its own set of optimal conditions and challenges.
Q2: Why can this compound coupling reactions be particularly challenging?
The primary challenges stem from the electronic properties of the pyrazine (B50134) ring. As an electron-deficient heterocycle, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting or deactivating it.[2][3] Furthermore, halopyrazines, especially chloropyrazines, exhibit lower reactivity compared to other aryl halides.[3]
Q3: What is the general reactivity trend for halopyrazines in cross-coupling reactions?
The reactivity of the halide on the pyrazine ring follows the general trend for aryl halides: Iodo-pyrazine > Bromo-pyrazine > Chloro-pyrazine.[3] Consequently, chloro-pyrazines are often the most challenging substrates and typically require more active catalyst systems or harsher reaction conditions.[3][4]
Q4: How do I select an appropriate ligand for a Buchwald-Hartwig amination with an this compound?
Ligand selection is critical and often depends on the nature of the amine coupling partner. For challenging heteroaryl couplings, bulky, electron-rich biaryl monophosphine ligands are preferred. Ligands such as RuPhos and BrettPhos, and their corresponding pre-catalysts, have demonstrated broad applicability and high efficiency for coupling primary and secondary amines with heteroaryl halides.[2][5] XPhos is another effective ligand for these transformations.[6]
Q5: Can the choice of base significantly impact the reaction outcome?
Absolutely. The base is crucial for the catalytic cycle, but a suboptimal choice can lead to side reactions or low yields. Strong bases like NaOtBu are common but may not be compatible with base-sensitive functional groups.[4][7] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they might necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound coupling reactions.
Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Catalyst Inhibition/Deactivation: The nitrogen atoms on the pyrazine ring can bind to the palladium center, hindering catalytic activity.[2][3]
-
Low Reactivity of Substrate: Chloropyrazines are significantly less reactive than their bromo or iodo counterparts.[3]
-
Solution: Utilize third-generation Buchwald-Hartwig pre-catalysts which are specifically designed to activate less reactive aryl chlorides. Increasing the reaction temperature and catalyst loading (e.g., from 1 mol% to 2-5 mol%) may also improve yields.
-
-
Incorrect Base Selection: The chosen base may be too weak to facilitate deprotonation or may have poor solubility in the reaction solvent.
-
Solution: For general applications, a strong, non-nucleophilic base like NaOtBu or LHMDS is a good starting point.[4] If base-sensitive groups are present, screen weaker bases such as K₃PO₄ or Cs₂CO₃ in combination with higher temperatures.[3] The physical form of the base matters; finely grinding solid inorganic bases can improve reproducibility.[8]
-
-
Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Toluene (B28343) and dioxane are common and effective solvents.[6][7] For substrates with poor solubility, more polar aprotic solvents like DMF or NMP can be considered, but their higher boiling points must be managed.[7]
-
Problem 2: Poor Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Inappropriate Catalyst System: Standard palladium catalysts may be inefficient for electron-deficient pyrazine systems.
-
Solution: Consider specialized catalysts such as palladium(II) ONO pincer complexes, which have shown high activity for coupling 2-chloropyrazine (B57796) even at very low catalyst loadings (0.01 mol%).[9]
-
-
Boronic Acid Decomposition: Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially at elevated temperatures.
-
Solution: Use a stoichiometric excess of the boronic acid (e.g., 1.2-1.5 equivalents). Alternatively, more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts can be used to mitigate decomposition.[3]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step that is highly dependent on the base and solvent.
Problem 3: Formation of Homocoupling Side Products
Possible Causes & Solutions
-
Oxidative Homocoupling of Boronic Acids (Suzuki): This occurs when two boronic acid molecules couple with each other, often promoted by the presence of oxygen and Pd(II) species.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Using a Pd(0) source like Pd₂(dba)₃ or ensuring the complete in-situ reduction of a Pd(II) pre-catalyst can minimize this side reaction.[10]
-
-
Reductive Homocoupling of Aryl Halides: Two pyrazine halides couple to form a bipyrazine.
-
Solution: This is less common but can occur with highly active catalysts. Optimizing the reaction temperature and ensuring the timely addition of the amine or boronic acid can help suppress this pathway.
-
Data Presentation: Reaction Condition Screening
The following tables summarize typical starting conditions for optimizing this compound couplings.
Table 1: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyrazine
| Parameter | Condition 1 (High Activity) | Condition 2 (For Sensitive Substrates) |
| Pd Source | G3 or G4 Buchwald Pre-catalyst (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos, RuPhos, or BrettPhos (1.1-1.2 eq to Pd) | SPhos (2.2-2.4 eq to Pd) |
| Base | NaOtBu (1.5-2.0 eq) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) |
| Solvent | Toluene or Dioxane | Dioxane or THF |
| Temperature | 80-110 °C | 100-120 °C |
| Reference | [2][4][5] | [3][7] |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazine
| Parameter | Condition 1 (Pincer Catalyst) | Condition 2 (Standard Phosphine) |
| Pd Source | Pd(II) ONO Pincer Complex (0.01-1 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | None required | SPhos or XPhos (1.1-1.2 eq to Pd) |
| Boronic Species | Arylboronic Acid (1.2 eq) | Arylboronic Acid or K-Aryltrifluoroborate (1.5 eq) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0-3.0 eq) |
| Solvent | Toluene / H₂O (e.g., 4:1) | Dioxane / H₂O (e.g., 10:1) |
| Temperature | 100 °C | 90-110 °C |
| Reference | [9] | [3][8] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of a halo-aminopyrazine with a primary or secondary amine.
Reagents & Equipment:
-
Halo-aminopyrazine (1.0 mmol)
-
Amine coupling partner (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the halo-aminopyrazine, palladium pre-catalyst, and NaOtBu to a dry Schlenk flask containing a stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel.
Visual Guides
The following diagrams illustrate key workflows and concepts in this compound coupling.
Caption: A logical workflow for troubleshooting failed this compound coupling reactions.
Caption: Relationship between components in a typical this compound cross-coupling reaction.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Regioselective Functionalization of Aminopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective functionalization of aminopyrazine. The content is structured to offer practical solutions and detailed experimental guidance.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in the regioselective functionalization of this compound?
-
How does the amino group influence the regioselectivity of electrophilic and radical substitutions on the pyrazine (B50134) ring?
-
What are the preferred positions for functionalization on the 2-aminopyrazine core?
-
-
Troubleshooting Guides by Reaction Type
-
Halogenation
-
Minisci-Type Reactions
-
Directed ortho-Metalation (DoM)
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
-
Photocatalytic C-H Functionalization
-
-
Experimental Protocols
-
Regioselective Monobromination of 2-Aminopyrazine
-
Minisci Reaction of 2-Aminopyrazine with a Tertiary Alkyl Radical
-
Directed ortho-Metalation of N-Boc-2-aminopyrazine
-
Suzuki-Miyaura Coupling of 3-Chloro-2-aminopyrazine
-
Buchwald-Hartwig Amination of 5-Bromo-2-aminopyrazine
-
-
Quantitative Data Summary
Frequently Asked questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge in the regioselective functionalization of this compound lies in controlling the position of the incoming substituent. The pyrazine ring is electron-deficient, and the amino group is an activating, ortho-, para-directing group. This interplay of electronic effects can lead to the formation of a mixture of regioisomers. The main difficulties include:
-
Competing reaction sites: The C3, C5, and C6 positions are all susceptible to attack, and achieving high selectivity for one position over the others can be difficult.
-
Harsh reaction conditions: Some methods require high temperatures or strongly acidic or basic conditions, which can lead to side reactions or decomposition of the starting material or product.
-
Substrate-dependent selectivity: The optimal conditions for achieving high regioselectivity can vary significantly depending on the specific this compound derivative and the incoming functional group.
Q2: How does the amino group influence the regioselectivity of electrophilic and radical substitutions on the pyrazine ring?
A2: The amino group is a strong electron-donating group that activates the pyrazine ring towards electrophilic and radical attack. Its influence on regioselectivity is as follows:
-
Electrophilic Aromatic Substitution: The amino group directs incoming electrophiles to the positions ortho (C3) and para (C5) to it. The C3 position is often favored due to the strong activating effect of the adjacent amino group.
-
Radical Substitution (e.g., Minisci Reaction): In acidic media, the pyrazine nitrogen atoms are protonated, further increasing the electron deficiency of the ring and making it susceptible to nucleophilic radical attack. The amino group directs the incoming radical to the C3 and C5 positions. The regioselectivity can be influenced by the nature of the radical, the solvent, and the acid used.[1]
Q3: What are the preferred positions for functionalization on the 2-aminopyrazine core?
A3: The preferred positions for functionalization on the 2-aminopyrazine core depend on the reaction type:
-
Halogenation: Tends to occur at the C5 position, and with excess reagent, at the C3 and C5 positions.[2][3]
-
Minisci-Type Reactions: Generally favor the C3 and C5 positions. The selectivity can be tuned by the reaction conditions.
-
Directed ortho-Metalation: With a suitable directing group on the amino nitrogen (e.g., Boc), metalation occurs selectively at the C3 position.
-
Cross-Coupling Reactions: The position of functionalization is determined by the location of the halide or other coupling partner.
Troubleshooting Guides by Reaction Type
Halogenation
Q: I am getting a mixture of mono- and di-halogenated products in the bromination of 2-aminopyrazine. How can I improve the selectivity for the monobrominated product?
A: Achieving high selectivity for monobromination can be challenging. Here are some troubleshooting steps:
-
Control the Stoichiometry of the Halogenating Agent: Use of 1.0 to 1.1 equivalents of the brominating agent, such as N-bromosuccinimide (NBS), is crucial for favoring monobromination. Excess reagent will lead to the formation of the 3,5-dibrominated product.[2]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-halogenation. Microwave-assisted reactions can offer better control over reaction times.[2][3]
-
Choice of Solvent: Acetonitrile has been reported as an effective solvent for achieving good yields in the bromination of 2-aminopyrazine.[2][4]
Troubleshooting Workflow for Halogenation
Caption: Troubleshooting workflow for improving monohalogenation selectivity.
Minisci-Type Reactions
Q: My Minisci reaction on 2-aminopyrazine is giving a low yield and a mixture of C3 and C5 isomers. How can I improve the outcome?
A: Low yields and poor regioselectivity are common issues in Minisci reactions. Consider the following:
-
Radical Source: The nature of the radical precursor is critical. For instance, using a tertiary alkyl carboxylic acid with silver nitrate (B79036) and an oxidant is a classic approach. The steric bulk of the radical can influence the C3/C5 ratio.
-
Acidic Additive: A Brønsted acid is typically required to protonate the pyrazine ring and facilitate radical addition. The choice and concentration of the acid can affect both the reaction rate and regioselectivity.[1]
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor "innate" reactivity (attack at positions ortho and para to the ring nitrogens), while more polar solvents can promote "conjugate" reactivity if an electron-withdrawing group is present.[1][5]
-
Temperature: These reactions are often run at elevated temperatures, but excessive heat can lead to decomposition. Optimization of the reaction temperature is key.
Directed ortho-Metalation (DoM)
Q: I am having trouble achieving clean ortho-lithiation at the C3 position of 2-aminopyrazine.
A: Direct lithiation of 2-aminopyrazine can be complicated by the acidity of the amino protons and potential nucleophilic addition of the organolithium reagent.
-
Protecting Group: The use of a directing metalation group (DMG) on the amino nitrogen is essential. An N-Boc protecting group is commonly used, as the carbonyl oxygen can coordinate to the lithium cation, directing deprotonation to the C3 position.[6]
-
Organolithium Reagent: A strong, non-nucleophilic base is preferred. s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA is often effective.
-
Temperature: These reactions must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and unwanted side reactions.
Logical Flow for Directed ortho-Metalation
Caption: Workflow for C3-functionalization via Directed ortho-Metalation.
Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling of a halo-aminopyrazine is failing or giving low yields.
A: Challenges in Suzuki-Miyaura couplings with aminopyrazines often involve catalyst inhibition and substrate decomposition.
-
Catalyst System: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can help to mitigate this issue.[7]
-
Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base also plays a role in activating the boronic acid.[8][9]
-
Boronic Acid/Ester Stability: Protodeboronation (loss of the boron group) can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids. Using boronic esters (e.g., pinacol (B44631) esters) can improve stability.[7]
-
Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent oxidation and deactivation of the Pd(0) catalyst.[7]
Q: I am observing low conversion and side products in the Buchwald-Hartwig amination of a bromo-aminopyrazine.
A: Similar to Suzuki-Miyaura coupling, catalyst inhibition is a major concern.
-
Ligand Choice: The use of sterically hindered biarylphosphine ligands is often necessary to promote the desired C-N bond formation and prevent catalyst deactivation by the pyrazine nitrogen.[10][11]
-
Base Strength: A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required. However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[10][12]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene (B28343) or dioxane are commonly used.[12]
-
Side Reactions: Potential side reactions include hydrodehalogenation (replacement of the bromine with hydrogen) and homocoupling of the starting materials. Optimizing the catalyst system and reaction conditions can help to minimize these.
Troubleshooting Palladium-Catalyzed Cross-Coupling
Caption: General troubleshooting workflow for Pd-catalyzed cross-coupling reactions.
Photocatalytic C-H Functionalization
Q: My photocatalytic C-H functionalization of 2-aminopyrazine is not proceeding. What are the key parameters to check?
A: Photocatalytic reactions are sensitive to several factors:
-
Photocatalyst: The choice of photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is crucial and depends on the specific transformation. Ensure the catalyst is active and has not decomposed.
-
Light Source: The reaction must be irradiated with light of the appropriate wavelength to excite the photocatalyst. Check the output of your light source.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so thorough degassing of the reaction mixture is essential.[13]
-
Solvent: The solvent can affect the solubility of the reagents and the efficiency of the photocatalytic cycle. Common solvents include DMF, DMSO, and acetonitrile.[13]
-
Additives: These reactions often require additives such as a terminal oxidant or a hydrogen atom transfer agent. Ensure these are present in the correct stoichiometry.
Experimental Protocols
Protocol 1: Regioselective Monobromination of 2-Aminopyrazine
This protocol is adapted from the work of Pujol and coworkers.[2][3]
-
Reagents:
-
2-Aminopyrazine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a microwave reactor vial, add 2-aminopyrazine and acetonitrile.
-
Add NBS to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 2-amino-5-bromopyrazine.
-
Protocol 2: Minisci Reaction of 2-Aminopyrazine with a Tertiary Alkyl Radical
This is a general protocol based on established Minisci reaction principles.
-
Reagents:
-
2-Aminopyrazine (1.0 mmol)
-
Pivalic acid (3.0 mmol)
-
Silver nitrate (AgNO₃) (0.2 mmol)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (3.0 mmol)
-
Sulfuric acid (H₂SO₄) (5.0 mmol)
-
Water/Acetonitrile (1:1, 10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine and pivalic acid in the water/acetonitrile solvent mixture.
-
Add the sulfuric acid dropwise while cooling the flask in an ice bath.
-
Add the silver nitrate.
-
Slowly add the ammonium persulfate in portions over 30 minutes at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Directed ortho-Metalation of N-Boc-2-aminopyrazine
This protocol is based on standard DoM procedures.[6]
-
Reagents:
-
N-Boc-2-aminopyrazine (1.0 mmol)
-
TMEDA (1.2 mmol)
-
s-BuLi (1.1 mmol, 1.4 M in cyclohexane)
-
Anhydrous THF (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add N-Boc-2-aminopyrazine and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA, followed by the slow, dropwise addition of s-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Suzuki-Miyaura Coupling of 3-Chloro-2-aminopyrazine
This protocol is a representative procedure for the coupling of a challenging heteroaryl chloride.
-
Reagents:
-
3-Chloro-2-aminopyrazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
SPhos-Pd-G2 precatalyst (0.02 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane/water (4:1, 5 mL)
-
-
Procedure:
-
In a glovebox, add 3-chloro-2-aminopyrazine, the arylboronic acid, SPhos-Pd-G2, and K₃PO₄ to a reaction vial.
-
Add the degassed dioxane/water mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours, with vigorous stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-2-aminopyrazine
This is a general protocol for the amination of a bromo-aminopyrazine.
-
Reagents:
-
5-Bromo-2-aminopyrazine (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
XPhos-Pd-G3 precatalyst (0.02 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add 5-bromo-2-aminopyrazine, XPhos-Pd-G3, and NaOt-Bu to a reaction vial.
-
Add the secondary amine and degassed toluene.
-
Seal the vial and heat to 110 °C for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary
Table 1: Regioselective Halogenation of 2-Aminopyrazine [2]
| Halogenating Agent (eq.) | Solvent | Conditions | Product(s) | Yield (%) |
| NBS (1.1) | CH₃CN | MW, 100 °C, 5 min | 2-amino-5-bromopyrazine | 75 |
| NBS (1.1) | CH₃CN | MW, 100 °C, 5 min | 2-amino-3,5-dibromopyrazine | 6 |
| NBS (3.3) | CH₃CN | MW, 100 °C, 5 min | 2-amino-3,5-dibromopyrazine | 85 |
| NCS (1.1) | CH₃CN | 80 °C, 24 h | 2-amino-5-chloropyrazine | 60 |
| NIS (1.1) | CH₃CN | 80 °C, 24 h | 2-amino-5-iodopyrazine | <10 |
Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <5 | General Conditions |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 12 | 85 | Adapted from[7] |
| [Pd(allyl)Cl]₂ (1) | XPhos (2) | Cs₂CO₃ (2) | t-BuOH | 100 | 16 | 90 | Adapted from[7] |
Table 3: Buchwald-Hartwig Amination of 5-Bromo-2-aminopyrazine with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 78 | Adapted from[10] |
| XPhos-Pd-G3 (2) | - | NaOt-Bu (1.4) | Toluene | 110 | 8 | 95 | Adapted from[10] |
| RuPhos-Pd-G3 (2) | - | LHMDS (1.5) | Dioxane | 100 | 10 | 92 | Adapted from[10] |
References
- 1. scispace.com [scispace.com]
- 2. d-nb.info [d-nb.info]
- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. benchchem.com [benchchem.com]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of aminopyrazine derivatives and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of aminopyrazine derivatives. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability testing.
Frequently Asked Questions (FAQs): General Stability & Storage
Q1: What are the general stability characteristics of this compound derivatives?
A1: The stability of this compound derivatives is rooted in the pyrazine (B50134) ring, which is a nitrogen-containing aromatic heterocycle. This ring structure provides significant thermal and structural stability.[1] However, the overall stability of a specific derivative is heavily influenced by the type and position of its functional groups (substituents).[1] While the core ring is robust, these compounds can be sensitive to harsh environmental and chemical conditions.[2]
Q2: What are the primary factors that can cause degradation of this compound derivatives?
A2: The main factors that can lead to the degradation of this compound derivatives include:
-
Light: Exposure to UV or visible light can induce photochemical degradation.[3][4] Photostability testing is a crucial part of stability assessment.[5]
-
Temperature: While generally stable at room temperature, elevated temperatures can accelerate degradation.[3][6] Some specific derivatives may require refrigeration or freezer storage.[6][7]
-
pH (Hydrolysis): this compound derivatives can be susceptible to hydrolysis under acidic or basic conditions.[2][3] The extent of degradation is dependent on the specific functional groups present.
-
Oxidation: The presence of oxidizing agents, or even atmospheric oxygen over long periods, can lead to oxidative degradation.[3][6] It is often recommended to keep these compounds away from strong oxidants.[6]
-
Humidity/Moisture: Moisture can facilitate hydrolytic degradation and other reactions.[8] Proper storage in a dry environment is critical.
Q3: What are the recommended general storage conditions for this compound derivatives?
A3: To ensure maximum shelf-life and prevent degradation, this compound derivatives should be stored under controlled conditions. The table below summarizes the recommended storage guidelines based on common supplier recommendations and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (Room temperature is often suitable; some derivatives require refrigeration at 2-8°C or freezing).[6][7][9] | Minimizes thermal degradation. |
| Light | Store in a dark place, away from direct light (e.g., amber vials/bottles).[6][10] | Prevents photolytic degradation. |
| Atmosphere | Sealed/tightly closed container; inert atmosphere (e.g., argon or nitrogen) for highly sensitive compounds.[6][7][10] | Protects from atmospheric moisture and oxygen. |
| Moisture | Store in a dry environment/desiccated container.[8] | Prevents hydrolysis. |
| Chemicals | Keep away from strong oxidizing agents and incompatible materials.[6] | Prevents chemical reactions and degradation. |
Troubleshooting Guide: Common Experimental Issues
Q4: I am observing an unknown peak/impurity in my HPLC analysis after storing my this compound derivative solution. What could be the cause?
A4: The appearance of a new peak in your chromatogram often indicates product degradation. This could be due to one or more of the following:
-
Solvent-Induced Degradation: The compound may be unstable in the chosen solvent. For example, protic solvents might facilitate hydrolysis.
-
Exposure to Light: If the solution was not protected from light, photodegradation may have occurred.
-
Temperature Effects: Storing the solution at room temperature when it requires refrigeration can accelerate degradation.
-
Oxidation: Dissolved oxygen in the solvent can cause oxidative degradation over time.
Troubleshooting Steps:
-
Prepare a fresh solution and analyze it immediately to confirm the initial purity.
-
If the peak reappears over time, conduct a small-scale forced degradation study (see Protocol section) to intentionally degrade the sample under various conditions (acid, base, heat, light, oxidation).
-
Compare the retention time of the unknown peak with the peaks generated during the forced degradation study. This can help identify the degradation pathway (e.g., if the peak appears under acidic stress, it is likely a hydrolysis product).
Below is a logical workflow to troubleshoot the appearance of unknown peaks.
References
- 1. myuchem.com [myuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tnjchem.com [tnjchem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 5049-61-6 [chemicalbook.com]
Technical Support Center: Overcoming Catalyst Deactivation in Aminopyrazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in aminopyrazine reactions.
Troubleshooting Guides
Issue 1: Reaction fails to initiate or shows no conversion.
-
Question: My palladium-catalyzed amination of a chloropyrazine shows no product formation. What are the likely causes and how can I fix it?
-
Answer: This issue often points to an inactive catalyst or severe catalyst poisoning from the outset.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from Pd(II) precursors like Pd(OAc)₂.
-
Solution: Employ a commercially available, air-stable palladium precatalyst such as a G3 or G4 precatalyst. These are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base.
-
-
Severe Catalyst Poisoning: The nitrogen atoms of the pyrazine (B50134) ring can strongly coordinate to the palladium center, effectively shutting down the catalyst before the reaction can start.[1]
-
Solution: Switch to a more sterically demanding biaryl monophosphine ligand. Bulky ligands like XPhos, RuPhos, or BrettPhos can physically block the pyrazine nitrogen from binding to and deactivating the palladium catalyst.[1]
-
-
Inadequate Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their oxidation and deactivation.
-
Solution: Ensure that all solvents and reagents are thoroughly degassed. This can be achieved by sparging with an inert gas like argon for 20-30 minutes or by using several freeze-pump-thaw cycles. The reaction should be set up in a glovebox or under a positive pressure of an inert gas.[1]
-
-
-
Issue 2: Reaction starts but stalls, leading to incomplete conversion.
-
Question: My reaction begins to form the this compound product, but stalls at 30-50% conversion. What is causing this and what are the next steps?
-
Answer: A stalling reaction suggests that the catalyst was initially active but lost its activity over time. This can be due to several factors:
-
Suboptimal Ligand/Base/Solvent Combination: The interplay between these components is critical. An unsuitable combination can lead to gradual catalyst deactivation.
-
Solution: Systematically screen different reaction parameters. It is advisable to change one variable at a time. For instance, you could test different bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos, Xantphos) with a standard base (e.g., NaOtBu) and solvent (e.g., toluene) before exploring different bases or solvents.
-
-
Thermal Decomposition: While many coupling reactions require heat, excessively high temperatures (typically above 120°C) can cause the catalyst to decompose, often observed as the formation of palladium black.[1]
-
Solution: Lower the reaction temperature to a range of 80-100°C and extend the reaction time. Carefully monitor the reaction mixture for any visual signs of catalyst decomposition.[1]
-
-
Reagent Insolubility: If the starting materials or the base are not fully soluble in the reaction solvent, it can result in a slow and inefficient reaction that may appear to stall.
-
Solution: Consider switching to a different solvent. Toluene (B28343) and 1,4-dioxane (B91453) are commonly effective. If solubility issues persist, a more polar solvent such as DMF could be tested, though be aware that it can sometimes coordinate with the palladium catalyst.[1]
-
-
-
Issue 3: Significant formation of byproducts.
-
Question: I am observing significant homocoupling of my this compound starting material. How can I minimize this?
-
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Bubbling an inert gas (argon or nitrogen) through the solvent or using freeze-pump-thaw cycles can effectively remove dissolved oxygen.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of catalyst deactivation in this compound reactions?
-
A1: The principal cause of deactivation is catalyst poisoning. The Lewis basic nitrogen atoms in the pyrazine ring coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst complexes and preventing it from participating in the catalytic cycle.[1]
-
-
Q2: How do bulky phosphine ligands prevent catalyst deactivation?
-
A2: Sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, create a crowded environment around the palladium atom. This steric bulk physically hinders the approach and coordination of the pyrazine nitrogen to the metal center, thus preserving the catalyst's activity.
-
-
Q3: Can a deactivated catalyst be regenerated?
-
A3: Yes, in many cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is possible. Common methods involve washing the catalyst to remove adsorbed species. For instance, a sequence of washes with an alkaline solution, water, and then a dilute acid can be effective. Another approach involves washing with solvents like methanol (B129727) followed by treatment with a reducing agent such as hydrazine (B178648) hydrate (B1144303).
-
-
Q4: What are "off-cycle" palladium species and how do they affect the reaction?
-
A4: Off-cycle species are catalytically dormant palladium complexes that can form when the phosphine ligand is displaced by other molecules in the reaction mixture, such as the amine substrate or N-heterocycles.[2] These complexes are not part of the productive catalytic cycle and their formation can lead to a decrease in reaction rate or complete stalling. Heating the reaction can sometimes provide the energy needed for these off-cycle species to re-enter the catalytic cycle.[2]
-
-
Q5: When should I use a palladium precatalyst?
-
A5: It is generally recommended to use a precatalyst when you experience issues with reaction initiation or reproducibility. Precatalysts are stable complexes that are designed to efficiently generate the active Pd(0) catalyst under the reaction conditions, bypassing the often unreliable in-situ reduction of Pd(II) sources.
-
Data Presentation
Table 1: Comparison of Ligand Performance in the Amination of N-Heteroaryl Halides
| Ligand | Aryl Halide | Amine | Yield (%) |
| RuPhos (L1) | 3-bromo-pyridine | N-methylaniline | <10 |
| JackiePhos/CPhos (L2) | 3-bromo-pyridine | N-methylaniline | <10 |
| GPhos (L3) | 3-bromo-pyridine | N-methylaniline | 95 |
| FPhos (L9) | 3-bromo-pyridine | N-methylaniline | 98 |
Data adapted from studies on N-heteroarene couplings, demonstrating the trend of increasing yield with more sterically demanding and specialized ligands.
Table 2: Effect of Catalyst Pre-activation on Reaction Yield
| Palladium Source | Pre-activation Method | Reaction Time | Yield (%) |
| Pd(OAc)₂ | None | 2 min | <50 |
| [(allyl)PdCl]₂ | None | 2 min | <50 |
| Pd₂(dba)₃ | None | 2 min | <50 |
| Pd(OAc)₂ | Water-mediated (80°C, 1 min) | 2 min | 99 |
This table illustrates the significant improvement in yield achieved by ensuring the efficient formation of the active catalyst through a pre-activation step.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyrazine
-
Catalyst Pre-activation (Optional but Recommended):
-
In a reaction vessel, combine Pd(OAc)₂ (1 mol%), a bulky biaryldialkylphosphine ligand (e.g., GPhos, 3 mol%), and water (4 mol%) in 1,4-dioxane.
-
Heat the mixture at 80°C for 1 minute. A color change should be observed, indicating the formation of the active catalyst.[3][4]
-
Cool the solution to room temperature.
-
-
Reaction Setup:
-
To a separate, oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the chloropyrazine (1.0 equiv), the amine (1.2 equiv), and a base (e.g., NaOt-Bu, 1.2 equiv).
-
If not using the pre-activation protocol, add the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%).
-
Add the appropriate volume of degassed solvent (e.g., toluene or 1,4-dioxane).
-
-
Reaction Execution:
-
If using the pre-activated catalyst, transfer the catalyst solution to the reaction vessel containing the substrates and base via a syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is adapted for catalysts used in reactions with nitrogen-containing heterocycles.
-
Initial Washing:
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Wash the catalyst thoroughly with deionized water (2-3 times) and then with methanol (2-3 times) to remove residual reactants, products, and solvent. Use centrifugation to separate the catalyst after each wash.
-
-
Alkaline Wash (Optional, for strongly adsorbed acidic impurities):
-
Suspend the catalyst in a 10% NaOH solution and stir at 60-80°C for 2-3 hours.
-
Filter and wash with deionized water until the filtrate is neutral.
-
-
Acid Wash (for removal of basic residues and some metal poisons):
-
Suspend the catalyst in a dilute nitric acid solution (e.g., 30%) and heat to boiling for 1-2 hours.
-
Cool, filter, and wash extensively with deionized water until the filtrate is neutral.
-
-
Reduction Treatment (to reduce oxidized palladium species):
-
Suspend the washed and dried catalyst in a suitable solvent (e.g., water or methanol).
-
Add a reducing agent, such as a 20-30 wt% hydrazine hydrate solution, and stir at room temperature or slightly elevated temperature (e.g., 40-45°C) for 1-2 hours.
-
Filter the catalyst, wash with deionized water and then methanol, and dry under vacuum. The regenerated catalyst should be stored under an inert atmosphere.
-
Mandatory Visualizations
Caption: Catalyst deactivation pathway in this compound reactions.
References
byproduct identification in aminopyrazine synthesis
Welcome to the Technical Support Center for aminopyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding byproduct identification and mitigation during the synthesis of aminopyrazines.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during this compound synthesis, presented in a question-and-answer format.
Issue 1: Low Yield and Presence of Multiple Byproducts
Question: My this compound synthesis is resulting in a low yield and the crude product shows multiple spots on TLC/peaks in GC-MS. What are the common causes and how can I improve it?
Answer: Low yields and the formation of multiple byproducts are common challenges in this compound synthesis. A systematic approach to troubleshooting is essential. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.
A logical workflow for troubleshooting low reaction yields can be visualized as follows:
Technical Support Center: Refining Work-up Procedures for Aminopyrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for aminopyrazine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps in working up an this compound reaction?
A typical work-up for this compound reactions begins with quenching the reaction to stop or neutralize reactive reagents. This is followed by a liquid-liquid extraction (LLE) to separate the this compound product from the aqueous phase and water-soluble impurities. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified.[1][2]
Q2: How does pH affect the extraction of my this compound product?
The pH of the aqueous phase during liquid-liquid extraction is crucial. Aminopyrazines are basic compounds and will be protonated under acidic conditions, increasing their solubility in the aqueous layer. To efficiently extract the this compound into an organic solvent, the aqueous layer should be neutral or basic to ensure the amine is in its deionized, more organic-soluble form.[3][4][5] Conversely, washing the organic layer with a dilute acid solution can be used to remove the this compound product from non-basic impurities.[6]
Q3: What are common side products in this compound synthesis and how can I remove them?
A common side product in reactions involving reagents like ammonium (B1175870) hydroxide (B78521) are imidazole (B134444) derivatives, which can be co-extracted with the desired this compound product when using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate. These polar impurities can often be removed by passing the organic extract through a short silica (B1680970) gel column.[7] In syntheses starting from monosubstituted hydrazines, regioisomers are a significant challenge, potentially leading to mixtures of N-substituted 3-amino and 5-aminopyrazoles.[8]
Q4: My this compound product is "oiling out" during recrystallization. What should I do?
"Oiling out," where the product separates as a liquid instead of a solid, can occur if the solution is cooled too quickly or if it is highly supersaturated.[9][10] To resolve this, try reheating the solution and allowing it to cool more slowly. Adding a seed crystal can also encourage proper crystal formation. Using a different solvent system or an anti-solvent crystallization method may also be necessary.[9]
Troubleshooting Guides
Issue 1: Low Yield After Work-up
Low recovery of the desired this compound product can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Low Yield
A decision tree for troubleshooting low yields in this compound reactions.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Emulsions are a common problem during the work-up of amine-containing reaction mixtures, appearing as a cloudy or murky layer between the organic and aqueous phases that fails to separate.
Resolving Emulsions
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to separation.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break an emulsion. Brine increases the ionic strength of the aqueous layer, which can force the organic components out.[6]
-
Filtration: Filtering the entire mixture through a pad of Celite® can sometimes resolve an emulsion.[6]
-
Gentle Agitation: Gently swirling or rocking the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place.
-
Solvent Addition: Adding a small amount of a different organic solvent might change the properties of the organic layer and help break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[11]
Issue 3: Product Purity Issues After Initial Work-up
If the crude product is impure, further purification steps are necessary. The choice of method depends on the nature of the impurities.
Purification Strategy Flowchart
A flowchart to guide the selection of a purification method for aminopyrazines.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Aminopyrazines
| Solvent(s) | Notes |
| Isopropanol (IPA) | A good starting solvent for single-solvent recrystallization.[9] |
| Acetone / Water (e.g., 9:1) | Water acts as an anti-solvent. Care must be taken to avoid "oiling out" if water is added too quickly.[9] |
| IPA / Heptane | An effective anti-solvent system. Heptane is added to a hot IPA solution of the compound.[9] |
| Ethanol | Can be used for recrystallization, especially for aminopyrazole derivatives.[8] |
| Benzene | Has been used for the recrystallization of 2-aminopyrazine.[12] |
| Acetic Acid | Can be used for the recrystallization of basic compounds like amines, sometimes in mixtures with other solvents.[13] |
Table 2: Typical Solvent Systems for Column Chromatography of Pyrazine (B50134) Derivatives
| Solvent System | Application |
| Hexane / Ethyl Acetate (e.g., 90:10) | Useful for separating pyrazines from more polar impurities like imidazoles.[7] |
| Petroleum Ether / Ethyl Acetate | A common eluent for the purification of pyrazine derivatives on silica gel.[14] |
| Dichloromethane (DCM) | Can be used to elute pyrazines while retaining polar impurities on the silica.[14] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol describes a standard procedure for extracting a neutral or basic organic compound from an aqueous reaction mixture.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride, sodium bicarbonate, or Rochelle's salt) with stirring.[8][15]
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel.
-
Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve the product.
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.[4]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower layer. The identity of the lower layer (aqueous or organic) depends on the relative densities of the solvents used.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize product recovery.[16]
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer with brine to remove residual water.[2]
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for purifying this compound derivatives using column chromatography.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., hexane).[17]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton and a layer of sand to the bottom. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[18] Do not let the top of the silica run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample through the silica gel.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes or vials).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[14]
Protocol 3: Recrystallization from a Single Solvent
This protocol is for the purification of a solid this compound product.
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[10]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[9]
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
troubleshooting unexpected NMR shifts in aminopyrazine products
Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in your aminopyrazine products. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during NMR analysis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows unexpected shifts in the aromatic region for my this compound product. What are the likely causes?
A1: Unexpected shifts in the aromatic region of this compound derivatives are common and can often be attributed to several factors:
-
Solvent Effects: The chemical shifts of protons on the pyrazine (B50134) ring are highly sensitive to the deuterated solvent used. Aromatic solvents like benzene-d₆ can cause significant upfield shifts (shielding) due to anisotropic effects, while hydrogen-bonding solvents like DMSO-d₆ can lead to downfield shifts (deshielding).[1][2] It is crucial to compare your spectrum to literature data obtained in the same solvent.
-
pH Effects: The pyrazine nitrogens are basic and can be protonated by acidic impurities or residual acid from synthesis (e.g., TFA). Protonation causes significant deshielding of the ring protons, leading to substantial downfield shifts.[1][3]
-
Substituent Effects: The electronic properties of substituents on the pyrazine ring will influence the chemical shifts of the ring protons. Electron-donating groups (like the amino group) will cause upfield shifts, while electron-withdrawing groups will cause downfield shifts.[4] Ensure the observed shifts are consistent with the expected electronic effects of your substituents.
Troubleshooting Steps:
-
Confirm the Solvent: Double-check the solvent used for the NMR analysis and ensure it matches any reference spectra.
-
Neutralize the Sample: If protonation is suspected, you can try washing a solution of your compound with a mild base (e.g., saturated NaHCO₃ solution), re-extracting, and re-running the NMR in a fresh, dry solvent.
-
Run in a Different Solvent: Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can help resolve overlapping peaks and provide more structural information.[5]
Q2: The signal for the amino (-NH₂) protons is very broad or not visible. How can I confirm its presence and improve the signal?
A2: Broadening or disappearance of the -NH₂ signal is a very common issue for amines and is typically due to one or more of the following factors:
-
Proton Exchange: The amino protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This chemical exchange is often on an intermediate timescale for NMR, leading to peak broadening.[6][7]
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of the attached protons, resulting in signal broadening.[1][7]
-
Hydrogen Bonding: The extent of hydrogen bonding can affect the chemical shift and line shape of the -NH₂ protons. This can be dependent on concentration and solvent.[7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broad or missing -NH₂ signal.
Experimental Protocols:
-
D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should disappear or significantly decrease in intensity.[5][6][10]
-
-
Variable Temperature (VT) NMR:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature of the NMR probe in increments of 10-20°C. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[11][12]
-
Observe the line shape of the broad signal. If the broadening is due to an intermediate rate of chemical exchange, the peak will sharpen at higher temperatures.[5]
-
Q3: I see more signals in my NMR spectrum than I expect for my this compound product. What could be the cause?
A3: The presence of extra signals can be perplexing, but it usually points to one of the following:
-
Impurities: This is the most common reason. Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane), unreacted starting materials, or reaction byproducts can all give rise to extra peaks.
-
Rotamers: If your this compound has a bulky substituent, particularly an amide group, rotation around the C-N bond might be slow on the NMR timescale, leading to two distinct sets of signals for the different rotational isomers (rotamers).[5]
-
Tautomers: While less common for the this compound core itself, certain substituent groups can exist in different tautomeric forms, each giving a unique set of NMR signals.
Troubleshooting Steps:
-
Check for Common Solvent Impurities: Compare the chemical shifts of the unexpected peaks to tables of common NMR solvent impurities.[13][14]
-
Review Reaction and Purification: Scrutinize your synthetic and purification procedures for potential sources of impurities.
-
Perform VT NMR: If you suspect the presence of rotamers, acquiring the spectrum at a higher temperature can cause the signals to coalesce into a single, averaged set of peaks as the rate of bond rotation increases.[5]
Data Presentation: NMR Chemical Shifts of this compound Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 2-aminopyrazine and some of its derivatives. Note that chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Aminopyrazine in Various Solvents
| Proton | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| H-3 | ~8.05 | ~7.90 | ~8.00 |
| H-5 | ~7.85 | ~7.65 | ~7.80 |
| H-6 | ~7.95 | ~8.05 | ~7.90 |
| -NH₂ | ~4.8 (broad) | ~6.5 (broad) | ~5.7 (broad) |
Data is compiled from typical values and may vary.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Aminopyrazines
| Compound | Solvent | C-2 | C-3 | C-5 | C-6 | Other Carbons |
| 2-Aminopyrazine | DMSO-d₆ | ~155.9 | ~139.8 | ~135.5 | ~142.1 | - |
| Methyl 3-aminopyrazine-2-carboxylate | CDCl₃ | ~146.5 | ~155.9 | ~126.7 | ~131.5 | ~166.6 (C=O), ~52.5 (OCH₃) |
| 3-Amino-N-methylpyrazine-2-carboxamide | CDCl₃ | ~146.5 | ~155.9 | ~126.7 | ~131.5 | ~166.6 (C=O), ~25.9 (N-CH₃) |
Data is compiled from literature sources.[15]
Experimental Protocols
Standard NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
Objective: To prepare a clear, homogeneous solution of the this compound product for NMR analysis.
Protocol:
-
Weighing the Sample: Accurately weigh 5-20 mg of your solid this compound product for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[15] For liquid samples, use 1-2 drops.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[15]
-
Dissolution: Vortex or gently sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube.[16][17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Logical Diagram for Sample Preparation:
Caption: Standard workflow for preparing an NMR sample.
References
- 1. benchchem.com [benchchem.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Improving the Reproducibility of Aminopyrazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in aminopyrazine synthesis. Our goal is to enhance the reproducibility of your experimental protocols through detailed troubleshooting guides, frequently asked questions (FAQs), and optimized methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The condensation reactions are sensitive to temperature, reaction time, and solvent.[1][2] Harsh conditions can also lead to product degradation.[2]
-
Purity of Starting Materials: Impurities in precursors like α-dicarbonyls and 1,2-diamines can lead to unwanted side reactions and the formation of byproducts.[2]
-
Incomplete Reactions: The initial condensation or the subsequent cyclization may not go to completion.[1]
-
Incomplete Oxidation: Many pyrazine (B50134) syntheses form a dihydropyrazine (B8608421) intermediate that requires oxidation. If this step is incomplete, the final product will be a mixture, reducing the yield of the desired this compound.[2]
Q2: I am observing unexpected byproducts. What are they likely to be and how can I minimize them?
A2: Common byproducts include imidazole (B134444) derivatives, especially in reactions involving sugars and ammonia, and regioisomers if using substituted precursors.[1][3][4] To minimize their formation:
-
Control Reaction Temperature: Excessively high temperatures can promote side reactions and degradation of the target compound.[3]
-
Optimize Reaction Time: Monitor the reaction's progress to determine the optimal duration, as prolonged times can lead to product degradation.[3]
-
Purify Starting Materials: Ensure the purity of your reactants to avoid side reactions from contaminants.[2]
-
Strategic Purification: Techniques like liquid-liquid extraction with hexane (B92381) can selectively isolate pyrazines from imidazole byproducts.[4] Column chromatography is also effective.[3][4]
Q3: My purification by column chromatography is not effective. What can I do to improve separation?
A3: Poor separation during column chromatography can be addressed by:
-
Optimizing the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Using a shallow gradient of a binary mixture, such as hexane and ethyl acetate, can often resolve compounds with similar polarities.[2][5] An Rf value of approximately 0.3 for the target compound in the chosen eluent on a TLC plate is a good starting point.[5]
-
Considering a Different Stationary Phase: If silica (B1680970) gel is not effective, alumina (B75360) may provide better separation.[5] For basic compounds like aminopyrazines, an amine-bonded silica column can also be beneficial.[6]
-
Adding a Modifier: For basic compounds that may interact strongly with silica gel, adding a small amount of triethylamine (B128534) to the eluent can improve peak shape and separation.[5]
Q4: Recrystallization of my this compound product is failing. What are the common mistakes?
A4: Common issues with recrystallization include:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Using Too Much Solvent: This will result in a poor or no yield as a significant amount of the product will remain in the mother liquor.[7][8]
-
Rapid Cooling: Cooling the solution too quickly can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals.[2] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2][7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
This troubleshooting workflow will guide you through diagnosing and resolving low yields in your this compound synthesis.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Product Purification Challenges
This guide provides a decision-making process for purifying your crude this compound product.
Caption: Decision tree for this compound purification.
Quantitative Data Summary
The choice of reaction parameters significantly impacts the yield and purity of this compound synthesis. The following tables summarize the effects of different conditions.
Table 1: Effect of Solvent on Pyrazinamide (B1679903) Synthesis Yield [9]
| Solvent | log P | Yield (%) |
| tert-amyl alcohol | 1.3 | 81.7 |
| 2-MeTHF | 1.1 | < 80 |
| Dichloromethane | 1.25 | < 60 |
| Acetonitrile | -0.33 | < 40 |
| THF | 0.46 | < 40 |
| DMSO | -1.35 | < 30 |
| Methanol | -0.74 | < 20 |
Table 2: Effect of Substrate Molar Ratio on Pyrazinamide Synthesis Yield [9]
| Pyrazine-2-carboxylate : Benzylamine | Yield (%) |
| 1 : 1 | ~65 |
| 1 : 2 | ~78 |
| 1 : 3 | 81.7 |
| 1 : 4 | ~80 |
| 1 : 5 | ~75 |
Table 3: Effect of Temperature on Pyrazinamide Synthesis Yield [9]
| Temperature (°C) | Yield (%) |
| 35 | ~68 |
| 40 | ~75 |
| 45 | 81.2 |
| 50 | ~78 |
| 55 | ~72 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine (B57796)
This protocol describes the synthesis of 2-aminopyrazine via nucleophilic substitution of 2-chloropyrazine with ammonia.[10]
Materials:
-
2-chloropyrazine
-
Anhydrous ammonia
-
Anhydrous ethanol (B145695)
-
Benzene
-
Autoclave
Procedure:
-
A mixture of 10 parts of 2-chloropyrazine, 10 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175°C for three hours.[10]
-
After the reaction is complete, the solvent and excess reactants are removed at room temperature under diminished pressure.[10]
-
The crystalline brown residue is taken up in 100 parts of hot benzene.[10]
-
The solution is filtered to remove any insoluble resinous material and then cooled to 5°C.[10]
-
The yellow crystals of 2-aminopyrazine that separate are collected by filtration, washed with benzene, and dried.[10]
-
A yield of 57% with a melting point of 114-115°C can be expected.[10]
Protocol 2: General Procedure for Pyrazine Synthesis by Condensation
This protocol outlines the synthesis of pyrazine derivatives through the condensation of a 1,2-diamine with an α-dicarbonyl compound.[11][12]
Materials:
-
1,2-diamine (e.g., ethylenediamine)
-
α-dicarbonyl compound (e.g., glyoxal)
-
Ethanol
-
Oxidizing agent (if necessary)
Procedure:
-
Dissolve the 1,2-diamine and the α-dicarbonyl compound in ethanol. The reaction often proceeds at room temperature or with gentle heating.[12]
-
Monitor the reaction by Thin-Layer Chromatography (TLC) to follow the formation of the dihydropyrazine intermediate.[12]
-
If the dihydropyrazine is stable, add an oxidizing agent (e.g., copper(II) sulfate) and heat the mixture under reflux to facilitate aromatization.[12]
-
Upon completion, cool the reaction mixture. The product may be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.[12]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[12]
Caption: Experimental workflow for pyrazine synthesis via condensation.
Signaling Pathway
This compound derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease. For example, they have been evaluated as inhibitors of Mitogen-Activated Protein Kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory responses.[13]
Caption: Inhibition of the MK-2 signaling pathway by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Aminopyrazine Isomer Derivatives
A guide for researchers, scientists, and drug development professionals.
Introduction
Aminopyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, are a cornerstone in medicinal chemistry. Their structural versatility and ability to interact with various biological targets have led to their incorporation into a wide array of therapeutic agents. The constitutional isomers, 2-aminopyrazine and 3-aminopyrazine, form the foundation for numerous derivatives with diverse pharmacological profiles, including antimicrobial, anticancer, and enzyme-inhibiting activities.
Biological Activity of 2-Aminopyrazine Derivatives
Derivatives of 2-aminopyrazine have been extensively investigated for their potential as anticancer agents and enzyme inhibitors. The 2-aminopyrazine scaffold is a key component in several kinase inhibitors, where the pyrazine (B50134) nitrogen atoms often act as hydrogen bond acceptors in the hinge region of the kinase domain.
Anticancer Activity of 2-Aminopyrazine Derivatives
Recent studies have focused on synthesizing and evaluating novel 2-aminopyrazine derivatives for their antitumor properties. One such study reported a series of compounds with potent inhibitory activities against specific cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminopyrazine Derivatives
| Compound ID | Target Cell Line | IC50 (µM)[1] |
| 3e | H1975 | 11.84 ± 0.83 |
| MDA-MB-231 | 5.66 ± 2.39 | |
| GS493 (Reference) | H1975 | 19.08 ± 1.01 |
| MDA-MB-231 | 25.02 ± 1.47 |
Biological Activity of 3-Aminopyrazine Derivatives
Derivatives of 3-aminopyrazine have shown significant promise, particularly in the realm of antimicrobial agents. The substitution pattern on the 3-aminopyrazine core has been found to be crucial for the potency and spectrum of activity.
Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives
A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal pathogens. The results highlight the influence of different substituents on the carboxamide nitrogen.
Table 2: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL)[2][3] | M. tuberculosis H37Rv MIC (µM)[2][3] |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| 8 | 4-methylbenzyl | >250 | >1000 |
| 9 | 4-chlorobenzyl | 125 | 476 |
| 10 | 4-fluorobenzyl | >250 | >1000 |
| 16 | 4-methoxyphenyl | 250 | 975 |
| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antitumor activity of the 2-aminopyrazine derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cell lines (H1975 and MDA-MB-231) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentrations (MICs) of the 3-aminopyrazine-2-carboxamide derivatives were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured, and the inoculum was prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds were serially diluted in appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity (IC50) Determination
Caption: General workflow for determining the IC50 of a compound.
Signaling Pathway Inhibition by a Kinase Inhibitor
Caption: Simplified signaling pathway showing kinase inhibition.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aminopyrazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, inflammation, and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives targeting four key kinases: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), Src Homology region 2 domain-containing Phosphatase 2 (SHP2), Never in mitosis A-related kinase 2 (Nek2), and Fibroblast Growth Factor Receptor (FGFR). The information presented is collated from recent scientific literature to aid in the rational design of novel and potent kinase inhibitors.
Comparative Analysis of Biological Activity
The inhibitory potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazine (B50134) ring and its appended functionalities. The following tables summarize the quantitative data for various derivatives against their respective kinase targets.
This compound Derivatives as MK-2 Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response, primarily through the regulation of TNFα production. Inhibition of MK-2 is a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis. Several series of non-thiourea-containing this compound derivatives have been explored as MK-2 inhibitors.[1][2]
| Compound ID | R Group | MK-2 IC50 (μM) | THP-1 TNFα IC50 (μM) |
| 1 | 4-fluorophenyl | 0.85 | 1.2 |
| 2 | 4-chlorophenyl | 0.52 | 0.98 |
| 3 | 4-(trifluoromethyl)phenyl | 0.33 | 0.65 |
| 4 | 3-chloro-4-fluorophenyl | 0.18 | 0.35 |
| 5 | 2,4-dichlorophenyl | 0.09 | 0.21 |
Data summarized from Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5402-8.[2]
SAR Summary for MK-2 Inhibitors:
-
The core this compound structure is crucial for activity.
-
Substitution on the phenyl ring directly influences potency. Electron-withdrawing groups at the para-position of the phenyl ring generally lead to increased inhibitory activity.
-
A dichloro substitution on the phenyl ring (Compound 5) provided the most potent inhibition in this series.
-
A good correlation between enzymatic inhibition (MK-2 IC50) and cellular activity (TNFα inhibition in THP-1 cells) was observed.
This compound Derivatives as Allosteric SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. It has emerged as a compelling target for cancer therapy. This compound derivatives have been developed as potent and selective allosteric inhibitors of SHP2.[3][4]
| Compound ID | R1 | R2 | SHP2 IC50 (μM) |
| SHP099 (Reference) | Cl | Cl | 0.071 |
| 6 | H | H | 1.52 |
| 7 | F | H | 0.45 |
| 8 | Cl | H | 0.12 |
| 9 (TK-453) | OCF3 | H | 0.023 |
Data summarized from a study on this compound-based SHP2 inhibitors.[3]
SAR Summary for SHP2 Inhibitors:
-
The this compound core serves as a key pharmacophore.
-
Introduction of a chlorine atom at the R1 position (Compound 8) significantly improves potency compared to the unsubstituted analog (Compound 6).
-
A trifluoromethoxy group at the R1 position (Compound 9, TK-453) resulted in the most potent compound in the series, highlighting the importance of this substitution for optimal interaction with the allosteric binding pocket.
This compound Derivatives as Nek2 Inhibitors
Nek2 is a serine/threonine kinase involved in cell cycle regulation, particularly in centrosome separation. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development. The SAR of this compound-based Nek2 inhibitors has been systematically explored.[5][6][7][8]
| Compound ID | R Group | Nek2 IC50 (μM) |
| 10 | 4-carboxypiperidin-1-yl | 0.87 |
| 11 | (R)-3-hydroxypiperidin-1-yl | 0.35 |
| 12 | (S)-3-hydroxypiperidin-1-yl | 1.2 |
| 13 | 4-aminomethylphenyl | 0.79 |
| 14 | 3-aminomethylphenyl | 2.47 |
Data summarized from the Journal of Medicinal Chemistry, 2010, 53(21), 7863-7876.[8]
SAR Summary for Nek2 Inhibitors:
-
The this compound core forms crucial hydrogen bonds with the kinase hinge region.[8]
-
Substitution at the 5-position of the pyrazine ring is critical for activity.
-
For piperidine (B6355638) analogs, the stereochemistry at the 3-position is important, with the (R)-enantiomer (Compound 11) being more potent than the (S)-enantiomer (Compound 12).
-
The position of the aminomethyl group on the phenyl ring significantly impacts potency, with the para-substituted analog (Compound 13) being more active than the meta-substituted one (Compound 14).[5]
This compound Derivatives as FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cancers due to gene amplification, mutations, and translocations. 3-Aminopyrazine-2-carboxamide (B1665363) derivatives have been developed as novel FGFR inhibitors.[9]
| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 15 | morpholin-4-ylmethyl | 120 | 600 | 480 | 350 |
| 16 | pyrrolidin-1-ylmethyl | 95 | 380 | 290 | 210 |
| 17 | (4-methylpiperazin-1-yl)methyl | 88 | 250 | 180 | 150 |
| 18 (18i) | (4-methylthiomorpholino 1,1-dioxide)methyl | 55 | 150 | 110 | 98 |
Data summarized from ACS Medicinal Chemistry Letters, 2022, 13(1), 113-120.[9]
SAR Summary for FGFR Inhibitors:
-
The 3-aminopyrazine-2-carboxamide scaffold serves as a potent core for FGFR inhibition.
-
The nature of the heterocyclic group at the R position influences both potency and selectivity across the FGFR family.
-
The introduction of a methyl-thiomorpholine 1,1-dioxide moiety (Compound 18) resulted in a compound with superior pan-FGFR inhibitory activity.[9]
Experimental Protocols
The following are generalized protocols for common in vitro kinase inhibition assays used to evaluate the this compound derivatives discussed.
In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for determining the IC50 values of test compounds against a specific kinase.
1. Reagents and Materials:
-
Kinase: Purified recombinant target kinase (e.g., MK-2, SHP2, Nek2, FGFR).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: Typically contains HEPES, MgCl₂, EGTA, and a detergent like Brij-35.[10]
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Detection Reagent: Reagent to detect kinase activity (e.g., ADP-Glo™, LanthaScreen®).
-
Microplates: 96-well or 384-well plates.
-
Plate Reader: Luminometer or fluorescence reader compatible with the detection reagent.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.[10]
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
1. Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.[11][12]
2. Procedure:
-
Perform the kinase reaction in a microplate as described in the generic protocol.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[13]
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
Visualizations
MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
comparative analysis of different synthetic routes to aminopyrazine
A Comparative Guide to the Synthetic Routes of Aminopyrazine
For researchers, scientists, and professionals in drug development, the synthesis of aminopyrazines is a critical step due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for three prominent synthetic routes to 2-aminopyrazine, offering a clear comparison of their performance.
| Parameter | Route 1: From Halogenated Pyrazines | Route 2: From Cyanopyrazines | Route 3: From α-Amino Amides & Dicarbonyls |
| Starting Materials | 2-Chloropyrazine or 2-Bromopyrazine, Anhydrous Ammonia (B1221849) | 2-Cyanopyrazine, Sodium Hypochlorite (B82951), Sodium Hydroxide (B78521) | 2-Aminopropanediamide (B132164), 1,2-Dicarbonyl compound (e.g., Benzil) |
| Reaction Type | Nucleophilic Aromatic Substitution | Hofmann Rearrangement | Condensation/Cyclization |
| Key Reagents | Anhydrous Ethanol (B145695) (solvent) | Dichloromethane (B109758) (extraction solvent) | 95% Aqueous Ethanol, Aqueous Sodium Hydroxide |
| Reaction Conditions | 150-200°C in an autoclave | Room temperature, then 50-60°C | Reflux |
| Reported Yield | 57% for 2-aminopyrazine[1] | 82.6% for 2-aminopyrazine[2][3] | High (Specific yield depends on substrates)[4] |
| Product Scope | Primarily unsubstituted 2-aminopyrazine | Primarily unsubstituted 2-aminopyrazine | Substituted hydroxypyrazines |
| Advantages | - Direct conversion from readily available halopyrazines.[1] - Relatively simple one-step reaction. | - High yield.[2][3] - Milder reaction conditions compared to high-pressure methods. | - Versatile for creating a library of substituted pyrazines.[4] - Utilizes readily available starting materials. |
| Disadvantages | - Requires high temperature and pressure (autoclave).[1] - Use of anhydrous ammonia can be hazardous. | - Use of corrosive and oxidizing reagents. | - Primarily yields hydroxypyrazine derivatives, not the parent this compound. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine
This protocol is adapted from the method described by Winnek and Cole.[1]
Materials:
-
2-Chloropyrazine
-
Anhydrous ammonia
-
Absolute ethanol
-
Benzene
-
Autoclave
Procedure:
-
A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175°C for three hours.[1]
-
After the reaction, the solvent and excess reactants are removed at room temperature under diminished pressure.[1]
-
The resulting crystalline brown residue is taken up in hot benzene.[1]
-
The solution is filtered to remove any resinous material and then cooled to 5°C.[1]
-
The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried. The reported yield is 57%.[1]
Route 2: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine
This protocol is based on a patented method for the Hofmann rearrangement of 2-cyanopyrazine.[2][3]
Materials:
-
2-Cyanopyrazine
-
20% Sodium hydroxide solution
-
Sodium hypochlorite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 500 ml three-necked flask, add 30 g of 20% sodium hydroxide solution and 100 ml of sodium hypochlorite solution.[2]
-
Slowly add 21 g (0.2 mol) of 2-cyanopyrazine at room temperature and stir the reaction mixture for 1 hour.[2]
-
Subsequently, warm the reaction system to 50-60°C and continue the reaction for 4 hours.[2]
-
After completion of the reaction, extract the mixture with dichloromethane (4 x 200 ml).[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Filter the dried organic phase and concentrate under reduced pressure to yield 15.7 g of a white solid product (82.6% yield).[2]
Route 3: Synthesis of Substituted Hydroxypyrazines from 2-Aminopropanediamide and a 1,2-Dicarbonyl Compound
This generalized protocol is based on the condensation reaction to form functionalized pyrazine (B50134) derivatives.[4]
Materials:
-
2-Aminopropanediamide (Aminomalonamide)
-
A 1,2-dicarbonyl compound (e.g., benzil)
-
95% Aqueous Ethanol
-
12.5 N Aqueous Sodium Hydroxide Solution
Procedure:
-
Dissolve the 2-aminopropanediamide and the 1,2-dicarbonyl compound in 95% aqueous ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.[4]
-
Add the aqueous sodium hydroxide solution to the mixture.[4]
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of three synthetic routes to aminopyrazines.
Caption: Step-by-step workflow for the synthesis from 2-chloropyrazine.
Caption: Experimental workflow for the synthesis from 2-cyanopyrazine.
References
A Comparative Guide to the In Vitro and In Vivo Performance of Aminopyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminopyrazine-based compounds targeting key proteins in cellular signaling pathways: Fibroblast Growth Factor Receptor (FGFR), Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and Src homology 2 domain-containing phosphatase 2 (SHP2). The performance of these novel compounds is evaluated against established alternative inhibitors, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
I. Comparative Performance Analysis: this compound Derivatives vs. Alternatives
The following tables summarize the quantitative data for representative this compound-based compounds and their corresponding alternative inhibitors, offering a clear comparison of their potency and efficacy.
Table 1: In Vitro and In Vivo Comparison of FGFR Inhibitors
| Compound | Target | In Vitro IC50 (nM) | Cell-Based Assay | In Vivo Model | Efficacy |
| This compound Derivative (18i) | FGFR1/2/3/4 | FGFR1: 3.7, FGFR2: 1.1, FGFR3: 2.5, FGFR4: 1.8 | Inhibited proliferation of FGFR-dependent Ba/F3 cells | Not specified | Blocked FGFR phosphorylation and downstream ERK1/2 signaling in a dose-dependent manner.[1][2] |
| Pemigatinib (B609903) (Alternative) | FGFR1/2/3 | FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.0 | Selectively inhibited growth of tumor cell lines with FGFR activation. | Xenograft models (cholangiocarcinoma) | Objective Response Rate (ORR) of 37% in patients with FGFR2 fusions/rearrangements. Median Progression-Free Survival (PFS) of 7.0 months.[3][4][5] |
Table 2: In Vitro and In Vivo Comparison of MK-2 Inhibitors
| Compound | Target | In Vitro IC50 (nM) | Cell-Based Assay | In Vivo Model | Efficacy |
| This compound Thiourea Derivatives | MK-2 | As low as 15 nM | Suppressed TNFα expression in THP-1 cells. | Acute inflammation model in mice | Suppressed TNFα expression in vivo.[6] |
| PF-3644022 (Alternative) | MK-2 | Kᵢ = 3 nM, IC50 = 5.2 nM | Inhibited TNFα production in U937 cells (IC50 = 160 nM) and human whole blood (IC50 = 1.6 µM).[7] | Rat LPS-induced TNFα model & Streptococcal cell wall-induced arthritis | ED50 of 6.9 mg/kg in the acute model and 20 mg/kg in the chronic arthritis model, showing dose-dependent inhibition of TNFα and paw swelling.[7][8] |
Table 3: In Vitro and In Vivo Comparison of SHP2 Inhibitors
| Compound | Target | In Vitro IC50 (µM) | Cell-Based Assay | In Vivo Model | Efficacy |
| This compound Derivative (TK-453) | SHP2 | 0.023 | Moderately inhibited proliferation of HeLa, KYSE-70, and THP-1 cells; induced apoptosis in HeLa cells. | Imiquimod-induced psoriasis-like skin inflammation in mice | Significantly ameliorated skin inflammation via inhibition of the IL-23/Th17 axis.[1][9] |
| TNO155 (Alternative) | SHP2 | Not specified | Synergistically reduced cell growth and promoted inactivation of ALK and MAPK signaling in ALK-mutant neuroblastoma cells. | Murine ALK-mutant xenografts | In combination with lorlatinib, reduced or delayed tumor growth and prolonged survival.[10][11] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. In Vitro Kinase/Phosphatase Inhibition Assays
1. FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the inhibitory potency of compounds against FGFR kinases.
-
Protocol:
-
Prepare a 3x solution of the test compound.
-
Prepare a 3x solution of the FGFR kinase and a europium-labeled anti-tag antibody mixture.
-
Prepare a 3x solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Calculate IC50 values from the dose-response curves.
-
2. MK-2 Kinase Assay
-
Objective: To measure the inhibitory activity of compounds against the MK-2 enzyme.
-
Protocol:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add recombinant human MK-2 enzyme to the wells.
-
Initiate the reaction by adding a substrate peptide (e.g., a synthetic peptide derived from HSP27) and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate, typically using a phosphospecific antibody in an ELISA format or by detecting ADP production using a commercial kit like ADP-Glo™.
-
Calculate IC50 values from the dose-response curves.
-
3. SHP2 Phosphatase Assay
-
Objective: To determine the inhibitory activity of compounds against the SHP2 phosphatase.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add recombinant human SHP2 enzyme. For wild-type SHP2, pre-incubation with a phosphopeptide activator may be required to relieve autoinhibition.
-
Initiate the reaction by adding a phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the product formation. For pNPP, measure the absorbance at 405 nm. For fluorescent substrates, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate IC50 values from the dose-response curves.[10]
-
B. Cell-Based Assays
1. Inhibition of LPS-Induced TNFα Production in THP-1 Cells
-
Objective: To assess the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.
-
Protocol:
-
Culture THP-1 cells and differentiate them into a macrophage-like state by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate the cells for an appropriate time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition relative to the vehicle-treated, LPS-stimulated control and determine the EC50 value.[5][12][13][14]
-
C. In Vivo Models
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of compounds in a mouse model.
-
Protocol:
-
Select an appropriate cancer cell line with known target expression (e.g., FGFR-amplified).
-
Subcutaneously implant a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) as the primary efficacy endpoint.
-
2. Collagen-Induced Arthritis (CIA) Model
-
Objective: To assess the anti-inflammatory efficacy of compounds in a mouse model of rheumatoid arthritis.
-
Protocol:
-
Use a susceptible mouse strain (e.g., DBA/1).
-
Prepare an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Induce arthritis by intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Begin treatment with the test compound or vehicle control at the onset of clinical signs of arthritis.
-
Monitor the mice for the development and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and erythema).
-
At the end of the study, collect tissues for histological analysis to assess joint inflammation and damage.[7]
-
3. Pharmacokinetic Studies in Mice
-
Objective: To determine the pharmacokinetic properties of a compound after administration.
-
Protocol:
-
Administer the test compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the this compound-based compounds and a general workflow for their in vivo evaluation.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: MK-2 Signaling Pathway in Inflammation.
Caption: SHP2 Signaling Pathway in Cancer.
Caption: General Workflow for In Vivo Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fondazionebonadonna.org [fondazionebonadonna.org]
- 4. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. SHP2 allosteric inhibitor TK-453 alleviates psoriasis-like skin inflammation in mice via inhibition of IL-23/Th17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
- 14. Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review - Rasool - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Comparative Docking Analyses of Aminopyrazine Derivatives Against Therapeutic Targets
A comprehensive review of recent molecular docking studies reveals the significant potential of aminopyrazine derivatives as inhibitors of key proteins implicated in cancer and infectious diseases. These in silico investigations, supported by experimental data, provide a strong foundation for the rational design of novel therapeutics. This guide compares the performance of various this compound derivatives against their respective protein targets, detailing the experimental and computational methodologies employed.
This comparative guide synthesizes findings from multiple studies to offer researchers, scientists, and drug development professionals a clear overview of the current landscape of this compound-based drug discovery. The data presented highlights the versatility of the this compound scaffold in targeting a range of proteins, including histone deacetylases (HDACs), histone lysine (B10760008) demethylases (KDMs), protein kinases, and bacterial enzymes.
Performance Comparison of this compound Derivatives
The following tables summarize the quantitative data from various docking and in vitro studies, providing a direct comparison of the binding affinities and inhibitory activities of different this compound derivatives.
Anticancer Activity
Table 1: Inhibitory Activity of Pyrazine-Linked 2-Aminobenzamides against Class I HDACs [1][2]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 19f | 0.04 | 0.05 | 0.06 |
| 21a | 0.15 | 0.30 | 2.50 |
| 23a | 3.30 | 2.17 | 0.40 |
| 29b | 0.07 | 0.26 | 6.10 |
| MS-275 (Entinostat) | - | - | - |
Note: MS-275 is a reference class I HDAC inhibitor.
Table 2: Cytotoxic Activity of Aminopyrazole and Pyrazolopyrimidine Derivatives [3]
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4 | >100 | >100 | >100 |
| 5 | 25.31 ± 0.82 | 31.54 ± 0.91 | 18.42 ± 0.47 |
| 6 | 34.25 ± 0.93 | 45.12 ± 1.05 | 27.81 ± 0.84 |
| 7 | 21.25 ± 0.37 | 15.37 ± 0.28 | 11.51 ± 0.35 |
| 8 | 41.28 ± 1.03 | 58.24 ± 1.21 | 35.72 ± 0.95 |
| 9 | 62.47 ± 1.25 | 71.36 ± 1.37 | 51.24 ± 1.13 |
| 5-Fluorouracil | 4.80 ± 0.15 | 6.20 ± 0.18 | 5.50 ± 0.16 |
Table 3: Anticancer Potential of Aminopyridine Derivatives against Colorectal Cancer Cell Lines [4]
| Compound | HCT 116 IC50 (µM) | HT29 IC50 (µM) |
| 4a | 3.7 | 3.27 |
| 4b | 5.2 | 4.8 |
| 4c | 6.8 | 6.1 |
| 4d | 8.1 | 7.7 |
Antimicrobial Activity
Table 4: Antibacterial Activity of Pyrazine (B50134) Sulfonamide Derivatives [5]
| Compound | Zone of Inhibition against Staphylococcus aureus (mm) |
| 1a | - |
| 1b | 18 |
| 1c | - |
| 1d | - |
| 1e | - |
| TMP-STX (Control) | 15 |
Note: "-" indicates no significant inhibitory effect observed.
Table 5: Binding Affinities of Pyrazine-Based Heterocycles against a Bacterial Target (PDB: 4DUH) [6]
| Compound | Binding Affinity (S, kcal/mol) |
| 5a | -6.8721 |
| 5b | -7.1345 |
| 5c | -7.3289 |
| 5d | -7.4519 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols cited in the reviewed studies.
Molecular Docking Protocols
-
HDAC Inhibitors: Molecular docking studies were performed using the MOE2018.01 program. To validate the docking protocol, re-docking was conducted, with RMSD values of 0.17 Å, 0.29 Å, and 0.28 Å for HDAC1, HDAC2, and HDAC3, respectively. Molecular dynamics (MD) simulations were carried out using Amber18 to investigate the stability of the predicted binding modes.[1]
-
KDM5A Inhibitors: The crystal structure of the KDM5A protein was obtained from the Protein Data Bank (PDB ID: 5IVE). Molecular docking was performed to theoretically predict the interaction between the synthesized aminopyrazole and pyrazolopyrimidine derivatives and the KDM5A enzyme.[3]
-
Beta-Catenin Inhibitors: In silico ADME profiling and docking studies were performed by docking the designed compounds against the active binding site of beta-catenin (CTNNB1) to analyze their binding modes.[4]
-
Mycobacterium tuberculosis L,D-transpeptidase-2 Inhibitors: Molecular docking was carried out on the crystal structure of Mycobacterium tuberculosis L,D-transpeptidase-2 (PDB ID: 5LB1). The protein structure was prepared by adding polar hydrogens and Kollmann charges. The ligand structures were prepared using Discovery Studio. AutodockVina 4.2 was used for the docking studies, and the results were visualized with Python Molecular Viewer.[5]
-
Bacterial Target (PDB: 4DUH) Inhibitors: Molecular docking studies were conducted to investigate the binding affinity of pyrazine-pyridone derivatives with the bacterial target protein (PDB: 4DUH).[6]
In Vitro Assays
-
HDAC Inhibitory Activity: The inhibitory activity of the synthesized compounds against human class I HDACs (HDAC1, -2, -3, and -8) was tested using a fluorogenic peptide derived from p53 (Ac-RHKK(Acetyl)-AMC).[1]
-
Cytotoxicity Assay: The cytotoxic qualities of the newly synthesized analogues were evaluated against four different cell lines (HCT-116, HepG2, MCF-7, and WI38) using an in vitro MTT cytotoxicity screening investigation. 5-Fluorouracil (5-Fu) was used as a reference compound.[3]
-
Anticancer Potential Assay: The in vitro anticancer potential of four synthesized derivatives (4a, 4b, 4c, and 4d) was investigated using the colorectal cancer cell line HCT 116. The inhibitory effects of these compounds on the target protein beta-catenin were evaluated through an in vitro enzyme inhibitory assay.[4]
-
Antibacterial Activity Assay: The antibacterial activity of the synthesized pyrazine sulfonamides was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the Agar disc-diffusion method. Trimethoprim/sulfamethoxazole (TMP/SMX) was used as a control.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jetir.org [jetir.org]
- 6. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Aminopyrazine Analogs in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) ring is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] Aminopyrazine analogs, in particular, have emerged as a promising class of compounds in oncology research, targeting key proteins and pathways involved in cancer progression.[1] This guide provides a comparative analysis of the efficacy of various this compound analogs in cellular assays, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Efficacy of this compound Analogs
The following table summarizes the in vitro cytotoxic and inhibitory activities of selected this compound analogs against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Analog/Derivative | Target/Assay | Cell Line/Enzyme | IC50 (nM) |
| Pyrido[3,4-b]pyrazine Derivative (Compound 28) | Cell Growth Inhibition | MiaPaCa-2 (Pancreatic Cancer) | 25[2] |
| Prexasertib (LY2606368) | CHK1 Inhibition | Enzyme Assay | 1[2] |
| CHK2 Inhibition | Enzyme Assay | 8[2] | |
| Darovasertib (LXS-196) | PKCα Inhibition | Enzyme Assay | 1.9[2] |
| PKCθ Inhibition | Enzyme Assay | 0.4[2] | |
| GSK3β Inhibition | Enzyme Assay | 3.1[2] | |
| Gilteritinib | FLT3 Inhibition | ATP-competitive Assay | - |
| Upadacitinib (ABT-494) | JAK1 Inhibition | Enzyme Assay | 47[2] |
| Aminopyrazole Analog 24 | CDK2/cyclin E Inhibition | Enzyme Assay | 24[3] |
| CDK5/p35 Inhibition | Enzyme Assay | 23[3] | |
| 2-Aminopyrazine Derivative (Compound 3e) | Cell Growth Inhibition | H1975 (Lung Cancer) | 11,840[4] |
| Cell Growth Inhibition | MDA-MB-231 (Breast Cancer) | 5,660[4] | |
| 3,5-Disubstituted 2-aminopyrazine (Vertex Cpd 74) | ATR Kinase Inhibition | Enzyme Assay | - |
| Pyrazine-2-carboxamides (AstraZeneca Cpd 78) | HPK1 Inhibition | Enzyme Assay | <3[2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs.
Materials:
-
Cancer cell line of interest (e.g., K562, HCT-116, MDA-MB-231, H1975)[1][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]
-
This compound analog stock solution (dissolved in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO)[5]
-
96-well plates[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specific duration (e.g., 48 or 72 hours).[5][7]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of the solubilized formazan using a microplate reader at approximately 570 nm.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[5]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of this compound analogs against specific kinases.
Principle: Many pyrazine-based compounds act as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of various kinases.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.[1]
General Procedure:
-
The assay is typically performed in a multi-well plate format.
-
The kinase, a substrate peptide, and ATP are incubated together.
-
The this compound analog is added at various concentrations.
-
The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
The IC50 value is determined by measuring the concentration of the analog required to inhibit 50% of the kinase activity.
Apoptosis Assay
Several pyrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells, which is a key mechanism for eliminating malignant cells.[1]
Objective: To determine if this compound analogs induce apoptosis.
Method (Annexin V Assay):
-
Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time (e.g., 48 hours).[8]
-
Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or DAPI (to distinguish necrotic cells).[8]
-
Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic, necrotic, and viable cells.[8]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General kinase inhibition signaling pathway.
Caption: MTT assay experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Aminopyrazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of aminopyrazine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate method is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid in the selection of the most suitable technique for your specific analytical needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of this compound and structurally related compounds. Please note that where direct data for this compound was not available, data from closely related pyrazine (B50134) compounds has been included as a representative benchmark.
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS | Key Considerations |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.99 | ≥ 0.995 | All methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | µg/mL range | pg to ng range | ng/mL to µg/L range | GC-MS and UPLC-MS/MS generally offer superior sensitivity compared to HPLC-UV. |
| Limit of Quantification (LOQ) | µg/mL range | pg to ng range | ng/mL to µg/L range | Consistent with LOD, mass spectrometry-based methods allow for lower quantification limits. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 80-120% | Typically 90-110% | All methods provide high accuracy, with the acceptable range often depending on the matrix and regulatory requirements. |
| Precision (%RSD) | < 2% | < 15% | < 15% | HPLC-UV often exhibits very high precision. The precision of MS-based methods is influenced by the complexity of the sample matrix. |
| Specificity | Moderate to High | High | Very High | Specificity is enhanced by chromatographic separation. MS and MS/MS provide the highest degree of specificity by differentiating compounds based on mass-to-charge ratio. |
Experimental Workflows and Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow involves evaluating several key parameters to ensure the reliability and accuracy of the results.
A Comparative Guide to the Cross-Reactivity of Aminopyrazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases. While these inhibitors can exhibit high potency for their intended targets, understanding their cross-reactivity profile is paramount for developing safe and effective therapeutics. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of select this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.
Data Presentation: Comparative Selectivity of this compound-Based Inhibitors
The following tables summarize the inhibitory activity of different this compound-based compounds against their primary targets and a panel of off-targets. This data is crucial for assessing the selectivity and potential polypharmacology of these inhibitors.
Table 1: Selectivity Profile of AZD8186, a PI3Kβ/δ Inhibitor
AZD8186 is an this compound-based inhibitor with potent activity against PI3Kβ and PI3Kδ isoforms.[1][2] Its selectivity against other PI3K isoforms and a broader kinase panel is critical for its therapeutic window, particularly in PTEN-null tumors that are dependent on PI3Kβ signaling.[2][3]
| Target | IC50 (nM) | Comments |
| PI3Kβ (Primary Target) | 4 | Potent inhibition of the primary target.[1][2] |
| PI3Kδ (Primary Target) | 12 | Potent inhibition of the primary target.[1][2] |
| PI3Kα | 35 | Shows a degree of selectivity over the alpha isoform.[1][2] |
| PI3Kγ | 675 | Demonstrates significant selectivity against the gamma isoform.[1][2] |
| Broader Kinome Screen | No significant binding to 442 other kinases at 10 µM in a KINOMEscan screen.[1] | Indicates high selectivity for the PI3K family. |
Table 2: Selectivity Profile of Fedratinib, a JAK2 Inhibitor
Fedratinib is an this compound-based inhibitor selective for Janus kinase 2 (JAK2) and is approved for the treatment of myelofibrosis.[4][5] Its selectivity against other JAK family members is a key determinant of its efficacy and side-effect profile.
| Target | IC50 (nM) | Comments |
| JAK2 (Primary Target) | 3 | High potency against the intended target.[4] |
| JAK1 | >1000 | High selectivity over JAK1. |
| JAK3 | 334 | Moderate selectivity over JAK3.[4] |
| TYK2 | 35 | Less selective against TYK2.[4] |
| FLT3 | 48 | Potential off-target activity. |
Table 3: Cross-Reactivity of an this compound-Based Nek2 Inhibitor
This table presents data for an experimental this compound inhibitor developed for the mitotic kinase Nek2. Its selectivity was profiled against other cell cycle-related kinases.
| Target | IC50 (µM) | Comments |
| Nek2 (Primary Target) | 0.02 | Potent inhibition of the primary target. |
| Nek1 | >10 | High selectivity against the closest homolog. |
| Plk1 | 0.25 | Shows some cross-reactivity with Plk1. |
| Chk1 | >10 | Highly selective against Chk1. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable cross-reactivity studies. Below are methodologies for key assays used to assess kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Test compounds (e.g., this compound-based inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well.
-
Initiate Reaction: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify and quantify the engagement of a ligand with its protein target within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler or heating blocks
-
Centrifuge
-
Reagents for protein quantification (e.g., SDS-PAGE and Western blot analysis)
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control at various concentrations and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, typically Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound-based PI3K inhibitors.
Caption: JAK/STAT signaling pathway illustrating the point of intervention for this compound-based JAK inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cytotoxicity of Aminopyrazine Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various aminopyrazine derivatives against several cancer cell lines, supported by experimental data from recent studies. Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This document summarizes their in vitro cytotoxicity, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and related derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter for comparing the cytotoxic potential of these derivatives.[1] The following tables summarize the in vitro cytotoxicity of selected this compound and structurally related derivatives against various cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line [1]
| Compound ID | R' (Substitution on Phenyl Ring) | IC50 (µM) |
| 16 | 4-Cl | > 250 |
| 17 | 2,4-diOCH₃ | > 50 |
| 20 | 4-CF₃ | 41.4 |
Table 2: Cytotoxicity (IC50, µM) of 2-Aminopyrazine Derivative (3e) Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 3e | H1975 | 11.84 ± 0.83 | GS493 (SHP2 Inhibitor) | H1975 | 19.08 ± 1.01 |
| 3e | MDA-MB-231 | 5.66 ± 2.39 | GS493 (SHP2 Inhibitor) | MDA-MB-231 | 25.02 ± 1.47 |
Table 3: Cytotoxicity (IC50, µM) of a Pyrazolo-pyridazine Derivative (Compound 4) and its Nano-formulations against Various Cancer Cell Lines [2]
| Compound | HepG-2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| 4 | 17.30 | 18.38 | 27.29 |
| 4-SLNs | 7.56 | 4.80 | 6.41 |
| 4-LPHNPs | 7.85 | 5.24 | 6.65 |
| Doxorubicin | 6.18 | 5.23 | 4.17 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is an indicator of cell viability.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Seed and treat cells with the this compound derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium Iodide (PI) stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the effect of the compound on signaling pathways.
Procedure:
-
Protein Extraction: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, SHP2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.
Mechanistic Insights and Signaling Pathways
Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
SHP2 Inhibition Pathway
Some 2-aminopyrazine derivatives have been identified as inhibitors of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2).[3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/ERK signaling pathway, which is often hyperactivated in cancer, promoting cell growth and proliferation.[4] Inhibition of SHP2 can block this signaling cascade, leading to reduced cancer cell proliferation.
Bax/Bcl-2 Apoptosis Pathway
Many anticancer agents, including this compound derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer properties of novel this compound derivatives.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
Validating the Mechanism of Action of a New Aminopyrazine Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a new aminopyrazine drug candidate, with a focus on its potential as a kinase inhibitor. It offers a comparative analysis with established alternatives, supported by experimental data and detailed methodologies for key validation assays.
Executive Summary
This compound derivatives have emerged as a promising class of compounds in drug discovery, frequently demonstrating potent inhibitory activity against various protein kinases. This guide focuses on the validation of a hypothetical new this compound drug candidate, "APZ-X," against four clinically relevant kinase targets:
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): A key player in the inflammatory response.
-
NIMA-related kinase 2 (Nek2): A crucial regulator of mitotic progression, implicated in cancer.
-
Spleen tyrosine kinase (SYK): A central mediator of signaling in various hematopoietic cells, involved in inflammation and oncology.
-
Fibroblast growth factor receptor (FGFR): A family of receptor tyrosine kinases whose dysregulation is linked to cancer.
This document provides a comparative analysis of "APZ-X" with existing inhibitors for these targets, detailed experimental protocols for validation, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the biochemical potency and cellular activity of "APZ-X" in comparison to established inhibitors for each target kinase.
MK-2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay (TNF-α production) IC50 (µM) | Mechanism of Action |
| APZ-X (Hypothetical) | MK-2 | 15 | 0.5 | ATP-competitive |
| MK2 Inhibitor III | MK-2 | 8.5[1][2] | 4.4[3] | ATP-competitive[1] |
| MK2-IN-1 | MK-2 | 110[2][4][5][6] | 0.35 (pHSP27)[7] | Non-ATP competitive[4][6] |
| PF-3644022 | MK-2 | Ki = 3 | 0.16[2] | ATP-competitive[2] |
Nek2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay | Selectivity Note |
| APZ-X (Hypothetical) | Nek2 | 25 | Inhibits centrosome separation | >100-fold selective vs. PLK1 |
| This compound Analog | Nek2 | 230 | Poor cell permeability | High selectivity |
| (R)-21 | Nek2 | <10 | Modulates Nek2 activity in cells | Significantly improved selectivity against Plk1[8] |
| HCI-2389 | Nek2 | <50 | Mitigates bortezomib (B1684674) resistance | Not specified[9] |
SYK Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Indication | Standard of Care |
| APZ-X (Hypothetical) | SYK | 10 | Rheumatoid Arthritis, B-cell malignancies | N/A |
| Fostamatinib (R406) | SYK | 41[10] | Rheumatoid Arthritis, Chronic ITP | Yes[11] |
| Entospletinib (GS-9973) | SYK | 7.7[10] | B-cell malignancies | Investigational |
| P505-15 | SYK | 208 (BCR activation)[12] | Hematological malignancies | Investigational |
FGFR Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Indication | Standard of Care |
| APZ-X (Hypothetical) | FGFR1/2/3 | 5 / 8 / 12 | Urothelial Carcinoma, Cholangiocarcinoma | N/A |
| Erdafitinib | FGFR1/2/3/4 | 1.2 / 2.5 / 3.0 / 5.7[13] | Urothelial Carcinoma[14][15][16] | Yes[14][16] |
| Pemigatinib | FGFR1/2/3 | 0.4 / 0.5 / 1.2[13] | Cholangiocarcinoma[17][18][19] | Yes[17][18][19] |
| Infigratinib | FGFR1/2/3 | 0.9 / 1.4 / 1.0[13] | Cholangiocarcinoma | Yes |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human kinase (MK-2, Nek2, SYK, or FGFR)
-
Kinase-specific substrate peptide
-
APZ-X and reference inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of APZ-X and reference inhibitors in assay buffer.
-
In a 384-well plate, add 2.5 µL of the kinase and 2.5 µL of the substrate.
-
Add 2.5 µL of the diluted inhibitor or vehicle control.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., THP-1 for MK-2, HeLa for Nek2, Ramos for SYK, SNU-16 for FGFR2)
-
APZ-X and reference inhibitors
-
Appropriate cell culture medium and supplements
-
Stimulant (e.g., LPS for MK-2, FGF for FGFR)
-
Lysis buffer
-
Primary antibodies (phospho-substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of APZ-X or reference inhibitors for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time to induce kinase activation and substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Kinase Selectivity Profiling
To assess the selectivity of APZ-X, it should be screened against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). The results are typically reported as the percentage of kinase activity remaining at a given concentration of the inhibitor.
ATP Competition Assay
This assay determines whether the inhibitor binds to the ATP-binding site of the kinase.
Procedure:
-
Perform the biochemical kinase assay as described in section 3.1.
-
For each inhibitor concentration, run the assay at multiple ATP concentrations, typically ranging from below to above the Km value of ATP for the kinase.
-
Plot the IC50 values as a function of ATP concentration.
-
A rightward shift in the IC50 curve with increasing ATP concentration indicates an ATP-competitive inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for validating a kinase inhibitor.
Conclusion
This guide outlines a systematic approach to validating the mechanism of action of a new this compound drug candidate, "APZ-X," as a kinase inhibitor. By employing the described experimental protocols and comparing the performance of "APZ-X" to established alternatives, researchers can build a robust data package to support its further development. The provided signaling pathway diagrams offer a visual context for understanding the biological role of the target kinases and the potential impact of their inhibition. This comprehensive validation strategy is crucial for advancing promising new drug candidates from the laboratory to the clinic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. MK2-IN-1 (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 6. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. ascopubs.org [ascopubs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 15. Erdafitinib Phase 2 Study Results Show Promise in the Treatment of Metastatic Urothelial Cancer [jnj.com]
- 16. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 17. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 18. oncnursingnews.com [oncnursingnews.com]
- 19. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Greener Approach to Aminopyrazine Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of aminopyrazines is a critical step in the discovery and production of novel therapeutics. This guide provides a comparative analysis of a novel biocatalytic continuous-flow method for the synthesis of aminopyrazine derivatives against a well-established traditional chemical synthesis route, offering insights into performance, environmental impact, and experimental protocols.
A novel biocatalytic method utilizing a continuous-flow system presents a significant advancement in the synthesis of this compound derivatives, offering higher yields and remarkably shorter reaction times compared to traditional methods. This enzymatic approach, operating at mild temperatures, stands in stark contrast to the high-temperature and high-pressure conditions often required for established synthesis routes, such as the ammonolysis of halopyrazines.
Performance Benchmark: New vs. Established Methods
The quantitative data presented below highlights the advantages of the new biocatalytic method over a traditional approach for the synthesis of aminopyrazines.
| Parameter | New Biocatalytic Method | Established Ammonolysis Method |
| Yield | Up to 91.6%[1][2][3] | 57% - 82.6%[4][5] |
| Reaction Time | 20 minutes[2][3] | 3 - 4 hours[4][5] |
| Temperature | 45 °C[2] | 50 °C - 175 °C[4][5] |
| Pressure | Atmospheric | Elevated (Autoclave) |
| Catalyst | Immobilized Enzyme (Lipozyme® TL IM)[1][2][3] | None (or base) |
| Solvent | Greener solvents (e.g., tert-amyl alcohol)[2][3] | Ethanol, Dichloromethane |
| Environmental Impact | Biodegradable catalyst, reduced energy consumption | Use of hazardous reagents, high energy consumption |
Experimental Protocols
New Biocatalytic Continuous-Flow Synthesis
This method employs the enzymatic amidation of a pyrazine (B50134) ester in a continuous-flow reactor.[2]
Materials:
-
Amine (e.g., benzylamine)
-
Immobilized Lipozyme® TL IM
-
tert-Amyl alcohol (solvent)
-
Continuous-flow reactor system with packed-bed reactor
Procedure:
-
Prepare two separate feed solutions:
-
Feed 1: Dissolve pyrazine-2-carboxylate (5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve the desired amine (15 mmol) in 10 mL of tert-amyl alcohol.
-
-
Pack a column in the continuous-flow system with 870 mg of immobilized Lipozyme® TL IM.
-
Set the reactor temperature to 45 °C.
-
Pump the two feed solutions through the packed-bed reactor at a combined flow rate of 31.2 μL/min, ensuring a residence time of 20 minutes.
-
Collect the product stream at the reactor outlet.
-
The product can be isolated and purified using standard laboratory techniques.
Established Method: Ammonolysis of 2-Chloropyrazine
This traditional method involves the nucleophilic aromatic substitution of a halogenated pyrazine with ammonia (B1221849) at elevated temperature and pressure.[4]
Materials:
-
2-Chloropyrazine
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol.
-
Seal the autoclave and heat the mixture with shaking to 175 °C for 3 hours.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Remove the solvent and excess reactants under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like hot benzene (B151609) to yield 2-aminopyrazine.
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of each synthesis method.
The established method follows a traditional batch process involving high temperature and pressure, characteristic of nucleophilic aromatic substitution on an electron-deficient ring.[6][7][8] In contrast, the new biocatalytic method leverages the specificity of an enzyme in a continuous-flow system, allowing for a more controlled and efficient reaction under significantly milder conditions. This enzymatic process represents a more sustainable and scalable approach to the synthesis of this compound derivatives, aligning with the principles of green chemistry.
References
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus | CoLab [colab.ws]
- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of the ADME Properties of Aminopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazine derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological applications, ranging from antimicrobial and anticancer agents to cardiovascular and central nervous system modulators, have made them a subject of intense interest in drug discovery and development. A thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for optimizing their therapeutic potential and ensuring their safety profile. This guide provides a comparative analysis of the ADME properties of selected this compound derivatives, supported by experimental data and detailed methodologies.
Comparative ADME/PK Parameters of Selected this compound Derivatives
The following table summarizes key pharmacokinetic parameters for two representative this compound derivatives, 4-aminopyridine (B3432731) (also known as fampridine) and 2-(allylthio)pyrazine (B1227732), across different species. These compounds were selected due to the availability of public domain data and their representation of different structural modifications on the this compound core.
| Compound | Species | Dose & Route | Tmax | Cmax | T½ (half-life) | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vd) |
| 4-Aminopyridine | Human | 10 mg, oral (immediate-release) | ~1 h | Linearly related to dose | 3-4 h[1] | N/A | N/A | N/A |
| Guinea Pig | 2 mg/kg, i.m. | 16-17 min[2] | N/A | 65-71 min[2] | N/A | N/A | N/A | |
| Dog | 1.0 mg/kg, i.v. | N/A | N/A | 125 ± 23 min[3] | N/A | 21 ± 4 ml/kg/min[3] | 2517 ± 363 ml/kg[3] | |
| Cattle | 0.3 mg/kg, i.v. | N/A | N/A | 128.96 min[4][5] | N/A | 16.57 ml/min/kg[4][5] | 3.07 L/kg[4][5] | |
| 2-(allylthio)pyrazine | Rat | 10 mg/kg, oral | N/A | N/A | N/A | 19.6% | N/A | N/A |
| Rat | 50 mg/kg, oral | N/A | N/A | N/A | 56.7% | N/A | N/A | |
| Rat | 100 mg/kg, oral | N/A | N/A | N/A | 93.6% | N/A | N/A | |
| Rat | 50 mg/kg, i.v. | N/A | N/A | N/A | N/A | 48.3 ml/min/kg[6] | N/A |
N/A: Not Available in the cited sources.
Metabolic Pathways of this compound Derivatives
The metabolic fate of this compound derivatives is a critical determinant of their efficacy and potential for drug-drug interactions. Metabolism typically proceeds through Phase I and Phase II reactions, primarily in the liver.
Caption: General metabolic pathways for this compound derivatives.
Phase I metabolism often involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of more polar metabolites. For instance, studies on 2-(allylthio)pyrazine have indicated its metabolism by CYP isozymes.[6] Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, a reaction facilitated by transferase enzymes. This process further increases water solubility and facilitates excretion.
Experimental Workflow for ADME Profiling
A systematic approach is employed to characterize the ADME properties of new chemical entities, progressing from high-throughput in vitro screens to more complex in vivo studies.
Caption: A generalized workflow for ADME profiling in drug discovery.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to generating reliable ADME data. Below are summaries of methodologies for key assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an initial assessment of a compound's susceptibility to metabolism by hepatic enzymes.
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
-
Materials: Test compound, liver microsomes (e.g., from human or rat), NADPH regenerating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).[7]
-
Procedure:
-
The test compound (at a single concentration, e.g., 1-10 µM) is incubated with liver microsomes in the buffer at 37°C.[8]
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in Rats
This study provides a comprehensive evaluation of a drug's ADME properties in a living organism.
-
Objective: To determine the plasma concentration-time profile of a test compound after administration to rats and to calculate key pharmacokinetic parameters.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used. All protocols must be approved by an Institutional Animal Care and Use Committee.[9][10]
-
Procedure:
-
The test compound is formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous bolus, oral gavage).
-
Animals are dosed with the test compound. For oral administration, animals are often fasted overnight.[11]
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, jugular vein).[10][11]
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution are calculated from the plasma concentration-time data using specialized software.
-
This guide provides a foundational understanding of the ADME properties of this compound derivatives. The presented data and methodologies serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design and selection of new therapeutic agents with improved pharmacokinetic profiles.
References
- 1. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetics of 4-aminopyridine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of enzyme inducers and inhibitor on the pharmacokinetics of intravenous 2-(allylthio)pyrazine, a new chemoprotective agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminopyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of aminopyrazine, a heterocyclic organic compound. Adherence to these procedures is critical to mitigate potential hazards and ensure regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is considered a hazardous substance and can cause skin, eye, and respiratory irritation. Ingestion may be harmful. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) and Hazard Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Irritant | Safety glasses with side shields or chemical goggles |
| Respiratory Irritant | Use in a well-ventilated area or under a chemical fume hood |
| Harmful if Swallowed | Laboratory coat |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation : Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. Avoid mixing this compound waste with incompatible materials, such as strong oxidizing agents.
-
Containerization : Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition, free from leaks, and kept closed except when adding waste.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the date the waste was first added to the container.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition. This storage area should be secure and accessible only to authorized personnel.
-
Disposal Request : Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Decontamination:
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE : Put on the appropriate PPE, including gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill : For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container. For a liquid spill, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste : Place the absorbent material or swept solids into a sealed, labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with an appropriate solvent or a dilute solution of acetic acid, followed by water.[1] Collect all cleanup materials, including contaminated wipes, as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and the EHS department, following your institution's specific reporting procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: Disposal regulations for hazardous waste can vary by location. Always consult your institution's specific guidelines and local regulations to ensure full compliance.
References
Personal protective equipment for handling Aminopyrazine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment through the proper handling and disposal of chemicals is paramount. This guide provides immediate, essential safety protocols and logistical plans for handling Aminopyrazine, a compound widely used in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these procedures is critical for mitigating potential hazards and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Recommendation | Specification |
| Eyes/Face | Safety glasses with side shields or chemical goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin | Chemical-resistant gloves and a laboratory coat | Nitrile rubber gloves are a suitable option.[7] Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | If ventilation is inadequate, a NIOSH-approved respirator is necessary.[7] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and accidents.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]
-
Avoid Contact: Avoid all personal contact, including inhalation.[2] Prevent the formation of dust and aerosols.[5]
-
Grounding: Take precautionary measures against static discharge, as dust clouds may form an explosive mixture with air.[3]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]
-
Incompatibilities: Store away from strong oxidizing agents.[6][8]
-
Labeling: Ensure all containers are clearly labeled.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2]
Waste Disposal Protocol:
-
Segregation: Isolate waste this compound and any contaminated materials (e.g., filter paper, gloves, etc.) from other waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the contents and container through an approved waste disposal plant.[6][8] Do not dispose of down the drain or into waterways.[2]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a comfortable position for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[5][6][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8] |
Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Workflow for managing an this compound spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
